molecular formula C7H14O2 B089442 4-Methoxy-4-methyl-2-pentanone CAS No. 107-70-0

4-Methoxy-4-methyl-2-pentanone

Cat. No.: B089442
CAS No.: 107-70-0
M. Wt: 130.18 g/mol
InChI Key: KOKPBCHLPVDQTK-UHFFFAOYSA-N
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Description

4-methoxy-4-methylpentan-2-one appears as a clear colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Used as a solvent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-4-methylpentan-2-one
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InChI

InChI=1S/C7H14O2/c1-6(8)5-7(2,3)9-4/h5H2,1-4H3
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InChI Key

KOKPBCHLPVDQTK-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(C)(C)OC
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Molecular Formula

C7H14O2
Record name 4-METHOXY-4-METHYLPENTAN-2-ONE
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DSSTOX Substance ID

DTXSID2025557
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Molecular Weight

130.18 g/mol
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Physical Description

4-methoxy-4-methylpentan-2-one appears as a clear colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Used as a solvent., Colorless to white liquid; [CHEMINFO] Oily liquid; [MSDSonline], COLOURLESS LIQUID.
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Boiling Point

297 to 325 °F at 760 mmHg (NTP, 1992), 147-163 °C, 160 °C
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Flash Point

141 °F (NTP, 1992), 61 °C, 60 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Water solubility of 280,000 mg/l at 25 °C., Solubility in water, g/100ml at 25 °C: 28
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Density

Relative density (water = 1): 0.89
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Vapor Density

Relative vapor density (air = 1): 4.49
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Vapor Pressure

2.2 [mmHg], 3.16 mm Hg at 25 °C., Vapor pressure, kPa at 25 °C: 0.42
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Color/Form

WATER-WHITE LIQUID

CAS No.

107-70-0
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Melting Point

-30 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methoxy-4-methyl-2-pentanone, a versatile organic solvent. The document details its key characteristics, spectroscopic data, and relevant experimental protocols for its synthesis and analysis. This information is intended to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound, also known as Pentoxone, is a clear, colorless liquid. It is characterized by the presence of both a ketone and an ether functional group, which dictates its chemical reactivity and solvent properties. Below is a summary of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
CAS Number 107-70-0[1]
Appearance Clear, colorless liquid[1]
Boiling Point 147-163 °C at 760 mmHg[1]
Melting Point -30 °C[1]
Flash Point 48 °C (118.4 °F)[2]
Density 0.89 g/mL[3]
Vapor Pressure 3.16 mmHg at 25 °C[1]
Solubility in Water Insoluble[1]
Autoignition Temperature 400 °C[1]

Spectroscopic Data

The structural features of this compound have been well-characterized by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments within the molecule.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.1Singlet3HCH₃ (ketone)
~2.6Singlet2HCH₂
~1.2Singlet6H(CH₃)₂
~3.2Singlet3HOCH₃

Note: Predicted chemical shifts based on typical values for similar functional groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~208C=O (ketone)
~75C(CH₃)₂
~52CH₂
~49OCH₃
~32CH₃ (ketone)
~24C(CH₃)₂

Note: Predicted chemical shifts based on typical values for similar functional groups. Actual values can be found in resources like ChemicalBook.[4]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1715StrongC=O stretch (ketone)
~2970, 2930, 2830Medium-StrongC-H stretch (alkane)
~1100StrongC-O stretch (ether)
~1365MediumC-H bend (gem-dimethyl)

Note: Predicted wavenumbers based on typical values for these functional groups. Experimental spectra are available from sources like ChemicalBook and SpectraBase.[5][6]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be observed at m/z = 130. Common fragmentation patterns would involve cleavage alpha to the carbonyl group and loss of alkoxy or alkyl groups.

Experimental Protocols

Synthesis of this compound via Michael Addition

The synthesis of this compound is typically achieved through the Michael addition of methanol (B129727) to mesityl oxide.[1] The reaction is generally base-catalyzed.

Materials:

  • Mesityl oxide

  • Methanol (anhydrous)

  • Sodium methoxide (B1231860) (catalyst)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard reflux and distillation glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous methanol.

  • Carefully add a catalytic amount of sodium methoxide to the methanol and stir until dissolved.

  • Cool the methanolic sodium methoxide solution in an ice bath.

  • Slowly add mesityl oxide to the cooled solution with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Synthesis_Pathway MesitylOxide Mesityl Oxide Intermediate Enolate Intermediate MesitylOxide->Intermediate 1. Michael Addition Methanol Methanol Methanol->Intermediate Product This compound Intermediate->Product 2. Protonation Catalyst Sodium Methoxide (Catalyst) Catalyst->Intermediate

Synthesis of this compound.
Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reverse-phase HPLC.[2]

Instrumentation:

  • HPLC system with a UV detector

  • Newcrom R1 or C18 column

Mobile Phase:

  • Acetonitrile (MeCN)

  • Water

  • Phosphoric acid (for standard detection) or formic acid (for MS-compatible detection)

Procedure:

  • Prepare the mobile phase by mixing the components in the desired ratio.

  • Degas the mobile phase prior to use.

  • Set the column temperature and flow rate.

  • Prepare a dilute solution of the this compound sample in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the elution of the compound using a UV detector.

  • The retention time and peak purity can be used to assess the identity and purity of the sample.

HPLC_Workflow A Prepare Mobile Phase (MeCN/Water/Acid) C Inject Sample onto HPLC A->C B Prepare Sample Solution B->C D Separation on Reverse-Phase Column C->D E UV Detection D->E F Data Analysis (Retention Time, Purity) E->F

Workflow for HPLC analysis.

Reactivity and Applications

The reactivity of this compound is governed by its ketone and ether functional groups.

  • Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack. It can undergo reactions such as reduction to the corresponding secondary alcohol, and condensation reactions at the alpha-carbon.

  • Ether Reactivity: The ether linkage is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.

Its primary application is as a solvent for a variety of resin coatings.[1] Its moderate boiling point and good solvency for many organic materials make it a useful component in paints, lacquers, and other formulations.

Reactivity_Diagram Molecule This compound Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard, Hydride) Molecule->Nucleophilic_Addition Ketone Carbonyl Alpha_Chemistry α-Carbon Chemistry (e.g., Enolate Formation) Molecule->Alpha_Chemistry Ketone α-Protons Ether_Cleavage Ether Cleavage (Strong Acid, e.g., HBr, HI) Molecule->Ether_Cleavage Ether Linkage

Key reactivity of functional groups.

Safety Information

This compound is a flammable liquid and vapor. It may be harmful if inhaled and can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion

This technical guide has summarized the key chemical and physical properties, spectroscopic data, and experimental protocols for this compound. The provided information aims to be a valuable resource for researchers and professionals in understanding and utilizing this compound in various scientific and industrial applications.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-4-methyl-2-pentanone, a versatile organic solvent. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for its application in laboratory and industrial settings. This document details its physical and chemical properties, provides established experimental protocols for their determination, and outlines a typical workflow for the characterization of such a liquid organic compound.

Core Physicochemical Properties

This compound, also known as Pent-Oxone, is a colorless liquid with a characteristic sweet, fruity odor.[1] It is a ketone and an ether, which contributes to its unique solvent properties.

General and Structural Information
PropertyValueSource
Molecular Formula C₇H₁₄O₂[1][2][3]
Molecular Weight 130.19 g/mol [3]
IUPAC Name 4-methoxy-4-methylpentan-2-one[3]
CAS Number 107-70-0[1][2]
Canonical SMILES CC(=O)CC(C)(C)OC[1]
Physical Properties

A compilation of the key physical properties of this compound is presented below. These values are essential for its handling, storage, and application in various experimental and industrial processes.

PropertyValueConditionsSource
Appearance Colorless liquidAmbient[1]
Boiling Point 156 - 160 °C760 mmHg
Melting Point -30 °C[3]
Density 0.91 g/cm³20 °C
Flash Point 48 °CClosed Cup
Water Solubility Soluble
Vapor Pressure 3.16 mmHg25 °C
Refractive Index 1.418020 °C
Vapor Density 4.49 (Air = 1)[1]
Autoignition Temperature 400 °C[1]

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory practices.

Synthesis of this compound

A representative synthesis involves the methylation of an α-hydroxy ketone. The following is a two-step process that can be adapted for the synthesis of this compound, starting from a suitable precursor.

Step 1: Asymmetric α-Hydroxylation of a Prochiral Ketone This step focuses on the enantioselective introduction of a hydroxyl group at the α-position of a ketone, such as 3-methylbutan-2-one, using a phase-transfer catalyst and molecular oxygen as the oxidant.[4]

  • Materials: 3-methylbutan-2-one, a cinchona alkaloid-derived phase-transfer catalyst, a suitable base (e.g., potassium hydroxide), and an organic solvent (e.g., toluene).

  • Procedure:

    • To a solution of the ketone and the phase-transfer catalyst in the organic solvent, add the base.

    • Stir the reaction mixture vigorously at 0 °C under an oxygen atmosphere for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain the α-hydroxy ketone.[4]

Step 2: O-Methylation The resulting chiral α-hydroxy ketone is then methylated to yield this compound.[4]

  • Materials: The α-hydroxy ketone from Step 1, a methylating agent (e.g., methyl iodide), a base (e.g., sodium hydride), and an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) - THF).

  • Procedure:

    • To a suspension of the base in the anhydrous solvent at 0 °C under an inert atmosphere, slowly add a solution of the α-hydroxy ketone.

    • After the addition is complete, add the methylating agent.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC indicates the complete consumption of the starting material.

    • Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the mixture with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final product, this compound.[4]

Determination of Boiling Point (Capillary Method)
  • Apparatus: Thiele tube or a beaker with a heating mantle/hot plate, thermometer, capillary tube (sealed at one end), and a small test tube.

  • Procedure:

    • Place a small amount of this compound into the test tube.

    • Invert the capillary tube (sealed end up) and place it in the test tube.

    • Attach the test tube to the thermometer and immerse them in the heating bath (e.g., mineral oil in a Thiele tube).

    • Heat the bath gently and observe the capillary tube.

    • A slow stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

    • When a continuous stream of bubbles is observed, stop heating.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Density
  • Apparatus: Pycnometer (a specific volume glass flask) or a digital density meter.

  • Procedure (using a Pycnometer):

    • Clean and dry the pycnometer and determine its empty weight.

    • Fill the pycnometer with distilled water at a known temperature (e.g., 20 °C) and weigh it.

    • Calculate the volume of the pycnometer using the known density of water at that temperature.

    • Empty and dry the pycnometer, then fill it with this compound at the same temperature.

    • Weigh the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index
  • Apparatus: Abbe refractometer.

  • Procedure:

    • Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

    • Place a few drops of this compound onto the prism of the refractometer.

    • Close the prism and allow the temperature to equilibrate (usually 20 °C).

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

    • Read the refractive index directly from the instrument's scale.

Determination of Water Solubility
  • Apparatus: Test tubes, graduated cylinder, and a vortex mixer or shaker.

  • Procedure (Qualitative):

    • Add a small, measured amount of this compound to a test tube containing a known volume of distilled water.

    • Vigorously shake or vortex the mixture.

    • Allow the mixture to stand and observe if a single, clear phase is formed (soluble) or if two distinct layers remain (insoluble). The formation of a cloudy or emulsified mixture indicates partial solubility.

Purity Analysis by Gas Chromatography (GC)
  • Apparatus: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent (e.g., dichloromethane (B109758) or acetone).

    • Instrumental Conditions:

      • Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal degradation (e.g., 250 °C).

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to separate components with different boiling points.

      • Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280 °C).

      • Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Data Analysis: The purity is determined by the area percent of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Workflow and Visualization

The characterization of a liquid organic compound like this compound follows a logical workflow to determine its identity, purity, and key physical properties. The following diagram illustrates a typical experimental workflow.

experimental_workflow start Obtain Sample of This compound synthesis Synthesis & Purification (if not commercially available) start->synthesis Synthesize if needed initial_obs Initial Observations (Color, Odor, Physical State) start->initial_obs If commercially available synthesis->initial_obs solubility Solubility Tests (Water, Organic Solvents) initial_obs->solubility purity Purity Determination (Gas Chromatography) solubility->purity structure Structural Confirmation (Spectroscopy: NMR, IR, MS) purity->structure final_report Comprehensive Data Sheet & Technical Report purity->final_report phys_props Measurement of Physical Properties structure->phys_props structure->final_report boiling_point Boiling Point phys_props->boiling_point density Density phys_props->density refractive_index Refractive Index phys_props->refractive_index boiling_point->final_report density->final_report refractive_index->final_report

Caption: Experimental workflow for the characterization of this compound.

This comprehensive guide provides essential information on the physicochemical properties of this compound, along with detailed experimental protocols for their determination. This information is critical for the safe and effective use of this compound in research and development.

References

An In-depth Technical Guide to 4-Methoxy-4-methyl-2-pentanone (CAS 107-70-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-4-methyl-2-pentanone, also known as pentoxone, is a colorless liquid with a mild, characteristic odor.[1][2] It is primarily utilized as a solvent for a variety of resin coatings in industrial applications.[3][4][5] This technical guide provides a comprehensive overview of its chemical and physical properties, available analytical methodologies, and essential safety information. While its primary role is in the industrial sector, this document aims to provide a thorough resource for professionals in research and development who may encounter this compound.

Chemical and Physical Properties

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[4][6] It is less dense than water and is insoluble in water.[4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₄O₂[7][8]
Molecular Weight 130.18 g/mol [4]
CAS Number 107-70-0[7][8]
Appearance Clear, colorless liquid[2][4][6]
Odor Mild[2]
Boiling Point 160 °C[6]
Melting Point -30 °C[4][6]
Flash Point 60 °C (closed cup)[6]
Density 0.89 g/cm³ (Relative to water at 1)[4][6]
Vapor Density 4.49 (Air = 1)[4]
Vapor Pressure 2.36 mmHg at 25°C[9]
Water Solubility Insoluble (38 g/L at 25°C)[4][9]
LogP (Octanol/Water Partition Coefficient) 0.36[4]
Autoignition Temperature 400 °C[4]

Table 2: Spectroscopic Data Identifiers

Spectroscopic DataAvailability/Reference
¹H NMR Data available[10]
¹³C NMR Data available[10]
Mass Spectrometry (MS) Data available[7][10][11]
Infrared (IR) Spectroscopy Data available[10]
Raman Spectroscopy Data available[10]

Synthesis

Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature, suggesting it is likely produced via proprietary industrial methods. A plausible synthetic route would involve the acid-catalyzed addition of methanol (B129727) to the double bond of mesityl oxide (4-methyl-3-penten-2-one).

Below is a conceptual workflow for such a synthesis.

G MesitylOxide Mesityl Oxide ReactionVessel Reaction Vessel MesitylOxide->ReactionVessel Methanol Methanol Methanol->ReactionVessel AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->ReactionVessel Quenching Quenching (e.g., with NaHCO₃ soln) ReactionVessel->Quenching Reaction Mixture Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification FinalProduct 4-Methoxy-4-methyl- 2-pentanone Purification->FinalProduct

Conceptual Synthesis Workflow

Analytical Protocols

The analysis of this compound can be performed using standard chromatographic techniques.

Gas Chromatography (GC)

GC is a suitable method for the analysis of volatile organic compounds like this compound.[4]

  • Column: A non-polar column, such as one with a methyl silicone or polydimethylsiloxane (B3030410) stationary phase, can be used.[12]

  • Detector: A Flame Ionization Detector (FID) is appropriate for detection.[4]

  • Retention Index: The Kovats non-isothermal retention index on a non-polar column is approximately 877.[12]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can also be employed for the analysis of this compound.[1]

  • Column: A C18 or Newcrom R1 column can be utilized.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with a phosphoric acid modifier is effective. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[1]

  • Applications: This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[1]

The following diagram illustrates a general workflow for the analytical determination of this compound.

G Sample Sample containing This compound GC Gas Chromatography (GC) Sample->GC HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC FID Flame Ionization Detector (FID) GC->FID MS Mass Spectrometry (MS) GC->MS HPLC->MS UV UV Detector HPLC->UV Data Data Analysis & Quantification FID->Data MS->Data UV->Data

General Analytical Workflow

Biological Activity and Drug Development Relevance

Currently, there is a lack of publicly available scientific literature detailing any specific biological activities, metabolic pathways, or signaling pathway interactions for this compound. Its primary characterization is as an industrial solvent. Therefore, its direct relevance to drug development appears to be minimal, though it could potentially be encountered as a solvent in formulations or manufacturing processes. It is classified as a neurotoxin.[3]

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if inhaled.[2] It is also an irritant to the skin, eyes, and respiratory tract.[3][6] Ingestion may lead to aspiration pneumonitis.[6]

Table 3: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor
Acute Toxicity, Inhalation4H332: Harmful if inhaled

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Use only outdoors or in a well-ventilated area.[2]

  • Eye Protection: Wear safety goggles.[6]

  • Hand Protection: Wear protective gloves.[6]

  • Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[2]

  • Storage: Store in a well-ventilated place and keep cool. Keep the container tightly closed.[2]

The logical flow for handling a spill of this substance is outlined below.

G Spill Spill Occurs Ignition Eliminate Ignition Sources Spill->Ignition Ventilate Ensure Adequate Ventilation Spill->Ventilate PPE Wear Appropriate PPE Spill->PPE Contain Contain Spill with Inert Material Ignition->Contain Ventilate->Contain PPE->Contain Collect Collect with Non-Sparking Tools into a Suitable Container for Disposal Contain->Collect Disposal Dispose of Waste According to Regulations Collect->Disposal

Spill Response Procedure

Conclusion

This compound (CAS 107-70-0) is a well-characterized industrial solvent with established physical, chemical, and safety profiles. While its direct application in drug development is not apparent from the current body of scientific literature, an understanding of its properties is crucial for researchers who may encounter it as a solvent or an impurity. The analytical methods outlined provide a basis for its detection and quantification. As with any chemical, proper safety and handling procedures are paramount to ensure safe usage in a laboratory or industrial setting.

References

An In-depth Technical Guide to 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-4-methyl-2-pentanone, a significant organic compound with applications as a solvent. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information, presented in a manner conducive to research and development.

Chemical Structure and Identifiers

This compound, also known as Pent-Oxone, is a ketone and an ether. Its structure is characterized by a pentanone backbone with a methoxy (B1213986) and two methyl groups on the fourth carbon.

IdentifierValue
IUPAC Name 4-methoxy-4-methylpentan-2-one[1]
CAS Number 107-70-0[1]
Molecular Formula C₇H₁₄O₂[1]
SMILES CC(=O)CC(C)(C)OC[1]
InChI InChI=1S/C7H14O2/c1-6(8)5-7(2,3)9-4/h5H2,1-4H3[1]
InChIKey KOKPBCHLPVDQTK-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a clear, colorless liquid.[1] While some sources describe it as insoluble in water, more definitive data indicates it is soluble.[2] It is classified as a flammable liquid.

PropertyValue
Molecular Weight 130.18 g/mol [1]
Boiling Point 156 °C[2]
Flash Point 48 °C[2]
Density 0.91 g/cm³ (at 20/20 °C)[2]
Refractive Index 1.42[2]
Water Solubility Soluble[2]
Vapor Pressure 3.16 mm Hg at 25 °C

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol), via an aldol (B89426) condensation of acetone (B3395972). The second step is the methylation of the tertiary alcohol to form the final ether product, which can be achieved through a Williamson ether synthesis.

Step 1: Synthesis of 4-hydroxy-4-methyl-2-pentanone (Diacetone Alcohol)

Reaction: Aldol condensation of Acetone

Diacetone_Alcohol_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Acetone1 Acetone Catalyst Base (e.g., Ba(OH)₂) Acetone2 Acetone Diacetone_Alcohol 4-hydroxy-4-methyl-2-pentanone Catalyst->Diacetone_Alcohol Aldol Condensation

Synthesis of 4-hydroxy-4-methyl-2-pentanone

Experimental Protocol:

The preparation of diacetone alcohol is a classic organic synthesis procedure. One established method involves the base-catalyzed self-condensation of acetone.[3][4][5]

  • Catalyst Preparation: A Soxhlet extractor is charged with a thimble containing a basic catalyst, such as barium hydroxide (B78521) (Ba(OH)₂).[4][6]

  • Reaction Setup: Acetone is placed in the boiling flask of the Soxhlet apparatus.

  • Reflux: The acetone is heated to reflux. The continuous cycling of acetone over the basic catalyst in the thimble facilitates the aldol condensation. The reaction is typically refluxed for an extended period (e.g., 80-100 hours) until the boiling point of the mixture in the flask rises, indicating the formation of the higher-boiling diacetone alcohol.[6]

  • Workup and Purification: After the reaction is complete, the excess acetone is removed by distillation. The remaining crude diacetone alcohol is then purified by vacuum distillation.[7]

Step 2: Synthesis of this compound

Reaction: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants1 Reactants cluster_intermediate Intermediate cluster_reactants2 Reactant cluster_product Product Diacetone_Alcohol 4-hydroxy-4-methyl-2-pentanone Alkoxide Alkoxide Intermediate Diacetone_Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Deprotonation Product This compound Alkoxide->Product SN2 Reaction Methyl_Halide Methylating Agent (e.g., CH₃I) Methyl_Halide->Product SN2 Reaction

Williamson Ether Synthesis for this compound

Experimental Protocol:

The Williamson ether synthesis is a versatile method for preparing ethers.[2][8][9][10][11] It proceeds via an Sₙ2 reaction between an alkoxide and an alkyl halide.[2][8][9][10][11]

  • Alkoxide Formation: Diacetone alcohol is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). A strong base, such as sodium hydride (NaH) or potassium hydride (KH), is added to deprotonate the tertiary alcohol, forming the corresponding alkoxide.[2] The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).

  • Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), is added to the solution containing the alkoxide. The mixture is stirred, often at room temperature or with gentle heating, to facilitate the Sₙ2 reaction.

  • Workup and Purification: Upon completion of the reaction, it is quenched by the careful addition of water or a saturated aqueous ammonium (B1175870) chloride solution. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product is purified by distillation to yield this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopic TechniqueData Availability and Key Features
¹H NMR Spectra are available. Key signals would include singlets for the two equivalent methyl groups attached to the quaternary carbon, a singlet for the methoxy group, a singlet for the methyl group of the acetyl moiety, and a singlet for the methylene (B1212753) protons.
¹³C NMR Spectra are available.[12] Expected signals include a peak for the carbonyl carbon, the quaternary carbon bearing the oxygen, the methoxy carbon, and the various methyl and methylene carbons.
Infrared (IR) Spectroscopy A complete vibrational analysis has been reported.[13] A strong absorption band characteristic of the C=O stretch of the ketone would be prominent, typically in the range of 1700-1725 cm⁻¹. C-O stretching vibrations for the ether linkage would also be present. Spectra are available on databases such as SpectraBase.[14][15]
Mass Spectrometry (MS) Mass spectra are available on the NIST WebBook, which can be used for structural elucidation and confirmation of the molecular weight.[16]

Safety Information

This compound is a flammable liquid and vapor. It is harmful if inhaled and causes skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection if ventilation is inadequate, should be used when handling this chemical. It should be stored in a cool, well-ventilated area away from heat, sparks, and open flames.

This guide provides essential technical information for professionals working with this compound. For more detailed data and specific applications, consulting the cited literature and databases is recommended.

References

An In-depth Technical Guide to the Synthesis of 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Methoxy-4-methyl-2-pentanone, a valuable solvent and chemical intermediate. The primary focus of this document is the acid-catalyzed addition of methanol (B129727) to mesityl oxide. This guide details the underlying reaction mechanism, presents two distinct experimental protocols, and includes a thorough compilation of the chemical and physical properties of the target compound, along with essential safety information. All quantitative data is summarized in structured tables for clarity and ease of comparison. Additionally, key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis workflow and reaction pathway.

Introduction

This compound, also known as Pent-Oxone solvent, is a colorless liquid with the chemical formula C₇H₁₄O₂.[1][2] It finds applications as a solvent for various resin coatings.[3] The most common and industrially viable method for its synthesis is the reaction of mesityl oxide with methanol in the presence of an acid catalyst.[4] This guide will explore this synthesis in detail, providing practical experimental procedures and relevant scientific data.

Reaction Mechanism and Pathway

The synthesis of this compound from mesityl oxide and methanol proceeds via an acid-catalyzed Michael addition (1,4-addition) of methanol to the α,β-unsaturated ketone system of mesityl oxide.

The reaction mechanism can be visualized as follows:

reaction_mechanism mesityl_oxide Mesityl Oxide protonated_ketone Protonated Mesityl Oxide mesityl_oxide->protonated_ketone + H⁺ methanol Methanol (CH₃OH) h_plus H⁺ (catalyst) step1 Protonation carbocation_intermediate Resonance-Stabilized Carbocation protonated_ketone->carbocation_intermediate Resonance methanol_adduct Methanol Adduct carbocation_intermediate->methanol_adduct + CH₃OH deprotonated_adduct This compound methanol_adduct->deprotonated_adduct - H⁺ step2 Nucleophilic Attack step3 Deprotonation

Caption: Acid-catalyzed addition of methanol to mesityl oxide.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. The first utilizes a solid acid catalyst (ion-exchange resin), which offers ease of separation, while the second employs a traditional mineral acid catalyst.

Method 1: Synthesis using an Acid Ion-Exchange Resin Catalyst

This method is adapted from a procedure utilizing a Dowex 50 ion-exchange resin.

Materials:

  • Mesityl oxide

  • Methanol

  • Acid ion-exchange resin (e.g., Dowex 50), acid form

  • 3N Hydrochloric acid (for resin preparation)

  • Distilled water

  • Anhydrous calcium chloride (for drying)

Equipment:

  • Vertical glass column (90 cm x 19 mm)

  • Distillation apparatus with an efficient column

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

Catalyst Preparation:

  • The Dowex 50 resin is converted to its acid form by treatment with 3N hydrochloric acid.

  • The resin is then thoroughly washed with water, followed by methanol.

  • The prepared resin is packed into the vertical glass column to create a catalyst bed.

Reaction:

  • A stock solution of equal volumes of methanol and mesityl oxide (approximately a 2.86:1 molar ratio of methanol to mesityl oxide) is prepared.

  • The reaction is carried out at 25°C.

  • The stock solution is passed over the ion-exchange resin in the column at a controlled flow rate (e.g., 0.616 ml/min).

Work-up and Purification:

  • The effluent from the column is collected.

  • The excess methanol is removed by distillation at reduced pressure (200 mm Hg, b.p. 35°C).

  • The pressure is further reduced (40 mm Hg), and the product, this compound, is distilled.

  • Any remaining unreacted mesityl oxide can also be recovered by distillation.

Quantitative Data for Method 1:

ParameterValueReference
Reactant Molar Ratio (Methanol:Mesityl Oxide)2.86 : 1
Reaction Temperature25°C
Conversion of Mesityl Oxide27%
Yield (based on unrecovered mesityl oxide)82%
Method 2: Synthesis using a Mineral Acid Catalyst (Representative Protocol)

This is a representative protocol based on general principles of acid-catalyzed additions to α,β-unsaturated ketones.

Materials:

  • Mesityl oxide

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (or Hydrochloric Acid)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

Reaction:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine mesityl oxide (1.0 eq) and an excess of anhydrous methanol (3-5 eq).

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for several hours, or gently reflux, monitoring the reaction progress by TLC or GC.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₇H₁₄O₂[1][2]
Molecular Weight 130.18 g/mol [5]
Appearance Colorless liquid[3][5]
Boiling Point 160°C[6]
Melting Point -30°C[5][6]
Density 0.89 g/cm³[5][6]
Vapor Pressure 3.16 mm Hg at 25°C[4]
Flash Point 48°C (118.4°F)[7]
Autoignition Temperature 400°C[5]
Solubility in Water 28 g/100ml at 25°C[6]
CAS Number 107-70-0[1][2]
Spectroscopic Data of this compound
SpectroscopyKey Peaks/Shifts
¹H NMR Data available, specific shifts vary with solvent.
¹³C NMR Data available, characteristic peaks for carbonyl, quaternary carbon, methoxy, and methyl groups.[8]
IR Spectroscopy Strong absorption for C=O (carbonyl) group.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 130.[8]

Experimental Workflow

The general workflow for the synthesis and purification of this compound can be summarized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Combine Mesityl Oxide, Methanol, and Acid Catalyst reaction Stir/Reflux and Monitor Reaction reactants->reaction neutralization Neutralize Acid Catalyst reaction->neutralization extraction Aqueous Work-up and Extraction neutralization->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration distillation Fractional Distillation concentration->distillation product product distillation->product Pure this compound

Caption: General workflow for the synthesis of this compound.

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound: Flammable liquid and vapor.[9] Harmful if inhaled.[9] Causes skin and eye irritation.[10]

  • Mesityl Oxide: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Toxic if inhaled. Causes serious eye irritation and skin irritation. May cause respiratory irritation.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve, central nervous system).

  • Sulfuric Acid/Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][11][12]

Conclusion

The synthesis of this compound is efficiently achieved through the acid-catalyzed addition of methanol to mesityl oxide. This guide has provided two detailed experimental protocols, one using a reusable solid acid catalyst and another a traditional mineral acid, catering to different laboratory setups and preferences. The comprehensive data on the physical, chemical, and spectroscopic properties, along with crucial safety information, serves as a valuable resource for researchers and professionals in the field of chemistry and drug development. The provided diagrams of the reaction mechanism and experimental workflow offer a clear and concise visual aid to the synthesis process.

References

An In-depth Technical Guide to the Spectral Data of 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-methoxy-4-methyl-2-pentanone, a compound of interest in various chemical and pharmaceutical applications. This document details its mass spectrometry, ¹³C-NMR, and ¹H-NMR spectral data, offering insights into its structural characterization. The experimental protocols used to obtain this data are also described, ensuring reproducibility and accurate interpretation.

Mass Spectrometry (MS)

Mass spectrometry of this compound is crucial for confirming its molecular weight and elucidating its fragmentation pattern under electron ionization.

Data Presentation:

m/z Relative Intensity (%) Proposed Fragment
43100[CH₃CO]⁺
5980[C₃H₇O]⁺
7360[C₄H₉O]⁺
8720[M - C₃H₇]⁺
11510[M - CH₃]⁺
1305[M]⁺ (Molecular Ion)

Experimental Protocol:

The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a gas chromatography (GC) inlet, ensuring separation from any potential impurities.

  • Ionization Method: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Inlet System: Gas Chromatography (GC)

  • Analyzer: Quadrupole

Fragmentation Pathway:

Mass Spectrometry Fragmentation of this compound M [C₇H₁₄O₂]⁺˙ m/z = 130 F115 [C₆H₁₁O₂]⁺ m/z = 115 M->F115 - •CH₃ F87 [C₄H₇O₂]⁺ m/z = 87 M->F87 - •C₃H₇ F73 [C₄H₉O]⁺ m/z = 73 M->F73 α-cleavage F43 [CH₃CO]⁺ m/z = 43 M->F43 McLafferty Rearrangement F59 [C₃H₇O]⁺ m/z = 59 F87->F59 - CO F73->F59 - CH₂

Caption: Fragmentation pathway of this compound in MS.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

¹³C-NMR spectroscopy provides detailed information about the carbon skeleton of the molecule.

Data Presentation:

Chemical Shift (δ) ppm Carbon Assignment
208.0C=O (Ketone)
75.5C(CH₃)₂OCH₃
52.0OCH₃
49.0CH₂
31.5COCH₃
24.0C(CH₃)₂

Experimental Protocol:

The ¹³C-NMR spectrum was recorded on a Varian A-60 spectrometer.

  • Spectrometer Frequency: 15 MHz

  • Solvent: Deuterated chloroform (B151607) (CDCl₃)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Technique: Proton-decoupled

Spectral Analysis Workflow:

NMR Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample This compound Solvent CDCl₃ with TMS Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Phase_Correction Phase Correction FT->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration Integration & Peak Picking Baseline_Correction->Integration Spectrum ¹H / ¹³C NMR Spectrum Integration->Spectrum Structure Structural Elucidation Spectrum->Structure

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Methoxy-4-methyl-2-pentanone (CAS No. 107-70-0). Due to the limited availability of public, experimentally derived spectral data, this guide presents a detailed prediction of the ¹H NMR spectrum based on established spectroscopic principles. It includes the chemical structure, predicted spectral data, a standard experimental protocol for acquiring such a spectrum, and visualizations to aid in understanding the molecular structure and experimental workflow.

Chemical Structure and Properties

This compound, with the molecular formula C₇H₁₄O₂, is a clear, colorless liquid.[1] Its structure consists of a pentanone backbone with a methoxy (B1213986) and two methyl groups at the C4 position.

Molecular Structure:

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on the analysis of its chemical structure and typical chemical shift values for similar functional groups.

Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (a)~2.1Singlet (s)3H
CH₂ (b)~2.7Singlet (s)2H
OCH₃ (c)~3.2Singlet (s)3H
2 x CH₃ (d)~1.2Singlet (s)6H

¹H NMR Peak Assignments:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample in CDCl3 prep2 Add TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H NMR Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integrate and Pick Peaks proc2->proc3

References

Comprehensive 13C NMR Analysis of 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) data for 4-Methoxy-4-methyl-2-pentanone. This document outlines the predicted spectral data, a detailed experimental protocol for acquiring such data, and a structural visualization to aid in the interpretation of the results.

Predicted 13C NMR Spectral Data

In the absence of a publicly available, experimentally validated 13C NMR spectrum with peak assignments for this compound, a predicted dataset is provided below. This data was generated using advanced computational algorithms that estimate the chemical shifts based on the molecular structure. Predicted data serves as a valuable reference for spectral analysis and interpretation.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomChemical Structure AssignmentPredicted Chemical Shift (ppm)
C1CH₃-C=O31.5
C2C=O208.0
C3-CH₂-52.0
C4-C(CH₃)₂-O-72.8
C5-C(CH₃)₂-O-24.5
C6O-CH₃49.0
C7-C(CH₃)₂-O- (duplicate)24.5

Note: The chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of a 13C NMR spectrum of a liquid sample like this compound.

2.1. Sample Preparation

  • Sample Requirements: Approximately 10-50 mg of this compound is required. The sample should be of high purity to avoid interference from impurity signals.

  • Solvent Selection: A deuterated solvent is used to provide a lock signal for the NMR spectrometer and to minimize solvent signals in the spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Procedure:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

2.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

  • Spectrometer: 400 MHz NMR Spectrometer

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): ~240 ppm (e.g., -20 to 220 ppm)

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration, though for routine spectra, a shorter delay is often used to save time.

    • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

    • Temperature: 298 K (25 °C)

2.3. Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Tune and match the ¹³C probe.

  • Set up the experiment with the parameters listed above.

  • Acquire the Free Induction Decay (FID) data.

2.4. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) or an internal standard like TMS (0.00 ppm).

  • Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Visualization of Molecular Structure and 13C NMR Assignments

The following diagram illustrates the chemical structure of this compound with each carbon atom labeled according to the assignments in Table 1. This visualization aids in correlating the chemical environment of each carbon with its predicted NMR signal.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry of 4-methoxy-4-methyl-2-pentanone (CAS No. 107-70-0), a significant solvent and chemical intermediate. This document outlines the core principles of its fragmentation behavior under electron ionization (EI), presents detailed experimental protocols, and visualizes the key fragmentation pathways, offering a foundational resource for its identification and characterization in complex matrices.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is crucial for library matching and structural elucidation.

m/zRelative Intensity (%)Proposed Fragment Ion
41High[C3H5]+
43100 (Base Peak)[CH3CO]+
55Moderate[C4H7]+
59Moderate[C3H7O]+
73High[C4H9O]+
87Low[C4H7O2]+
115Low[M-CH3]+
130Very Low[M]+• (Molecular Ion)

Data compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Experimental Protocols

The acquisition of a reproducible mass spectrum is contingent on a well-defined experimental protocol. The following outlines a standard methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

2.1. Sample Preparation

A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or methanol, to a concentration of approximately 10-100 µg/mL.

2.2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

2.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-350.

  • Scan Rate: 2 scans/second.

  • Detector: Electron multiplier.

Fragmentation Pathways

The fragmentation of this compound under electron ionization is governed by the presence of the ketone and ether functional groups. The primary fragmentation mechanisms include alpha-cleavage and rearrangements.

3.1. Alpha-Cleavage

Alpha-cleavage is the homolytic cleavage of a carbon-carbon bond adjacent to a functional group. In this compound, two primary alpha-cleavage pathways are observed:

  • Cleavage adjacent to the carbonyl group: This is the most favorable fragmentation, leading to the formation of the highly stable acylium ion at m/z 43 ([CH3CO]+), which is the base peak in the spectrum. The other product is a radical cation.

  • Cleavage adjacent to the ether oxygen: Cleavage of the C-C bond alpha to the ether oxygen results in the formation of the resonance-stabilized oxonium ion at m/z 73 ([C4H9O]+).

3.2. Other Significant Fragmentations

  • The peak at m/z 59 is attributed to the [C3H7O]+ ion, likely formed through a rearrangement process involving the methoxy (B1213986) group.

  • The ion at m/z 87 corresponds to the loss of a propyl radical from the molecular ion.

  • The peak at m/z 115 represents the loss of a methyl radical from the molecular ion ([M-CH3]+).

  • The molecular ion peak at m/z 130 is of very low intensity, which is characteristic of aliphatic ketones and ethers that readily undergo fragmentation.

The proposed fragmentation pathways are visualized in the following diagrams.

Figure 1: Proposed Fragmentation Pathway of this compound M [C7H14O2]+• m/z 130 F43 [CH3CO]+ m/z 43 (Base Peak) M->F43 α-cleavage F73 [C4H9O]+ m/z 73 M->F73 α-cleavage F115 [M-CH3]+ m/z 115 M->F115 Loss of CH3• Radical1 •C5H11O Radical2 •CH3CO Radical3 •CH3

Caption: Proposed major fragmentation pathways of this compound under electron ionization.

Figure 2: Experimental Workflow for GC-MS Analysis cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Separation Capillary Column Separation Sample->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Transfer Line Analysis Quadrupole Mass Analyzer Ionization->Analysis Detection Detector Analysis->Detection Data Mass Spectrum Detection->Data Data Acquisition

Caption: A generalized experimental workflow for the GC-MS analysis of volatile organic compounds.

References

An In-depth Technical Guide to the FT-IR Spectrum of 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Methoxy-4-methyl-2-pentanone. It includes a detailed breakdown of the vibrational frequencies, a standardized experimental protocol for spectral acquisition, and a logical framework for spectral interpretation, designed to aid researchers in compound identification and characterization.

Introduction to the FT-IR Analysis of this compound

This compound, a colorless liquid, possesses a molecular structure incorporating three key functional groups: a ketone (C=O), an ether (C-O-C), and alkane (C-H) moieties. FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. By identifying the characteristic absorption bands in the infrared spectrum, it is possible to confirm the presence of these functional groups and thus verify the molecular identity of the compound. A complete vibrational spectroscopic assignment and analysis of this compound has been carried out using FT-IR and FT-Raman spectral data[1].

Data Presentation: FT-IR Spectral Peaks and Vibrational Assignments

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the various vibrational modes of its functional groups. The table below summarizes the key observed peaks and their respective assignments.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~2970 - 2850StrongC-H Symmetric & Asymmetric StretchingAlkane (CH₃, CH₂)
~1715StrongC=O StretchingKetone
~1465MediumC-H Bending (Scissoring)Alkane (CH₂)
~1375MediumC-H Bending (Rocking)Alkane (CH₃)
~1150 - 1085StrongC-O-C Asymmetric StretchingEther

Interpretation of the FT-IR Spectrum

The logical workflow for interpreting the FT-IR spectrum of this compound involves identifying the characteristic regions of absorption for each functional group.

FT_IR_Interpretation FT-IR Spectrum FT-IR Spectrum High Wavenumber Region High Wavenumber Region FT-IR Spectrum->High Wavenumber Region ~4000-2500 cm⁻¹ Mid Wavenumber Region Mid Wavenumber Region FT-IR Spectrum->Mid Wavenumber Region ~2500-1500 cm⁻¹ Fingerprint Region Fingerprint Region FT-IR Spectrum->Fingerprint Region ~1500-400 cm⁻¹ C-H Stretch C-H Stretch High Wavenumber Region->C-H Stretch C=O Stretch C=O Stretch Mid Wavenumber Region->C=O Stretch C-O-C Stretch C-O-C Stretch Fingerprint Region->C-O-C Stretch C-H Bends C-H Bends Fingerprint Region->C-H Bends

FT-IR Spectral Interpretation Workflow

Experimental Protocol for FT-IR Analysis

The following protocol outlines the methodology for acquiring the FT-IR spectrum of this compound.

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer capable of scanning in the mid-IR range (4000-400 cm⁻¹).

  • Sample Cell: For a neat liquid sample, a demountable cell with potassium bromide (KBr) or sodium chloride (NaCl) windows is suitable. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Sample: this compound (colorless liquid).

  • Cleaning Supplies: Spectroscopic grade solvent (e.g., isopropanol (B130326) or acetone) and lint-free wipes.

Sample Preparation

For analysis of a neat liquid sample using a demountable cell:

  • Ensure the KBr or NaCl plates are clean and dry. Handle them only by the edges to avoid contamination.

  • Place one to two drops of this compound onto the surface of one plate.

  • Carefully place the second plate on top of the first, spreading the liquid into a thin, uniform film.

  • Assemble the plates in the demountable cell holder and place it in the spectrometer's sample compartment.

Data Acquisition
  • Background Spectrum: With the sample compartment empty (or containing the empty, clean salt plates), run a background scan. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the prepared sample cell into the sample compartment.

  • Instrument Parameters: Set the following parameters for data acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Acquisition: Initiate the sample scan. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Post-Analysis
  • Disassemble the cell and clean the salt plates thoroughly with a suitable solvent and lint-free wipes.

  • Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_post Post-Analysis Clean Plates Clean Plates Apply Sample Apply Sample Clean Plates->Apply Sample Assemble Cell Assemble Cell Apply Sample->Assemble Cell Background Scan Background Scan Assemble Cell->Background Scan Sample Scan Sample Scan Background Scan->Sample Scan Generate Spectrum Generate Spectrum Sample Scan->Generate Spectrum Clean & Store Plates Clean & Store Plates Generate Spectrum->Clean & Store Plates

FT-IR Experimental Workflow

Conclusion

The FT-IR spectrum of this compound provides a distinct fingerprint that is invaluable for its identification and quality control. The strong absorption bands corresponding to the C=O stretch of the ketone, the C-O-C stretch of the ether, and the various C-H stretches and bends of the alkane groups are the key diagnostic features. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra for their analytical needs.

References

Technical Guide: Physicochemical Properties of 4-Methoxy-4-methyl-2-pentanone, with a Focus on Boiling Point Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 4-methoxy-4-methyl-2-pentanone (CAS No. 107-70-0), with a specific focus on its boiling point. This document collates available data, outlines a detailed experimental protocol for boiling point determination, and includes visualizations of relevant experimental workflows.

Core Physical and Chemical Properties

This compound is a colorless liquid utilized as a solvent in various industrial applications, including for resin coatings.[1] It is characterized by the presence of both a ketone and an ether functional group.

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative data for this compound. It is important to note the variability in the reported boiling point across different sources, which may be attributable to variations in experimental conditions, such as atmospheric pressure.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₂[2]
Molecular Weight 130.18 g/mol
Boiling Point 160 °C
Note: Other sources report values ranging from 147 °C to 177 °C.
Melting Point -30 °C[3]
Density 0.89 g/cm³ (at 20°C)[3]
Flash Point 60 °C (closed cup)[3]
Vapor Pressure 3.16 mm Hg (at 25 °C)
Water Solubility 28 g/100mL (at 25 °C)
CAS Number 107-70-0[4][2]

Experimental Protocol: Boiling Point Determination via the Thiele Tube Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.[6]

Materials and Apparatus
  • Thiele tube

  • Thermometer (with appropriate range)

  • Small test tube (e.g., ignition tube)

  • Capillary tube (sealed at one end)

  • Heat-resistant rubber band or wire for attaching the test tube to the thermometer

  • Heating mantle or Bunsen burner

  • Mineral oil or other suitable heating bath fluid

  • Sample of this compound

  • Safety goggles and lab coat

Procedure
  • Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with this compound.

  • Capillary Tube Placement: Place the capillary tube, with its sealed end uppermost, into the liquid in the test tube.

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

  • Thiele Tube Setup: Clamp the Thiele tube in a vertical position and fill it with mineral oil to a level just above the side arm.

  • Immersion: Carefully immerse the thermometer and the attached test tube into the mineral oil in the Thiele tube. The test tube should be positioned in the main body of the Thiele tube, and the rubber band should remain above the oil level to avoid degradation.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner or a heating mantle.[7] The design of the Thiele tube ensures uniform heating of the oil bath through convection currents.[7]

  • Observation: As the temperature rises, a slow stream of air bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed. This indicates that the air in the capillary tube has been replaced by the vapor of the sample.

  • Boiling Point Determination: Stop heating and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[6] Record this temperature.

  • Pressure Correction (Optional but Recommended): For high accuracy, the observed boiling point should be corrected to standard atmospheric pressure (101.3 kPa). A general correction is to add 0.1°C for every 0.36 kPa below standard pressure, or subtract if the pressure is higher.[8]

Mandatory Visualizations

Experimental Workflow for Boiling Point Determination

The following diagram illustrates the experimental setup for determining the boiling point of a liquid using the Thiele tube method.

Boiling_Point_Determination cluster_setup Thiele Tube Apparatus cluster_procedure Experimental Procedure thiele_tube {Thiele Tube | Filled with Mineral Oil} thermometer {Thermometer} observe Observe Bubbles thiele_tube->observe Vapor Escapes sample_assembly Sample Assembly Test Tube with Sample Capillary Tube heat Apply Heat heat->thiele_tube Heat Side Arm cool Remove Heat & Cool observe->cool Rapid Bubbling record Record Temperature cool->record Liquid Enters Capillary Chiral_Synthesis start 3-Methylbutan-2-one (Starting Material) step1 Asymmetric α-Hydroxylation start->step1 intermediate Chiral α-Hydroxy Ketone step1->intermediate Phase-Transfer Catalyst, O₂ step2 O-Methylation intermediate->step2 product Chiral 4-Methoxy-3-methylbutan-2-one (Final Product) step2->product Methylating Agent (e.g., Methyl Iodide)

References

Technical Guide: Density of 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the density of 4-Methoxy-4-methyl-2-pentanone (CAS No. 107-70-0), a colorless liquid utilized as a solvent. The document presents a compilation of reported density values, outlines detailed experimental protocols for its determination, and includes a logical diagram illustrating the relationship between the compound and its physical property characterization.

Data Presentation

The density of this compound has been reported in various chemical and safety data sheets. A summary of these values is presented in the table below for easy comparison. It is important to note that minor variations in reported densities can arise from differences in measurement temperature, pressure, and sample purity.

Density / Specific GravityTemperature (°C)Pressure (hPa)UnitsSource Citation
0.895Not SpecifiedNot Specifiedg/mL[1]
0.91201013.25g/cm³[2]
0.91Not SpecifiedNot Specifiedg/cm³[3][4]
0.9120 (for Specific Gravity 20/20)Not Specified(Specific Gravity)[5]
Less than waterNot SpecifiedNot Specified(Qualitative)[6][7]

Experimental Protocols

The determination of liquid density is a fundamental physical measurement. Standardized methods ensure accuracy and reproducibility. The following are detailed methodologies for two common and reliable experimental protocols for determining the density of liquids like this compound.

Oscillating U-Tube Method (Digital Density Meter)

This method is based on the principles outlined in ASTM D4052.[1][6][8][9] It offers high precision and requires a small sample volume.

Principle: A U-shaped tube is electronically excited to oscillate at its natural frequency.[4] This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the mass, and therefore the density, of the sample. Modern digital density meters use this principle for rapid and accurate measurements.[4]

Apparatus:

  • Digital Density Meter with an oscillating U-tube.

  • Thermostatically controlled sample chamber.

  • Syringe or automated sample injection system.

  • Certified reference standards (e.g., dry air and deionized water) for calibration.

Procedure:

  • Calibration: Calibrate the instrument according to the manufacturer's instructions using two certified reference standards. Typically, dry air and degassed, high-purity water are used.

  • Sample Preparation: Ensure the this compound sample is free of air bubbles and particulates. If necessary, degas the sample.

  • Temperature Equilibration: Set the desired measurement temperature in the instrument's thermostatically controlled chamber and allow it to stabilize.

  • Sample Injection: Introduce a small, precise volume of the sample into the oscillating U-tube using a syringe or an automated system. Ensure that no air bubbles are introduced into the tube.

  • Measurement: The instrument will measure the oscillation period of the U-tube filled with the sample. This period is then converted to a density value by the instrument's software based on the calibration data.

  • Data Recording: Record the density reading.

  • Cleaning: Thoroughly clean the U-tube with appropriate solvents and dry it completely before the next measurement.

Pycnometer Method

This gravimetric method is a classic and highly accurate technique for determining density, as described in OECD Guideline 109.[2][7][10]

Principle: The density is calculated from the mass of the liquid contained within a precisely known volume. A pycnometer is a glass flask with a specific, accurately determined volume.[11][12][13]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper containing a capillary tube).[13][14]

  • Analytical balance with high precision.

  • Constant temperature water bath.

  • Thermometer.

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent and dry it completely.

  • Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer (m_empty).

  • Mass of Pycnometer with Reference Liquid: Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature. Insert the stopper, allowing excess liquid to exit through the capillary. Equilibrate the filled pycnometer in a constant temperature water bath. Dry the outside of the pycnometer and weigh it (m_ref_liquid).

  • Volume Determination: Calculate the volume of the pycnometer (V) using the known density of the reference liquid (ρ_ref_liquid) at the measurement temperature: V = (m_ref_liquid - m_empty) / ρ_ref_liquid.

  • Mass of Pycnometer with Sample Liquid: Empty, clean, and dry the pycnometer. Fill it with this compound. Equilibrate to the same temperature as the reference liquid, dry the exterior, and weigh it (m_sample_liquid).

  • Density Calculation: Calculate the density of the sample (ρ_sample) using the following formula: ρ_sample = (m_sample_liquid - m_empty) / V.

Mandatory Visualization

The following diagram illustrates the logical relationship between the chemical compound, its physical property of density, and the experimental methods used for its determination.

G Logical Flow for Density Determination of this compound A This compound B Physical Property: Density (ρ) A->B has C Experimental Determination B->C is determined by D Oscillating U-Tube Method (e.g., ASTM D4052) C->D E Pycnometer Method (e.g., OECD 109) C->E F Density Value (g/cm³ or g/mL) D->F yields E->F yields

Caption: Workflow for determining the density of this compound.

References

Navigating the Solvent Properties of 4-Methoxy-4-methyl-2-pentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of 4-Methoxy-4-methyl-2-pentanone (CAS No. 107-70-0), a versatile solvent with applications across various scientific sectors. This document provides a comprehensive overview of its solubility in aqueous and organic media, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow to guide researchers in their laboratory practices.

Core Physical and Chemical Properties

This compound, also known by trade names such as PENT-OXONE®, is a colorless liquid with a mild, characteristic odor. It possesses a unique combination of ether and ketone functionalities, which dictates its solvency power.

Solubility Profile of this compound

A thorough review of available literature and technical data sheets reveals a general consensus on the qualitative solubility of this compound, while highlighting a notable discrepancy in its quantitative water solubility.

Aqueous Solubility

There is conflicting information regarding the precise water solubility of this compound. Some sources describe it as insoluble, while others provide specific quantitative values indicating significant solubility. This variance may be attributable to different experimental conditions or methodologies. The reported values are summarized in the table below.

Solubility in Organic Solvents

Table 1: Summary of Quantitative Solubility Data for this compound

SolventTemperature (°C)SolubilityCitation
Water25280,000 mg/L[1]
Water2538 g/L[2]
Water2528 g/100mL
Water19≥ 100 mg/mL[3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

  • Syringes and vials for GC analysis

  • Thermostatically controlled environment (e.g., laboratory incubator or constant temperature room)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap flask). The presence of a distinct second phase of the solute confirms that an excess has been added.

    • Place the vessel in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The shaking speed should be adequate to ensure thorough mixing without causing emulsification.

  • Sample Withdrawal and Preparation:

    • After the equilibration period, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation.

    • Carefully withdraw a known volume of the clear, saturated solvent phase using a pre-calibrated pipette. Ensure that no undissolved solute is transferred.

    • Accurately dilute the withdrawn aliquot with the pure solvent to a concentration that falls within the linear range of the analytical method (GC-FID).

  • Quantitative Analysis by Gas Chromatography (GC):

    • Prepare a series of calibration standards of this compound in the selected solvent with known concentrations.

    • Analyze the calibration standards and the diluted sample aliquot by GC-FID.

    • Construct a calibration curve by plotting the peak area of this compound against its concentration for the standards.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/L.

Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the diagram below.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Dilution cluster_analysis Quantitative Analysis cluster_calculation Solubility Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature (24-48 hours) prep1->prep2 sampling1 Allow phase separation (≥24 hours) prep2->sampling1 sampling2 Withdraw aliquot of saturated phase sampling1->sampling2 sampling3 Dilute sample for analysis sampling2->sampling3 analysis2 Analyze standards and sample by GC sampling3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 calc1 Determine concentration from curve analysis2->calc1 analysis3 Construct calibration curve calc2 Apply dilution factor calc1->calc2 calc3 Report solubility calc2->calc3

Figure 1. Experimental workflow for determining the solubility of this compound.

Conclusion

This compound is a versatile solvent characterized by its high miscibility with a broad range of organic solvents. While quantitative data for its solubility in these organic media are not extensively documented, the provided experimental protocol offers a robust framework for researchers to determine these values with high accuracy. The conflicting reports on its aqueous solubility underscore the importance of precise and well-documented experimental work. This guide serves as a valuable resource for scientists and professionals in drug development and other research fields, enabling a deeper understanding and more effective utilization of this compound in their work.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solvent Classification of 4-Methoxy-4-methyl-2-pentanone

This technical guide provides a comprehensive overview of the solvent classification of this compound (CAS No. 107-70-0), also known as Pentoxone. This document details the physicochemical properties, safety classifications, and the experimental protocols used to determine these classifications, offering valuable information for its safe handling, application, and regulatory compliance in a research and development setting.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound, providing a clear basis for its classification.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₁₄O₂[1][2][3]
Molecular Weight 130.19 g/mol [1][2][3][4]
Appearance Clear, colorless liquid[5][6][7][8]
Boiling Point 156 - 160°C (297 - 325°F)[4][6][9][10]
Melting Point -30°C[5][10]
Flash Point 48 - 61°C (118.4 - 141°F)[4][5][9][10][11][12][13]
Autoignition Temperature 400 - 402°C (752 - 755.6°F)[5][8][11]
Density 0.89 - 0.91 g/cm³[5][9][10]
Vapor Pressure 2.2 - 3.16 mmHg at 25°C[5][13]
Vapor Density (air=1) 4.49[5][8]
Water Solubility 28 g/100mL (280,000 mg/L) at 25°C[5][10]
Explosion Limits Lower: 1.1 Vol %; Upper: 6 Vol %[14]
Table 2: GHS and Transportation Classification
Classification SystemCategoryCode/InformationBasis for ClassificationSource(s)
GHS Flammable Liquid Category 3H226: Flammable liquid and vaporFlash Point ≥ 23°C and ≤ 60°C[7][9][11][12][14][15][16]
GHS Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaled[4][11][12][14]
GHS Skin Irritation Category 2H315: Causes skin irritationIrritant to skin[7][12][13]
GHS Eye Irritation Category 2H319: Causes serious eye irritationIrritant to eyes[7][12][13]
UN Number UN2293[6][13][14]
UN Proper Shipping Name 4-METHOXY-4-METHYLPENTAN-2-ONE[14]
UN Hazard Class 3Flammable LiquidFlash Point ≤ 60°C[6][8][10]
UN Packing Group IIILow DangerInitial Boiling Point > 35°C and Flash Point ≥ 23°C to ≤ 60°C[8][10][17][18]

Solvent Classification and Hazard Analysis

The classification of a solvent is a critical step in risk assessment and management. The process involves evaluating its intrinsic physical, chemical, and toxicological properties against established criteria from regulatory and advisory bodies like the Globally Harmonized System (GHS) and the United Nations (UN).

GHS_Classification_Workflow cluster_0 Physicochemical Data cluster_1 GHS & UN Criteria cluster_2 Final Classification P1 Flash Point (48-61°C) C1 GHS Flammable Liquid Criteria Cat 3: FP ≥23°C & ≤60°C P1->C1 C2 UN Packing Group Criteria PG III: IBP >35°C & FP ≥23°C P1->C2 P2 Initial Boiling Point (156°C) P2->C2 P3 Toxicity Data (e.g., LD50/LC50) C3 GHS Acute Toxicity Criteria (Inhalation, Oral, Dermal) P3->C3 F1 GHS Flammable Liquid Category 3 C1->F1 F2 UN Packing Group III C2->F2 F3 GHS Acute Toxicity (Inhalation) Category 4 C3->F3

Caption: Solvent classification workflow for this compound.

Based on its flash point, which ranges from 48°C to 61°C, and its initial boiling point of approximately 156°C, this compound is classified as a Category 3 Flammable Liquid under the GHS.[7][9][11][14][15][16] This classification corresponds to UN Packing Group III , indicating a substance with low danger for transportation purposes.[8][10][17][18] Additionally, it is classified as Category 4 for Acute Inhalation Toxicity , signifying it is harmful if inhaled.[11][12][14]

Experimental Protocols

The accurate classification of this compound relies on precise experimental data. The following sections detail the methodologies for determining key parameters.

Flash Point Determination (Pensky-Martens Closed Cup Method - ASTM D93)

This method is used to determine the flash point of petroleum products and other liquids in the temperature range of 40°C to 370°C.[10][19][20]

Objective: To find the lowest temperature at which the application of an ignition source causes the vapors of the specimen to ignite under controlled conditions.[5][9][21]

Apparatus:

  • Pensky-Martens closed-cup tester (manual or automated).[19]

  • Brass test cup and a fitted cover with apertures for a stirrer, thermometer, and ignition source.[5][20]

  • Heating source.

  • Ignition source (gas flame or electric igniter).

  • Temperature measuring device.

Procedure (Procedure A - for distillate fuels and other homogeneous liquids):

  • Sample Preparation: Fill the clean, dry brass test cup with the sample up to the filling mark. Ensure no sample is on the outside of the cup.

  • Assembly: Place the cup in the heating apparatus and secure the lid, ensuring a tight fit. Insert the thermometer to the correct depth.

  • Heating and Stirring: Begin heating the sample at a controlled rate of 5°C to 6°C per minute.[19] Simultaneously, stir the sample at a rate of 90 to 120 rpm.[19]

  • Ignition Test: When the sample temperature is approximately 23°C below the expected flash point, begin testing for a flash.[19]

  • Test Application: Interrupt stirring and apply the ignition source by dipping it into the vapor space of the cup through the shutter mechanism. The application should last for approximately 1 second.

  • Frequency of Testing: For an expected flash point of 110°C or below, apply the ignition source at every 1°C increment. For an expected flash point above 110°C, apply at every 2°C increment.[19]

  • Endpoint (Flash Point): The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes a distinct flash inside the cup.[5][20]

  • Barometric Correction: The observed flash point is corrected to the standard atmospheric pressure of 101.3 kPa.

Flash_Point_Workflow A 1. Fill Cup with Sample B 2. Assemble Apparatus (Cup, Lid, Thermometer) A->B C 3. Heat at 5-6°C/min Stir at 90-120 rpm B->C D 4. Start Testing 23°C below Expected FP C->D E 5. Stop Stirring & Apply Ignition Source D->E F Decision: Flash Observed? E->F G Continue Heating & Testing at Intervals F->G No H 6. Record Temperature as Flash Point F->H Yes G->E I 7. Correct for Barometric Pressure H->I

Caption: Experimental workflow for Flash Point determination via ASTM D93.
Boiling Point Distribution (Gas Chromatography Method - ASTM D5399)

This method is an alternative to traditional distillation for determining the boiling point distribution of hydrocarbon solvents.[12][13][14][22] It is suitable for samples with a boiling range of 5°C to 150°C.[6][12][14][22]

Objective: To separate hydrocarbon components in order of their boiling points and generate a boiling point distribution curve.

Apparatus:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Capillary column appropriate for hydrocarbon separation.

  • Data acquisition system.

Procedure:

  • Calibration: Run a calibration standard mixture containing known n-alkanes covering the expected boiling range of the sample. This creates a correlation curve of retention time versus boiling point.

  • Sample Injection: Introduce a precise volume of the solvent sample into the GC injection port.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas through the capillary column. The column temperature is increased at a reproducible, programmed rate. Components separate based on their boiling points, with lower boiling point compounds eluting first.

  • Detection: As components elute from the column, they are detected by the FID. The detector signal is recorded as a chromatogram (signal intensity vs. retention time).

  • Data Analysis: The area under the chromatogram is integrated. Using the calibration curve, the retention time for each point on the chromatogram is converted to a boiling point.

  • Reporting: The data is reported as a distribution of boiling points. The Initial Boiling Point (IBP) is typically defined as the temperature at which 0.5% of the sample has eluted, and the Final Boiling Point (FBP) is the temperature at which 99.5% has eluted.[22]

Vapor Pressure Determination (Static Method - OECD 104)

The static method directly measures the equilibrium vapor pressure of a liquid at a specific temperature in a closed system.[1][23][24][25]

Objective: To measure the pressure exerted by the vapor in thermodynamic equilibrium with its liquid phase at a given temperature.[23]

Apparatus:

  • Sample vessel (equilibrium cell) with a connection for a pressure measuring device and a vacuum pump.

  • Thermostat bath for precise temperature control (stability of ±0.2 K).[23]

  • Pressure measuring device (e.g., manometer).

  • Vacuum pump.

Procedure:

  • Sample Preparation: A small amount of the liquid sample is placed into the equilibrium cell.

  • Degassing: The sample must be thoroughly degassed to remove dissolved air and other volatile impurities. This is a critical step and is often achieved by repeatedly freezing the sample with liquid nitrogen, evacuating the headspace with the vacuum pump, and then thawing the sample.[24]

  • Equilibration: The sealed vessel containing the degassed sample is placed in the thermostat bath and allowed to reach thermal equilibrium at the desired temperature.[23]

  • Pressure Measurement: Once the temperature and pressure have stabilized, indicating that the liquid and vapor phases are in equilibrium, the pressure is measured using the manometer.[23][24]

  • Repeat Measurements: The procedure is repeated at various temperatures to obtain a vapor pressure curve (vapor pressure vs. temperature).

Acute Oral Toxicity (Acute Toxic Class Method - OECD 423)

This method is a stepwise procedure used to assess the acute oral toxicity of a substance and allows for its classification according to the GHS.[4][26][27] It uses a minimal number of animals.

Objective: To determine the potential adverse effects occurring after a single oral administration of the substance and to classify it into a GHS toxicity category.[26]

Procedure:

  • Animal Selection: Healthy, young adult rats (typically females) are used.[4][27] Animals are acclimatized for at least 5 days before dosing.[27]

  • Dose Level Selection: The test uses defined starting doses (e.g., 300 mg/kg or 2000 mg/kg). The choice of the starting dose is based on available information about the substance's toxicity.

  • Administration: The substance is administered in a single dose by oral gavage to a group of 3 animals.[4] Animals are fasted overnight before dosing.[4]

  • Observation: Animals are observed for mortality and clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.) several times on the day of dosing and at least once daily thereafter for 14 days.[4][27] Body weights are recorded weekly.

  • Stepwise Procedure:

    • If no mortality occurs at the starting dose, the test is repeated at a higher dose level with another group of 3 animals.

    • If mortality occurs, the test is repeated at a lower dose level.

    • The test is stopped when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level.

  • Classification: The substance is classified into a GHS category based on the dose level at which mortality or evident toxicity is observed.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.[27]

References

An In-depth Technical Guide to 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-4-methyl-2-pentanone, a versatile organic solvent. This document consolidates its chemical synonyms, physical and chemical properties, and available experimental data to support its application in research and development.

Chemical Identity and Synonyms

This compound is known by a variety of names in commercial and academic literature. A clear understanding of these synonyms is crucial for accurate literature searches and chemical sourcing.

Table 1: Synonyms and Chemical Identifiers for this compound

Identifier Type Identifier
IUPAC Name 4-methoxy-4-methylpentan-2-one[1]
CAS Registry Number 107-70-0[1]
Molecular Formula C7H14O2[1]
Common Synonyms Pentoxone[1]
4-Methyl-4-methoxy-2-pentanone
Pent-Oxone Solvent
ME 6 K[1]
Methoxymethylpentanone
Other Identifiers UNII-02RA332R13[1]
EINECS 203-512-4[1]
UN Number: 2293[1]
Beilstein Handbook Reference: 4-01-00-04024
HSDB 1153[1]

A logical diagram illustrating the relationship between the primary chemical name and its various identifiers is provided below.

Synonyms_Identifiers cluster_synonyms Synonyms cluster_identifiers Chemical Identifiers This compound This compound Pentoxone Pentoxone This compound->Pentoxone is also known as 4-Methyl-4-methoxy-2-pentanone 4-Methyl-4-methoxy-2-pentanone This compound->4-Methyl-4-methoxy-2-pentanone is also known as Pent-Oxone Solvent Pent-Oxone Solvent This compound->Pent-Oxone Solvent is also known as CAS: 107-70-0 CAS: 107-70-0 This compound->CAS: 107-70-0 is identified by IUPAC: 4-methoxy-4-methylpentan-2-one IUPAC: 4-methoxy-4-methylpentan-2-one This compound->IUPAC: 4-methoxy-4-methylpentan-2-one is identified by UNII: 02RA332R13 UNII: 02RA332R13 This compound->UNII: 02RA332R13 is identified by

Caption: Relationship between the primary name and its synonyms/identifiers.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2. These properties are essential for designing experimental procedures, ensuring safe handling, and predicting its behavior in various chemical systems.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 130.18 g/mol [1]
Appearance Clear, colorless liquid[1][2][3]
Boiling Point 147-163 °C
Melting Point -57 °C
Flash Point 48 °C (118.4 °F)
Density 0.895 g/mL
Solubility in Water 38 g/L at 25 °C[2]
Vapor Pressure 3.8 mmHg at 20 °C
Vapor Density 4.5 (Air = 1)
Autoignition Temperature 400 °C[1][2]
Refractive Index 1.413

Experimental Protocols

Synthesis

A potential synthesis route involves the reaction of mesityl oxide with methanol (B129727) in the presence of a catalyst. Another described, though not fully detailed, method is the reaction of methyl vinyl ketone with methylamine (B109427) hydrochloride. Due to the lack of a precise, replicable protocol, researchers should consult patents and chemical manufacturing literature for more detailed procedures, such as the patent for the synthesis of the precursor 4-hydroxy-4-methyl-2-pentanone from acetone[4].

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

An HPLC method for the analysis of this compound has been described as a reverse-phase method.[5] While the complete experimental conditions are not provided, the mobile phase consists of acetonitrile, water, and phosphoric acid.[5] For mass spectrometry detection, formic acid can be used as a substitute for phosphoric acid.[5]

Illustrative HPLC Workflow:

HPLC_Workflow Sample_Preparation Sample Preparation HPLC_System HPLC System (Reverse-Phase Column) Sample_Preparation->HPLC_System Detection UV or MS Detector HPLC_System->Detection Mobile_Phase Mobile Phase (Acetonitrile, Water, Acid) Mobile_Phase->HPLC_System Data_Analysis Data Analysis Detection->Data_Analysis

Caption: A generalized workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile compounds like this compound. While a specific, validated protocol is not available, a general approach would involve the following steps:

  • Sample Preparation : Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Separation :

    • Column : A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Injector : Split/splitless injector, with an injection temperature of around 250 °C.

    • Oven Program : A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the separation of components.

    • Carrier Gas : Helium at a constant flow rate.

  • MS Detection :

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

    • Scan Range : A mass range of m/z 40-400 would be appropriate to capture the molecular ion and characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are valuable for the structural confirmation of this compound. While detailed acquisition parameters are not published, spectra are available in databases such as the NIST WebBook and ChemicalBook.[6][7] For acquisition, the compound would typically be dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Applications in Drug Development

The primary role of this compound in the pharmaceutical industry is as a solvent.[2][3] Its properties, such as its boiling point and miscibility with many organic compounds, make it suitable for use in:

  • Synthesis : As a reaction medium for the synthesis of active pharmaceutical ingredients (APIs) and intermediates.[8]

  • Purification : In extraction and crystallization processes to isolate and purify target compounds.

  • Formulation : As a solvent in the formulation of drug products, although this is less common and requires careful consideration of residual solvent limits.

  • Coatings : It is also used as a solvent for a variety of resin coatings, which can have applications in pharmaceutical packaging or device manufacturing.[2][3]

Researchers and drug development professionals should consider the regulatory guidelines on residual solvents (e.g., ICH Q3C) when using this or any solvent in the manufacture of pharmaceuticals.

References

Methodological & Application

4-Methoxy-4-methyl-2-pentanone: A Versatile Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-4-methyl-2-pentanone, also known by trade names such as Pentoxone, is a colorless liquid with a mild, pleasant odor.[1] Structurally, it is a ketone and an ether, which imparts a unique combination of solvency characteristics. This document provides detailed application notes and protocols for the use of this compound as a solvent in organic synthesis, targeting researchers, scientists, and professionals in drug development. While its primary industrial application has been as a solvent for various resin coatings, its properties suggest potential for broader use in synthetic organic chemistry.[2][3]

Physicochemical Properties

Understanding the physical and chemical properties of a solvent is crucial for its effective application in organic synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
CAS Number 107-70-0[1]
Appearance Colorless liquid[1]
Boiling Point 156 °C[4]
Melting Point -30 °C[1]
Flash Point 48 °C (118.4 °F)
Density 0.895 g/mL at 20 °C[4]
Solubility in Water Soluble[4]
Vapor Pressure 3.16 mm Hg at 25 °C[1]
Autoignition Temperature 400 °C[5]
Refractive Index 1.418[6]

Application Notes

General Advantages in Organic Synthesis

This compound possesses several characteristics that make it an attractive solvent for organic synthesis:

  • High Boiling Point: With a boiling point of 156 °C, it is suitable for reactions requiring elevated temperatures, allowing for a wider operational window compared to lower-boiling ketones like acetone (B3395972) or 2-butanone.[4]

  • Good Solvency: The presence of both a ketone and an ether functional group allows it to dissolve a wide range of organic compounds, including polar and nonpolar substrates.

  • Stability: It is a stable compound under typical reaction conditions and is not prone to peroxide formation, unlike some other ether solvents.[6]

  • Water Solubility: Its solubility in water can be advantageous for certain work-up procedures, allowing for easy removal by extraction.[4]

Potential Applications in Specific Reaction Types
  • Nucleophilic Substitution Reactions: Its ability to dissolve a range of substrates and its relatively high boiling point make it a good candidate for nucleophilic substitution reactions that may be sluggish at lower temperatures.

  • Condensation Reactions: Similar to other ketones, it could serve as a solvent for aldol-type and other condensation reactions.

  • Reactions Requiring a Non-Protic Medium: As an aprotic solvent, it is suitable for reactions involving strong bases or organometallic reagents where protic solvents would be reactive.

  • Green Chemistry Alternative: As the push for greener solvents continues, this compound could be considered as a replacement for more hazardous solvents in certain applications.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is harmful if inhaled and can cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Experimental Protocols

Given the limited specific examples in peer-reviewed literature for organic synthesis, a generalized protocol for using this compound as a reaction solvent is provided below. This protocol should be adapted based on the specific requirements of the reaction being performed.

General Protocol for a Reaction in this compound
  • Preparation:

    • Ensure all glassware is clean and dry.

    • Set up the reaction apparatus in a fume hood, equipped with a magnetic stirrer, condenser, and a nitrogen or argon inlet if an inert atmosphere is required.

    • Dispense the required volume of this compound into the reaction flask.

  • Reaction Execution:

    • Add the starting materials to the solvent in the reaction flask.

    • If the reaction requires heating, use a heating mantle with a temperature controller.

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • If the product is soluble in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane), add the extraction solvent and water to the reaction mixture.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, distillation).

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for conducting an organic synthesis reaction using this compound as the solvent.

G A Setup Reaction Apparatus B Add this compound A->B C Add Reactants B->C D Heat and Stir (if required) C->D E Monitor Reaction Progress D->E F Reaction Complete? E->F F->E No G Work-up and Extraction F->G Yes H Purification G->H I Characterization H->I

Caption: General experimental workflow for organic synthesis.

Solvent Selection Logic

This diagram outlines a logical process for selecting a solvent for a given organic reaction, with considerations that might lead to choosing this compound.

G Start Start: Define Reaction Requirements Solubility Are reactants soluble? Start->Solubility Reactivity Is the solvent inert? Solubility->Reactivity Yes End Final Solvent Selection Solubility->End No (Find another solvent) BoilingPoint Is a high temperature needed? Reactivity->BoilingPoint Yes Reactivity->End No (Find another solvent) Workup Is easy removal required? BoilingPoint->Workup Yes BoilingPoint->End No (Consider other high-boiling solvents) Choice Consider this compound Workup->Choice Yes Workup->End No (Re-evaluate work-up) Choice->End

Caption: Decision tree for solvent selection in organic synthesis.

References

Application Notes and Protocols for 4-Methoxy-4-methyl-2-pentanone in Resin Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Methoxy-4-methyl-2-pentanone, also known as Pentoxone, for use in the formulation of various resin coatings. This document outlines its key properties, performance benefits, and detailed experimental protocols for evaluating its impact on viscosity, drying time, and film properties in epoxy, acrylic, polyurethane, and alkyd resin systems.

Introduction to this compound (Pentoxone)

This compound is a versatile oxygenated solvent characterized by its moderate evaporation rate, excellent solvency for a wide range of resins, and favorable safety profile compared to some other ketone solvents.[1] Its unique ether and ketone functionalities contribute to its ability to reduce the viscosity of resin solutions effectively, improve flow and leveling, and potentially enhance film appearance.[2] These characteristics make it a suitable candidate for use in high-solids coatings, where reducing volatile organic compound (VOC) content without compromising application properties is crucial.[3][4]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for successful formulation development. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 107-70-0[5]
Molecular Formula C₇H₁₄O₂[5][6]
Molecular Weight 130.18 g/mol [5]
Boiling Point 156 °C[3][7]
Flash Point 48 °C[3][7]
Density 0.91 g/cm³[3]
Vapor Pressure 3.16 mm Hg at 25 °C[5]
Water Solubility Soluble[3][7]
Evaporation Rate (n-Butyl Acetate = 1) ~0.4[2]

Application in Resin Coatings

This compound can be a valuable tool in the formulator's toolbox for various resin systems. Its moderate evaporation rate provides a good balance between allowing sufficient time for flow and leveling and achieving a reasonably fast drying time.

Epoxy Resin Coatings

In epoxy formulations, this compound can be used to reduce the high viscosity of epoxy resins, facilitating easier application, particularly in high-solids systems. Its good solvency helps to ensure all components of the two-pack system are well-dissolved, leading to a uniform film.

Acrylic Resin Coatings

For acrylic coatings, Pentoxone can be used as a retarder solvent to improve flow and leveling and prevent defects such as orange peel. Its compatibility with a wide range of acrylic resins makes it a versatile choice for both thermoplastic and thermosetting acrylic systems.

Polyurethane Coatings

In polyurethane coatings, the use of a suitable solvent is critical for controlling viscosity and ensuring a smooth, high-gloss finish. This compound can effectively dissolve polyurethane resins and is compatible with the isocyanate and polyol components, making it a good candidate for these formulations.

Alkyd Resin Coatings

Alkyd resins, particularly those used in high-solids formulations, can have high viscosities. This compound can be used to reduce the viscosity of these resins, improving their brushability and sprayability.[4][7] Its moderate evaporation rate is also beneficial in preventing overly rapid surface drying, which can lead to wrinkling.

Experimental Protocols

The following protocols are designed to systematically evaluate the performance of this compound in different resin coating formulations.

Materials and Equipment
  • Resins: Epoxy resin (e.g., Bisphenol A based), Acrylic resin (thermoplastic or thermosetting), Polyurethane resin (polyester or polyether polyol and isocyanate), Long or medium oil alkyd resin.

  • Solvents: this compound, Xylene (as a control), Methyl isobutyl ketone (MIBK) (as a control).

  • Other raw materials: Curing agents (for epoxy and polyurethane), driers (for alkyd), pigments, and other additives as required by the specific formulation.

  • Equipment: Laboratory mixer, viscometer (e.g., Brookfield viscometer), film applicator, drying time recorder, gloss meter, hardness tester (e.g., pencil hardness), adhesion tester (cross-hatch).

Starting Point Formulations

The following are suggested starting point formulations. The concentration of this compound should be varied (e.g., 5%, 10%, 15% by weight of the total formulation) to evaluate its effect, replacing an equivalent amount of the control solvent.

Table 1: Starting Point Formulation - 2K Epoxy Coating

ComponentWeight (%)
Epoxy Resin (Part A)50
Solvent (Pentoxone/Xylene) 15
Pigment (e.g., TiO₂)10
Additives (e.g., flow agent)1
Amine Curing Agent (Part B)24

Table 2: Starting Point Formulation - Acrylic Lacquer

ComponentWeight (%)
Thermoplastic Acrylic Resin30
Solvent (Pentoxone/MIBK) 55
Plasticizer5
Additives10

Table 3: Starting Point Formulation - 2K Polyurethane Clearcoat

ComponentWeight (%)
Polyester Polyol (Part A)40
Solvent (Pentoxone/Butyl Acetate) 30
Flow and Leveling Agent1
UV Stabilizer1
Aliphatic Isocyanate (Part B)28

Table 4: Starting Point Formulation - High-Solids Alkyd Enamel

ComponentWeight (%)
High-Solids Alkyd Resin60
Solvent (Pentoxone/Mineral Spirits) 20
Pigment (e.g., Iron Oxide)15
Driers (e.g., Cobalt, Zirconium)1
Anti-skinning Agent1
Additives3
Experimental Workflow

The following diagram illustrates the logical workflow for formulating and testing the resin coatings.

experimental_workflow cluster_formulation Formulation Stage cluster_testing Testing Stage resin Select Resin System (Epoxy, Acrylic, etc.) solvent Select Solvent System (Pentoxone vs. Control) resin->solvent additives Select Additives (Pigments, Driers, etc.) solvent->additives mixing Mixing and Homogenization additives->mixing viscosity Viscosity Measurement (ASTM D2196) mixing->viscosity application Film Application viscosity->application drying Drying Time Evaluation (ASTM D1640) application->drying film_properties Film Properties Testing (Hardness, Adhesion, Gloss) application->film_properties

Caption: Workflow for resin coating formulation and testing.

Test Methodologies

4.4.1. Viscosity Measurement

  • Standard: ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.

  • Protocol:

    • Prepare the coating formulation as described in the starting point formulations.

    • Allow the sample to equilibrate to a constant temperature (e.g., 25 °C).

    • Measure the viscosity using a rotational viscometer at a specified spindle and speed.

    • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

    • Repeat for each formulation with varying concentrations of this compound.

4.4.2. Drying Time Evaluation

  • Standard: ASTM D1640 - Standard Test Methods for Drying, Curing, or Film Formation of Organic Coatings at Room Temperature.

  • Protocol:

    • Apply a uniform film of the coating onto a non-porous substrate (e.g., glass or steel panel) using a film applicator of a specified thickness.

    • Place the coated panel on a drying time recorder or in a dust-free environment.

    • Periodically test for different stages of drying:

      • Set-to-touch: Lightly touch the film with a clean finger; no paint should adhere.

      • Tack-free: Press a piece of cotton lightly on the film; no fibers should adhere upon removal.

      • Dry-hard: Press the thumb firmly onto the film; no impression should be left.

      • Dry-through: A mechanical test to determine when the film is fully cured.

    • Record the time taken to reach each drying stage.

4.4.3. Film Properties Testing

  • Hardness (Pencil Hardness):

    • Standard: ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test.

    • Protocol: Use a set of calibrated pencils of increasing hardness to scratch the surface of the cured coating. The hardness is reported as the hardest pencil that does not scratch the film.

  • Adhesion (Cross-Hatch):

    • Standard: ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test.

    • Protocol: A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. The adhesion is rated based on the amount of coating removed.

  • Gloss:

    • Standard: ASTM D523 - Standard Test Method for Specular Gloss.

    • Protocol: Use a gloss meter to measure the specular gloss of the cured coating at a specified angle (e.g., 20°, 60°, or 85°).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 5: Effect of Pentoxone on Viscosity (Example)

Resin SystemSolvent SystemSolvent Conc. (%)Viscosity (cP at 25°C)
2K EpoxyXylene (Control)151200
Pentoxone151050
AcrylicMIBK (Control)55500
Pentoxone55450

Table 6: Effect of Pentoxone on Drying Time (Example)

Resin SystemSolvent SystemSolvent Conc. (%)Set-to-touch (min)Tack-free (min)Dry-hard (hours)
High-Solids AlkydMineral Spirits2045908
Pentoxone206012010

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the properties of this compound and its effects on resin coating formulations.

solvent_properties cluster_properties Key Properties cluster_effects Formulation Effects pentoxone This compound (Pentoxone) solvency Good Solvency pentoxone->solvency evaporation Moderate Evaporation Rate pentoxone->evaporation viscosity_solvent Low Viscosity pentoxone->viscosity_solvent viscosity_reduction Viscosity Reduction solvency->viscosity_reduction drying_control Controlled Drying Time evaporation->drying_control viscosity_solvent->viscosity_reduction flow_leveling Improved Flow & Leveling viscosity_reduction->flow_leveling voc_reduction Potential for VOC Reduction viscosity_reduction->voc_reduction

References

Application Note: HPLC Analysis of 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of 4-Methoxy-4-methyl-2-pentanone using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for the determination of this compound in various sample matrices. This protocol is intended to serve as a comprehensive guide for researchers and scientists involved in quality control, purity assessment, and formulation analysis.

Introduction

This compound is a colorless liquid used as a solvent for a variety of resin coatings. Accurate and reliable analytical methods are crucial for its quantification in raw materials, finished products, and for monitoring its presence as a potential impurity. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for this purpose. This application note details a reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.

Materials and Reagents
  • This compound standard: Purity ≥96.0%

  • Acetonitrile (MeCN): HPLC grade

  • Water: Deionized or HPLC grade

  • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH): Analytical grade

  • Methanol: HPLC grade (for standard preparation)

Equipment
  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Autosampler vials

Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation and quantification of this compound.[1] The following conditions are recommended as a starting point and may require optimization for specific matrices.

ParameterRecommended Condition
HPLC Column Newcrom R1 or C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (v/v) (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 10 minutes

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1]

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is provided below:

  • Accurately weigh a known amount of the sample into a volumetric flask.

  • Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial before injection.

Method Performance Characteristics (Illustrative)

The following table summarizes the expected performance characteristics of the HPLC method. These values are illustrative and should be determined experimentally during method validation.

ParameterExpected Value
Retention Time (RT) ~ 4.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing node_std_prep Standard Preparation node_injection Inject Standard/Sample node_std_prep->node_injection node_sample_prep Sample Preparation node_sample_prep->node_injection node_hplc HPLC System Setup (Column, Mobile Phase, etc.) node_hplc->node_injection node_separation Chromatographic Separation node_injection->node_separation node_detection UV Detection node_separation->node_detection node_integration Peak Integration node_detection->node_integration node_calibration Calibration Curve Generation node_integration->node_calibration node_quantification Quantification of Analyte node_integration->node_quantification node_calibration->node_quantification node_report Generate Report node_quantification->node_report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The protocol is straightforward and utilizes common laboratory equipment and reagents. For specific applications, method optimization and validation are recommended to ensure suitability and accuracy.

References

Application Note: Analysis of 4-Methoxy-4-methyl-2-pentanone by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 4-Methoxy-4-methyl-2-pentanone (CAS No. 107-70-0) using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the determination of this compound in industrial solvent mixtures and as a residual solvent in various matrices. The described protocol provides detailed sample preparation steps, instrumental parameters, and data analysis guidelines to ensure accurate and reproducible results for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound, also known as Pent-Oxone, is a colorless liquid with a characteristic odor. It finds significant use as an industrial solvent for a variety of resin coatings.[1][2] Due to its application in manufacturing processes, there is a need for a robust and reliable analytical method to identify and quantify its presence, either as a primary component in a solvent blend or as a residual solvent in finished products. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high separation efficiency and definitive compound identification based on mass spectra. This document provides a detailed methodology for the GC-MS analysis of this compound.

Experimental Protocol

Sample Preparation

Given that this compound is used as a solvent for resin coatings, a typical analytical scenario would involve its quantification in a liquid matrix. The following protocol is a general guideline and may need to be adapted based on the specific sample matrix.

1.1. Reagents and Materials:

  • Methanol (B129727), HPLC grade or equivalent

  • Dichloromethane, GC grade

  • Deionized water

  • This compound standard (>96.0% purity)

  • Internal Standard (IS), e.g., 4-Methyl-2-pentanone or other suitable volatile ketone not present in the sample.

  • Volumetric flasks (Class A)

  • Micropipettes

  • GC vials with PTFE-lined septa

1.2. Standard Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol in a similar manner.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution with a suitable solvent (e.g., dichloromethane) to cover the desired concentration range. Add the internal standard to each calibration standard to a fixed final concentration.

1.3. Sample Preparation (Liquid Matrix):

  • Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.

  • Add a known amount of the internal standard stock solution.

  • Dilute to the mark with dichloromethane.

  • Vortex the solution for 30 seconds.

  • If the solution contains suspended particles, centrifuge or filter through a 0.45 µm PTFE syringe filter.

  • Transfer an aliquot of the clear solution into a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are based on general methods for volatile organic compound analysis and should be optimized for the specific instrument used.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

ParameterValue
Gas Chromatograph
ColumnVF-624ms (or equivalent 6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (Split ratio 20:1, adjust as needed)
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Oven Program
Initial Temperature40 °C, hold for 5 minutes
Ramp 110 °C/min to 240 °C
Final HoldHold at 240 °C for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-300
Scan ModeFull Scan
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C

Data Presentation and Analysis

Quantitative Data

The quantification of this compound is performed by creating a calibration curve using the prepared working standard solutions. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Table 2: Representative Quantitative Performance Data

ParameterTypical Value
Retention Time (RT)Analyte specific, to be determined experimentally
Linearity (R²)≥ 0.995
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally
Precision (%RSD)< 15%
Accuracy (% Recovery)80-120%

Note: The values in Table 2 are typical performance characteristics for GC-MS analysis of residual solvents and should be experimentally determined for this specific method.

Mass Spectrum and Fragmentation

The mass spectrum of this compound is a unique fingerprint that allows for its unambiguous identification. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several fragment ions.

Table 3: Key Mass Fragments of this compound

m/zProposed Fragment IonRelative Abundance
130[C₇H₁₄O₂]⁺ (Molecular Ion)Low
115[M - CH₃]⁺Moderate
73[C₄H₉O]⁺High (Base Peak)
59[C₃H₇O]⁺Moderate
43[C₂H₃O]⁺High

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock_solution Prepare Stock Solution (1000 µg/mL) working_standards Prepare Working Standards (with Internal Standard) stock_solution->working_standards calibration_curve Generate Calibration Curve working_standards->calibration_curve sample_prep Prepare Sample (Dilution with Internal Standard) injection Inject 1 µL into GC-MS sample_prep->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration and Identification detection->peak_integration peak_integration->calibration_curve quantification Quantify Analyte Concentration peak_integration->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Proposed Mass Fragmentation Pathway

fragmentation_pathway cluster_frags Fragment Ions M [C₇H₁₄O₂]⁺˙ m/z = 130 (Molecular Ion) frag115 [M - CH₃]⁺ m/z = 115 M->frag115 - •CH₃ frag73 [C₄H₉O]⁺ m/z = 73 (Base Peak) M->frag73 α-cleavage frag43 [CH₃CO]⁺ m/z = 43 M->frag43 α-cleavage

Caption: Proposed fragmentation of this compound in EI-MS.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the identification and quantification of this compound. The protocol is suitable for use in quality control laboratories for the analysis of industrial solvents and for monitoring residual solvent levels in various products. The provided instrumental parameters and data analysis guidelines offer a solid foundation for method implementation, and the clear data presentation and visualizations facilitate understanding and application of this analytical procedure.

References

Experimental protocol for reactions in 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an overview of the chemical properties and potential reactions of 4-Methoxy-4-methyl-2-pentanone. Due to a lack of specific documented experimental protocols for this compound in the scientific literature, this report presents representative protocols based on standard organic chemistry reactions for its constituent functional groups.

Compound Data Summary

This compound is a colorless liquid primarily utilized as a solvent in various industrial applications, particularly for resin coatings.[1][2] Its physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₇H₁₄O₂[2][3][4]
Molecular Weight 130.18 g/mol [2]
CAS Number 107-70-0[2][3]
Appearance Clear, colorless liquid[2][4]
Boiling Point 160 °C (320 °F)
Flash Point 48 °C (118.4 °F)
Solubility Insoluble in water[2][4]
Primary Use Solvent[2][4]

Experimental Protocols

While this compound is predominantly used as a solvent, its chemical structure, featuring a ketone and an ether functional group, allows for several potential chemical transformations. The following are representative experimental protocols for reactions this compound could undergo.

Synthesis of this compound

A plausible synthetic route to this compound is the methylation of its corresponding alcohol, 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol). Diacetone alcohol itself is readily prepared via an aldol (B89426) condensation of acetone.[5]

Reaction:

Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Alcohol: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-hydroxy-4-methyl-2-pentanone (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Stirring: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Methylation: Add methyl iodide (CH₃I, 1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.

Expected Data (Hypothetical):

ParameterValue
Reaction Time 12-16 hours
Yield 75-85%
Purity (post-distillation) >98%
Reduction of the Ketone Functional Group

The ketone in this compound can be reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).[6][7][8]

Reaction:

Protocol:

  • Dissolution: Dissolve this compound (1.0 equivalent) in methanol (B129727) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the solution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, slowly add water to quench the excess NaBH₄.

  • Extraction: Extract the product with dichloromethane (B109758) (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol. Further purification can be achieved via column chromatography.

Expected Data (Hypothetical):

ParameterValue
Reaction Time 1-2 hours
Yield 90-95%
Purity (post-chromatography) >99%
Cleavage of the Ether Functional Group

The methoxy (B1213986) group can be cleaved to reveal the corresponding alcohol using strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃).[9][10][11][12][13]

Reaction (using HBr):

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in glacial acetic acid.

  • Addition of Acid: Add a 48% aqueous solution of hydrobromic acid (HBr, excess) to the flask.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (B1210297) (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product can be purified by column chromatography.

Expected Data (Hypothetical):

ParameterValue
Reaction Time 12-24 hours
Yield 60-70%
Purity (post-chromatography) >97%

Signaling Pathways and Drug Development Applications

Currently, there is no available information in the scientific literature to suggest that this compound is involved in any specific signaling pathways or has direct applications in drug development. Its primary role remains that of an industrial solvent.

Visualizations

The following diagrams illustrate the described experimental workflows.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 4-hydroxy-4-methyl-2-pentanone, NaH, THF alkoxide Alkoxide Formation (0°C, 30 min) start->alkoxide methylation Methylation with CH3I (RT, 12-16h) alkoxide->methylation quench Quench with NH4Cl(aq) methylation->quench extract Extraction with Diethyl Ether quench->extract purify Purification by Fractional Distillation extract->purify end Product: This compound purify->end

Caption: Workflow for the synthesis of this compound.

Reduction_Workflow cluster_reduction Ketone Reduction Workflow start Start: This compound, NaBH4, Methanol reduction Reduction at 0°C (1-2h) start->reduction quench Quench with Water reduction->quench extract Extraction with Dichloromethane quench->extract purify Purification by Column Chromatography extract->purify end Product: 4-Methoxy-4-methyl-2-pentanol purify->end

Caption: Workflow for the reduction of this compound.

Cleavage_Workflow cluster_cleavage Ether Cleavage Workflow start Start: This compound, HBr, Acetic Acid reflux Reflux (12-24h) start->reflux neutralize Neutralize with NaHCO3(aq) reflux->neutralize extract Extraction with Ethyl Acetate neutralize->extract purify Purification by Column Chromatography extract->purify end Product: 4-Hydroxy-4-methyl-2-pentanone purify->end

Caption: Workflow for the ether cleavage of this compound.

References

Application Notes and Protocols for 4-Methoxy-4-methyl-2-pentanone in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-4-methyl-2-pentanone, also known as Pentoxone, is a versatile organic solvent with a unique combination of properties that make it a promising medium for various polymerization reactions.[1][2][3][4][5][6] Its ether and ketone functionalities, moderate boiling point, and good solvency for a range of monomers and polymers position it as a valuable tool in the synthesis of polymers for applications in coatings, adhesives, and potentially in drug delivery systems.[2][4][6] This document provides detailed application notes and generalized experimental protocols for the use of this compound as a reaction medium in polymerization.

Physicochemical Properties of this compound

A thorough understanding of the solvent's properties is crucial for its effective application in polymerization. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 107-70-0[1][7]
Molecular Formula C₇H₁₄O₂[1][2]
Molecular Weight 130.18 g/mol [1]
Appearance Clear, colorless liquid[1][2][3]
Boiling Point 156 °C[8]
Melting Point -30 °C[1]
Density 0.89 - 0.91 g/cm³[1][9]
Vapor Pressure 3.16 mm Hg at 25 °C[1]
Flash Point 48 °C (118 °F)[5]
Autoignition Temperature 400 °C (752 °F)[2]
Water Solubility 280,000 mg/L at 25 °C[1]
LogP (Octanol/Water Partition Coefficient) 0.36[1]

Application Notes: Advantages in Polymerization

The use of this compound as a reaction medium offers several potential advantages:

  • Good Solvency: Its chemical structure, containing both ether and ketone groups, allows it to dissolve a wide range of monomers, including acrylates, methacrylates, vinyl monomers, and potentially isocyanates and polyols used in polyurethane synthesis.[2][10] It is also a known solvent for various resins, which suggests good solubility for the resulting polymers, preventing premature precipitation and allowing for the synthesis of higher molecular weight polymers.[4][6]

  • Appropriate Boiling Point: A boiling point of 156 °C is suitable for many polymerization reactions, allowing for reactions to be conducted at elevated temperatures to ensure reasonable reaction rates without the need for high-pressure equipment. This temperature range is often compatible with the decomposition profiles of common radical initiators.

  • Moderate Polarity: Its moderate polarity can influence polymerization kinetics and polymer properties. It can be a suitable solvent for both free-radical and condensation polymerizations.

  • Chain Transfer Effects: While specific data is limited, like other ketones, it may exhibit some chain transfer activity in radical polymerizations, which can be utilized to control the molecular weight of the resulting polymer. This effect would need to be quantified for specific monomer systems.

Experimental Protocols

The following are generalized protocols for conducting polymerization reactions using this compound as the reaction medium. These protocols should be considered as starting points and may require optimization for specific monomers and desired polymer characteristics.

Protocol 1: Free-Radical Solution Polymerization of Acrylic Monomers

Objective: To synthesize an acrylic copolymer resin for potential use in coatings or adhesives.

Materials:

  • Monomers (e.g., Methyl Methacrylate (MMA), Butyl Acrylate (BA), 2-Hydroxyethyl Methacrylate (HEMA))

  • Initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

  • This compound (Solvent)

  • Nitrogen or Argon gas for inert atmosphere

  • Reaction vessel with a reflux condenser, mechanical stirrer, thermometer, and nitrogen inlet.

Procedure:

  • Reactor Setup: Assemble the reaction vessel and ensure it is clean and dry. Equip it with a mechanical stirrer, reflux condenser, thermometer, and a nitrogen inlet.

  • Inerting the System: Purge the reactor with nitrogen or argon for at least 30 minutes to remove any oxygen, which can inhibit free-radical polymerization.

  • Charging the Reactor:

    • Add the desired amount of this compound to the reactor.

    • Begin stirring and heating the solvent to the desired reaction temperature (typically between 70-100 °C, depending on the initiator's half-life).

  • Monomer and Initiator Feed:

    • In a separate vessel, prepare a mixture of the acrylic monomers.

    • Dissolve the initiator in a portion of the monomer mixture or in a small amount of this compound.

    • Once the solvent in the reactor has reached the target temperature, slowly feed the monomer and initiator solution into the reactor over a period of 2-4 hours. A continuous, slow feed helps to maintain a low monomer concentration, which can lead to better control over the polymerization and a narrower molecular weight distribution.

  • Polymerization:

    • After the feed is complete, continue to stir the reaction mixture at the set temperature for an additional 2-4 hours to ensure high monomer conversion.

  • Reaction Quenching and Product Isolation:

    • Cool the reactor to room temperature.

    • The resulting polymer solution can be used directly or the polymer can be isolated by precipitation in a non-solvent (e.g., hexane (B92381) or methanol), followed by filtration and drying under vacuum.

Characterization:

  • The molecular weight and molecular weight distribution of the synthesized acrylic resin can be determined by Gel Permeation Chromatography (GPC).

  • The chemical composition of the copolymer can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • The solid content of the polymer solution can be determined by gravimetric analysis.

Visualizations

Polymerization Workflow

The following diagram illustrates a general experimental workflow for a solution polymerization reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_reagents Prepare Monomer and Initiator Solutions feed Feed Monomer and Initiator prep_reagents->feed setup_reactor Set up and Inert Reactor charge_solvent Charge Reactor with This compound setup_reactor->charge_solvent heat_stir Heat and Stir Solvent charge_solvent->heat_stir heat_stir->feed polymerize Maintain Temperature for Polymerization feed->polymerize cool Cool Reaction Mixture polymerize->cool isolate Isolate Polymer (Optional) cool->isolate characterize Characterize Polymer isolate->characterize

Caption: General workflow for solution polymerization.

Logical Relationship of Solvent Properties to Application

This diagram shows how the key properties of this compound make it suitable for polymerization applications.

G cluster_properties Key Properties cluster_applications Polymerization Suitability solvent This compound solvency Good Solvency solvent->solvency has bp Moderate Boiling Point solvent->bp has polarity Moderate Polarity solvent->polarity has dissolves Dissolves Monomers & Polymers solvency->dissolves leads to temp_control Good Reaction Temperature Control bp->temp_control enables kinetics Influences Reaction Kinetics polarity->kinetics affects mw_control Potential for Molecular Weight Control polarity->mw_control can affect

Caption: Solvent properties and their impact on polymerization.

Disclaimer

The experimental protocols provided herein are intended as generalized guidelines. The optimal reaction conditions, including monomer concentrations, initiator choice and concentration, temperature, and reaction time, will depend on the specific monomers being used and the desired properties of the final polymer. It is strongly recommended that small-scale optimization experiments be conducted to determine the ideal parameters for each specific polymerization system. Always follow appropriate laboratory safety procedures when handling chemicals.

References

Application Notes and Protocols: Solubility of Catalysts in 4-Methoxy-4-methyl-2-pentanone (Pentoxone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-4-methyl-2-pentanone, also known by the trade name Pentoxone, is a versatile organic solvent with a unique combination of ether and ketone functionalities. Its properties make it a subject of interest for various applications in chemical synthesis and formulation, including as a reaction medium. A critical parameter for its use in catalysis is the solubility of the chosen catalyst. Adequate solubility ensures a homogeneous reaction medium, which can significantly impact reaction kinetics, yield, and selectivity.[1][2][3] In contrast, poor catalyst solubility may lead to heterogeneous reaction conditions, potentially affecting reproducibility and catalyst activity.[1][4]

This document provides a comprehensive guide to understanding and determining the solubility of various catalysts in this compound. It includes detailed experimental protocols and representative solubility data for common catalyst types.

Properties of this compound:

  • Molecular Formula: C₇H₁₄O₂[5]

  • Appearance: Clear, colorless liquid[5][6][7]

  • Boiling Point: Approximately 156°C[8][9]

  • Density: Approximately 0.91 g/cm³[8][9]

  • Solvent Characteristics: As a ketone solvent, it possesses good solvating power for a range of organic compounds, including many resins and catalysts.[10] It is considered miscible with most organic solvents.[5] Water solubility information varies, with some sources indicating insolubility[5][6][7] and others reporting some level of solubility.[8][9]

Quantitative Solubility Data

The following table summarizes the solubility of representative catalysts in this compound at standard temperature and pressure (25 °C, 1 atm). This data is essential for designing homogeneous catalytic reactions.

Catalyst TypeCatalyst NameFormulaMolecular Weight ( g/mol )Solubility in Pentoxone (g/L) at 25°C
Organometallic Tetrakis(triphenylphosphine)palladium(0)Pd[P(C₆H₅)₃]₄1155.5615.2
Organometallic Grubbs' Catalyst 1st GenerationC₄₃H₅₄Cl₂N₂Ru822.8425.8
Lewis Acid Scandium(III) triflateSc(CF₃SO₃)₃422.155.3
Brønsted Acid p-Toluenesulfonic acid monohydrateC₇H₈O₃S · H₂O190.22180.5
Organocatalyst (S)-(-)-2-(Diphenylmethyl)pyrrolidineC₁₇H₁₉N237.34>200 (miscible)
Base 1,8-Diazabicycloundec-7-ene (DBU)C₉H₁₆N₂152.24>200 (miscible)

Note: The data presented in this table are representative values for illustrative purposes and may vary depending on the specific grade of the solvent and catalyst, as well as the experimental conditions.

Experimental Protocol: Determination of Catalyst Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[11] This protocol outlines the steps to determine the solubility of a solid catalyst in this compound.

Materials:

  • Catalyst of interest

  • This compound (analytical grade)

  • Analytical balance

  • Vials with tight-fitting caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • A validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectroscopy, or ICP-MS for metal catalysts)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of the solid catalyst to a known volume of this compound in a sealed vial. The excess solid should be clearly visible.

  • Equilibration:

    • Place the vial on an orbital shaker or use a magnetic stirrer.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[11] It is advisable to perform preliminary experiments to determine the time required to reach a stable concentration.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vial to stand undisturbed for several hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.[11]

  • Sample Collection and Preparation:

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.[11]

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of the diluted solution using a pre-validated analytical method.[11] A calibration curve should be prepared using standard solutions of the catalyst of known concentrations.

  • Calculation:

    • Calculate the solubility of the catalyst in g/L using the determined concentration and the dilution factor.

Visualization of Experimental Workflow and a Catalytic Cycle

The following diagrams illustrate the experimental workflow for determining catalyst solubility and a generic Heck coupling reaction, where catalyst solubility is paramount for an efficient reaction.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_catalyst Add excess catalyst to Pentoxone start->add_catalyst shake Agitate at constant temperature (24-72h) add_catalyst->shake settle Allow solid to settle or centrifuge shake->settle filter Filter supernatant settle->filter quantify Quantify concentration (e.g., HPLC, ICP-MS) filter->quantify end End quantify->end

Caption: Experimental workflow for determining catalyst solubility.

heck_coupling cluster_catalytic_cycle Homogeneous Catalytic Cycle in Pentoxone pd0 Pd(0)L_n pd_complex Oxidative Addition (Aryl-X) pd0->pd_complex + Aryl-X intermediate1 [Ar-Pd(II)-X]L_n pd_complex->intermediate1 intermediate2 Carbopalladation (Alkene) intermediate1->intermediate2 + Alkene intermediate3 [Ar-CH_2-CH-Pd(II)-X]L_n intermediate2->intermediate3 beta_hydride β-Hydride Elimination intermediate3->beta_hydride product Product (Ar-Alkene) beta_hydride->product pd_h [H-Pd(II)-X]L_n beta_hydride->pd_h reductive_elim Reductive Elimination (Base) pd_h->reductive_elim + Base reductive_elim->pd0

Caption: A generic Heck coupling catalytic cycle.

Conclusion

The solubility of a catalyst in this compound is a fundamental parameter that influences its performance in chemical reactions. The protocols and data provided in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries. By understanding and quantifying catalyst solubility, reaction conditions can be optimized to achieve higher efficiency, better yields, and improved product purity. It is recommended to experimentally verify the solubility of a specific catalyst in the particular grade of this compound being used, as impurities and additives can affect solubility.

References

Application Notes: 4-Methoxy-4-methyl-2-pentanone as a Sustainable Aprotic Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-4-methyl-2-pentanone, also known under the trade name PENTOXONE™, is an ether-ketone that serves as a versatile, non-polar aprotic solvent. With a moderate evaporation rate and low density, it is establishing itself as a viable and sustainable alternative to other solvents in various applications, including organic synthesis, coatings, and industrial formulations. Its favorable safety and environmental profile, characterized by low toxicity and non-HAP (Hazardous Air Pollutant) status, makes it an attractive choice for researchers and professionals in drug development seeking greener chemical processes. This document provides detailed properties, application protocols, and decision-making workflows for its effective use.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound. This data is essential for reaction planning, process scale-up, and safety assessments.

Table 1: General and Physical Properties

PropertyValue
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
CAS Number107-70-0
AppearanceClear, colorless liquid
Density @ 20°C0.88 g/cm³
Boiling Point @ 760 mmHg147 °C (297 °F)
Freezing Point-72 °C (-98 °F)
Vapor Pressure @ 20°C0.4 kPa
Evaporation Rate (nBuAc=1)0.4

Table 2: Solvent and Safety Properties

PropertyValue
Hansen Solubility Parameter (Ra)16.6 MPa½
Dielectric Constant~5.2
Flash Point (Closed Cup)41 °C (106 °F)
Autoignition Temperature365 °C (689 °F)
Lower Flammability Limit (% vol in air)1.0
Upper Flammability Limit (% vol in air)7.0
Water Solubility @ 20°C3.0 % wt

Key Applications in Research and Development

This compound is particularly effective in scenarios requiring a solvent with good solvency for a range of organic molecules, a controlled evaporation rate, and a higher boiling point than solvents like acetone (B3395972) or ethyl acetate (B1210297).

  • Organic Synthesis: Its aprotic nature and thermal stability make it suitable for a variety of organic reactions, such as nucleophilic substitutions and condensations, where protic solvents would interfere with the reaction mechanism. It is an effective replacement for solvents like MIBK (Methyl Isobutyl Ketone) and certain glycol ethers.

  • Purification and Extraction: It can be used as a medium for recrystallization of moderately non-polar compounds or as an extraction solvent in work-up procedures.

  • Formulation Excipient: In drug development, its low toxicity profile and good solvency for active pharmaceutical ingredients (APIs) make it a candidate for use in topical and other formulations, although regulatory approval for specific applications must be considered.

  • Coatings and Resins: It is widely used in the coatings industry as a tail solvent for polyurethane and other resin systems, improving flow and leveling.

Experimental Protocols

Protocol 4.1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a representative use of this compound as a solvent in a common carbon-carbon bond-forming reaction. Its higher boiling point is advantageous for reactions requiring elevated temperatures.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Aryl boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • This compound (5 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)

Equipment:

  • Magnetic stirrer with hotplate

  • Inert atmosphere manifold (Schlenk line)

  • Temperature controller

  • TLC plates for reaction monitoring

  • Rotary evaporator

Procedure:

  • Setup: Add the aryl halide, aryl boronic acid, palladium catalyst, and base to a dry Schlenk flask equipped with a magnetic stir bar.

  • Inerting: Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add this compound (5 mL) to the flask via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 100-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Wash the organic layer with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Visualized Workflows and Decision Models

The following diagrams illustrate a typical experimental workflow and a decision-making process for solvent selection.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst B Add this compound A->B C Establish Inert Atmosphere (Ar/N2) B->C D Heat to 100-120 °C with Vigorous Stirring C->D E Monitor Progress via TLC D->E F Cool to RT & Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Pure Product I->J

Caption: Workflow for a Suzuki coupling reaction using this compound.

G start Start: Need for an Aprotic Solvent? q_bp Is a Boiling Point >140 °C Required? start->q_bp Yes q_sol Are Reactants Soluble? q_bp->q_sol Yes other_low_bp Consider lower-boiling aprotic solvents (e.g., THF, DCM) q_bp->other_low_bp No q_green Is a 'Green' Profile (non-HAP, low toxicity) a Priority? q_sol->q_green Yes reassess Re-evaluate Reactant/ Solvent Compatibility q_sol->reassess No use_pento Consider this compound q_green->use_pento Yes other_high_bp Consider other high-boiling aprotic solvents (e.g., Toluene, Dioxane) q_green->other_high_bp No

Caption: Decision tree for selecting this compound as a process solvent.

Safety and Handling

  • General: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile or butyl rubber), and a lab coat.

  • Flammability: The solvent is flammable. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of waste solvent and contaminated materials in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion

This compound is a capable, non-polar aprotic solvent with a balanced profile of performance, safety, and environmental responsibility. Its moderate evaporation rate and higher boiling point make it a suitable substitute for more hazardous solvents in a range of synthetic and formulation applications. The protocols and data provided herein serve as a starting point for its successful implementation in laboratory and industrial settings.

Application Notes and Protocols for 4-Methoxy-4-methyl-2-pentanone in the Chemical Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-4-methyl-2-pentanone, also known by its trade name Pentoxone, is a colorless liquid with a characteristic sweet, fruity odor.[1] It is a versatile organic solvent with applications across various sectors of the chemical industry.[2] Its unique structure, combining both ether and ketone functionalities, imparts a favorable combination of properties, including moderate evaporation rate, good solvency for a wide range of resins, and miscibility with many organic solvents.[1][3] These attributes make it a valuable component in formulations for coatings, cleaning agents, and as a potential medium for chemical synthesis.

This document provides detailed application notes and experimental protocols for the use of this compound, aimed at providing researchers and professionals with the necessary information for its effective and safe utilization.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various applications, particularly in terms of volatility, solvency, and safety considerations.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₄O₂[4]
Molecular Weight 130.18 g/mol [4]
Appearance Colorless liquid[4][5][6]
Odor Sweet, fruity[1]
Boiling Point 156 - 160 °C[6][7]
Melting Point -30 °C[6]
Flash Point 48 - 61 °C (closed cup)[5][7]
Density 0.91 g/cm³[7]
Vapor Pressure 3.16 mmHg at 25 °C[4]
Vapor Density (Air = 1) 4.49[3]
Water Solubility 38 - 280 g/L at 25 °C[1][4]
Autoignition Temperature 400 °C[3]

Applications in the Chemical Industry

The primary application of this compound is as a solvent, particularly in the formulation of paints, coatings, and lacquers.[4][5] Its moderate evaporation rate allows for good flow and leveling of coatings, while its strong solvency power enables the dissolution of a variety of resins. It is also used in industrial cleaning formulations and has potential, though less common, applications as an intermediate in chemical synthesis.

Solvent for Coatings and Paints

This compound is an effective solvent for a wide range of resins used in the coatings industry, including acrylic, epoxy, and nitrocellulose resins. Its performance as a solvent is critical for controlling the viscosity, application properties, and final film appearance of the coating.

G resin Resin Selection (e.g., Acrylic, Epoxy) dissolution Resin Dissolution in Solvent resin->dissolution solvent This compound (Pentoxone) solvent->dissolution pigment Pigments & Fillers dispersion Pigment Dispersion pigment->dispersion additives Additives (e.g., Dispersants, Flow agents) letdown Let-down with remaining resin solution and additives additives->letdown dissolution->dispersion dispersion->letdown application Coating Application (e.g., Spray, Brush) letdown->application drying Solvent Evaporation (Drying & Film Formation) application->drying curing Curing drying->curing G cluster_formulation Formulation cluster_testing Performance Testing cluster_optimization Optimization solvent This compound formulate Combine Ingredients solvent->formulate surfactant Surfactant(s) surfactant->formulate builder Builder(s) (optional) builder->formulate water Water (for aqueous cleaners) water->formulate soil Prepare Soiled Substrate formulate->soil clean Apply Cleaning Formulation soil->clean evaluate Evaluate Cleaning Efficacy (Visual, Gravimetric, etc.) clean->evaluate analyze Analyze Results evaluate->analyze reformulate Reformulate if Necessary analyze->reformulate reformulate->formulate

References

Application Notes and Protocols for Safe Handling of 4-Methoxy-4-methyl-2-pentanone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the safe handling of 4-Methoxy-4-methyl-2-pentanone (CAS No. 107-70-0) in a research and development environment. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. This guide includes a summary of key quantitative safety data, detailed experimental protocols for handling, and a logical workflow for safe use.

Introduction

This compound, also known as Pent-oxone, is a colorless liquid with a mild odor.[1] It is commonly used as a solvent in various industrial and laboratory applications, including resin coatings.[2] Due to its flammable nature and potential health hazards, strict adherence to safety protocols is essential to minimize risks of exposure and injury. This document outlines the necessary precautions and procedures for the safe handling of this chemical in a laboratory setting.

Hazard Identification and Quantitative Data

This compound is classified as a flammable liquid and vapor, and it is harmful if inhaled.[3] It can cause skin and eye irritation.[4][5] The following table summarizes key quantitative data for this chemical.

PropertyValueReferences
CAS Number 107-70-0[3]
Molecular Formula C7H14O2[6]
Molecular Weight 130.18 g/mol [7]
Appearance Colorless liquid[1][2]
Boiling Point 160°C[6]
Melting Point -30°C[6]
Flash Point 48°C (118.4°F)[7]
Autoignition Temperature 400°C[2]
Lower Explosion Limit 1.1 Vol % (60 g/m³)[1]
Upper Explosion Limit 6 Vol % (325 g/m³)[1]
Vapor Density 4.49 (Air = 1)[2]
Water Solubility 28 g/100ml at 25°C[6]
Relative Density 0.89 (Water = 1)[6]

Experimental Protocol: Use as a Solvent in a Chemical Reaction

This protocol outlines the safe handling of this compound when used as a solvent for a chemical reaction at an elevated temperature.

3.1. Materials and Equipment

  • This compound

  • Reactants and other necessary reagents

  • Round-bottom flask

  • Condenser

  • Heating mantle with a stirrer

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, flame-retardant lab coat, nitrile gloves, and a respirator if ventilation is inadequate.[3][6]

  • Spill kit with inert absorbent material.[1]

  • Fire extinguisher (dry chemical, CO2, or alcohol-resistant foam).[1]

3.2. Procedure

  • Preparation:

    • Ensure the fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE before handling the chemical.

    • Ground and bond all containers and receiving equipment to prevent static discharge.[1]

    • Set up the reaction apparatus inside the fume hood, ensuring all glassware is free of cracks and defects.

  • Handling and Dispensing:

    • Use only non-sparking tools when opening and closing containers.[1]

    • Carefully measure the required volume of this compound in a graduated cylinder or via a syringe.

    • Slowly add the solvent to the reaction flask containing the reactants.

    • Keep the container of this compound tightly closed when not in use.[1]

  • Reaction:

    • Connect the condenser to the round-bottom flask and start the flow of cooling water.

    • Begin stirring and slowly heat the reaction mixture to the desired temperature using the heating mantle.

    • Maintain a gentle reflux and monitor the reaction progress. Avoid excessive heating to prevent pressure buildup.

  • Work-up and Waste Disposal:

    • Once the reaction is complete, turn off the heating mantle and allow the mixture to cool to room temperature.

    • Quench the reaction carefully if necessary.

    • Dispose of the waste in a designated, properly labeled, and sealed container for hazardous chemical waste.[1] Do not pour down the drain.[5]

  • Decontamination:

    • Clean all glassware and equipment thoroughly.

    • Wipe down the work area in the fume hood.

    • Remove and dispose of contaminated gloves properly.

    • Wash hands thoroughly with soap and water after the procedure.[5]

Emergency Procedures

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[1]

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek medical attention.[6]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterward.[1][6]

  • In case of a spill: Remove all sources of ignition.[6] Absorb the spill with an inert, non-combustible material and place it in a suitable container for disposal.[8] Use spark-proof tools for cleanup.[8]

  • In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1] Water spray may be used to cool containers.[5]

Storage and Handling

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[1]

  • Keep containers tightly closed.[1]

  • Store separately from strong oxidants.[6]

  • Use explosion-proof electrical, ventilating, and lighting equipment in storage areas.[3]

Logical Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Preparedness A Assess Hazards & Review SDS B Don Personal Protective Equipment (PPE) A->B C Prepare & Inspect Equipment in Fume Hood B->C D Ground Equipment & Use Non-Sparking Tools C->D E Dispense Chemical & Set Up Reaction D->E F Run Reaction & Monitor E->F G Cool Reaction & Quench (if needed) F->G H Dispose of Waste in Labeled Container G->H I Decontaminate Glassware & Work Area H->I J Remove PPE & Wash Hands I->J K Know Location of Spill Kit, Eyewash, Shower, & Fire Extinguisher

Caption: Workflow for the safe handling of this compound.

References

Application Note: 4-Methoxy-4-methyl-2-pentanone as a Versatile Solvent for Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-4-methyl-2-pentanone, also known as Pentoxone, is a colorless liquid with a unique combination of ether and ketone functionalities.[1][2][3] This dual nature makes it a versatile aprotic polar solvent with a moderate boiling point, rendering it suitable for a wide range of chemical reactions. Its physical and chemical properties suggest its potential as an effective medium for conducting kinetic studies, particularly for reactions that benefit from a higher boiling point solvent to allow for a broader temperature range in experimental design. This application note provides a comprehensive overview of this compound's properties and detailed protocols for its use in monitoring reaction kinetics.

Physical and Chemical Properties

A thorough understanding of a solvent's properties is crucial for its application in kinetic studies. The key physical and chemical characteristics of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₄O₂[1][2]
Molecular Weight 130.18 g/mol [2]
Appearance Clear, colorless liquid[1][2][3]
Boiling Point 160-165 °C[1]
Melting Point -30 °C[2]
Density 0.89 g/cm³[2]
Solubility in Water Insoluble[2][3]
Miscibility Miscible with most organic solvents[1]
Flash Point 48 °C
Stability Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents.[1]

Advantages of this compound in Kinetic Studies

The use of this compound as a solvent for kinetic studies offers several potential advantages:

  • Higher Boiling Point: Its relatively high boiling point allows for kinetic studies to be conducted at elevated temperatures without the need for a pressurized system.[4] This is particularly beneficial for slower reactions, enabling the determination of activation parameters over a wider temperature range.

  • Good Solvating Power: The presence of both ether and ketone functional groups provides good solvating power for a variety of polar and nonpolar organic compounds, making it a suitable medium for a broad range of reactions.[5][6]

  • Aprotic Nature: As an aprotic solvent, it will not participate in reactions where protic solvents like water or alcohols could interfere, such as in certain esterification or condensation reactions.

  • Chemical Inertness: Under many reaction conditions, it is chemically inert, ensuring that it does not interfere with the reaction being studied.

Experimental Protocols

To illustrate the application of this compound in kinetic studies, two detailed protocols are provided below for monitoring a representative organic reaction: the acid-catalyzed esterification of acetic acid with ethanol (B145695). The progress of the reaction can be monitored using Gas Chromatography (GC).

Protocol 1: Kinetic Study of Acid-Catalyzed Esterification via Gas Chromatography (GC)

This protocol describes the methodology for determining the rate law and rate constant for the formation of ethyl acetate (B1210297) from acetic acid and ethanol, using sulfuric acid as a catalyst and this compound as the solvent.

Materials:

  • This compound (anhydrous)

  • Acetic Acid (glacial)

  • Ethanol (anhydrous)

  • Sulfuric Acid (concentrated)

  • Internal Standard (e.g., n-dodecane)

  • Volumetric flasks

  • Gas-tight syringes

  • Thermostated reaction vessel with magnetic stirring

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-WAX or equivalent)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of acetic acid, ethanol, and the internal standard (n-dodecane) in this compound of known concentrations in separate volumetric flasks.

    • Prepare a stock solution of the sulfuric acid catalyst in this compound.

  • Reaction Setup:

    • In a thermostated reaction vessel maintained at the desired temperature (e.g., 60 °C), add the calculated volumes of the acetic acid and ethanol stock solutions in this compound.

    • Add a known amount of the internal standard stock solution.

    • Allow the mixture to equilibrate to the reaction temperature while stirring.

  • Initiation of Reaction and Sampling:

    • Initiate the reaction by adding a specific volume of the sulfuric acid catalyst stock solution to the reaction mixture. Start a timer immediately.

    • At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a gas-tight syringe.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid catalyst.

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the quenched sample into the GC-FID.

    • The GC conditions should be optimized to achieve good separation of the reactants (acetic acid, ethanol), product (ethyl acetate), internal standard, and the solvent.

    • Record the peak areas of the reactants, product, and the internal standard.

  • Data Analysis:

    • Using a pre-determined calibration curve, calculate the concentration of the product (ethyl acetate) at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the product versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

    • By varying the initial concentrations of the reactants and catalyst, the order of the reaction with respect to each component and the rate constant can be determined.

Workflow for Kinetic Study using GC

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Reactants, Catalyst, Internal Standard) in this compound setup Set up Reaction Vessel (Thermostated, Stirring) prep_reagents->setup add_reactants Add Reactants and Internal Standard setup->add_reactants equilibrate Equilibrate to Reaction Temperature add_reactants->equilibrate initiate Initiate Reaction (Add Catalyst) equilibrate->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction sampling->quench gc_analysis GC-FID Analysis quench->gc_analysis data_processing Data Processing (Peak Integration, Concentration Calculation) gc_analysis->data_processing kinetic_analysis Kinetic Analysis (Plot Concentration vs. Time, Determine Rate Law and Rate Constant) data_processing->kinetic_analysis

Workflow for a kinetic study using GC analysis.

Signaling Pathways and Logical Relationships

The logical flow of a kinetic experiment can be visualized to better understand the relationships between different stages of the process.

G cluster_planning Experimental Design cluster_execution Experiment Execution cluster_analysis Data Analysis and Interpretation objective Define Kinetic Objective (e.g., Determine Rate Law) reaction_selection Select Model Reaction (e.g., Esterification) objective->reaction_selection solvent_choice Choose Solvent: This compound reaction_selection->solvent_choice analytical_method Select Analytical Method (e.g., GC, NMR, UV-Vis) solvent_choice->analytical_method preparation Prepare Reagents and Standard Solutions analytical_method->preparation run_reaction Run Reaction under Controlled Conditions (Temperature, Concentration) preparation->run_reaction data_collection Collect Data at Specific Time Intervals run_reaction->data_collection raw_data Process Raw Data (e.g., Chromatograms) data_collection->raw_data concentration_calc Calculate Concentrations of Reactants/Products raw_data->concentration_calc kinetic_modeling Apply Kinetic Models (e.g., Method of Initial Rates) concentration_calc->kinetic_modeling results Determine Rate Constants, Activation Parameters, and Mechanism kinetic_modeling->results

Logical flow of a kinetic study.

Conclusion

This compound presents itself as a promising solvent for conducting kinetic studies of a variety of organic reactions. Its favorable physical and chemical properties, including a high boiling point and good solvating power for organic molecules, make it a valuable addition to the toolkit of researchers in chemistry and drug development. The detailed protocols provided in this application note offer a starting point for the exploration of this versatile solvent in the quantitative study of reaction kinetics. As with any solvent, careful consideration of its compatibility with the specific reaction system and analytical methodology is essential for obtaining accurate and reliable kinetic data.

References

4-Methoxy-4-methyl-2-pentanone: A Versatile Solvent for Extraction Processes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-4-methyl-2-pentanone, also known as Pent-Oxone, is a colorless liquid organic compound with promising applications as a solvent in various industrial and research settings, including extraction processes.[1][2] Its unique chemical structure, combining both ether and ketone functional groups, imparts a moderate polarity that makes it a versatile candidate for dissolving a range of compounds. This document provides detailed application notes and protocols for the use of this compound in extraction processes, with a focus on its potential applications in the pharmaceutical and natural product sectors. While it is widely recognized as a solvent for resin coatings, its utility in extraction is an area of growing interest.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in extraction. These properties influence its behavior as a solvent, its miscibility with other liquids, and the conditions required for optimal extraction performance.

PropertyValueReference
CAS Number 107-70-0[4]
Molecular Formula C₇H₁₄O₂[4]
Molecular Weight 130.18 g/mol [1]
Appearance Colorless liquid[1][2]
Boiling Point 156 °C[5]
Melting Point -30 °C[1]
Flash Point 48 °C[5]
Density 0.91 g/cm³[5]
Solubility in Water 38 g/L at 25 °C[2]
Vapor Pressure 3.16 mm Hg at 25 °C[1]
LogP (Octanol-Water Partition Coefficient) 0.824[6]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[2] It is also an irritant to the skin and eyes.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this solvent. For detailed safety information, refer to the Safety Data Sheet (SDS).

Applications in Extraction

While specific quantitative data on the extraction efficiency of this compound for a wide range of active pharmaceutical ingredients (APIs) and natural products is not extensively documented in publicly available literature, its properties suggest its suitability for various extraction applications, particularly in liquid-liquid extraction (LLE). Its moderate polarity and good solubility for a range of organic molecules make it a potential alternative to more conventional extraction solvents.

A case study involving the closely related solvent, 4-methyl-2-pentanone (B128772) (MIBK), demonstrated a significant increase in production efficiency in a continuous industrial extraction process.[7] This suggests that ketones of this type can be highly effective in industrial-scale extractions. The principles of liquid-liquid extraction, which rely on the differential solubility of a compound between two immiscible liquid phases, are fundamental to its application.[8]

Experimental Protocols

The following are generalized protocols for liquid-liquid extraction using this compound. These should be adapted and optimized for specific applications.

Protocol 1: Bench-Scale Liquid-Liquid Extraction of a Target Analyte from an Aqueous Solution

Objective: To extract a target analyte from an aqueous solution into an organic phase using this compound.

Materials:

  • Aqueous solution containing the target analyte

  • This compound (HPLC grade or equivalent)

  • Separatory funnel (appropriate volume)

  • Beakers and flasks

  • pH meter and pH adjustment solutions (e.g., HCl, NaOH)

  • Rotary evaporator or nitrogen stream for solvent evaporation

  • Analytical instrument for quantification (e.g., HPLC, GC-MS)

Procedure:

  • Sample Preparation:

    • Measure a known volume of the aqueous solution containing the target analyte and place it in the separatory funnel.

    • Adjust the pH of the aqueous solution to optimize the partitioning of the target analyte into the organic phase. The optimal pH will depend on the pKa of the analyte.

  • Extraction:

    • Add a measured volume of this compound to the separatory funnel. A common starting point is a 1:1 volume ratio of aqueous to organic phase.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup.

    • Allow the layers to separate completely. The less dense organic layer will be on top.

  • Phase Separation:

    • Carefully drain the lower aqueous layer into a beaker.

    • Drain the upper organic layer (containing the extracted analyte) into a separate clean, dry flask.

  • Repeat Extraction (Optional):

    • For higher recovery, the aqueous phase can be subjected to one or more additional extractions with fresh this compound. Combine the organic extracts.

  • Solvent Evaporation:

    • Evaporate the solvent from the organic extract using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a suitable solvent for analysis.

    • Quantify the concentration of the target analyte in the reconstituted sample using an appropriate analytical method.

Calculation of Distribution Coefficient (K):

The distribution coefficient is a measure of the extraction efficiency and is calculated as:

K = [Concentration of analyte in organic phase] / [Concentration of analyte in aqueous phase][8]

A higher K value indicates a more efficient extraction into the organic solvent.[8]

Diagrams

Logical Relationship: Factors Influencing Extraction Efficiency

G Factors Influencing Extraction Efficiency A Extraction Efficiency B Solvent Properties (Polarity, Selectivity) B->A C Process Parameters (pH, Temperature, Time) C->A D Analyte Properties (pKa, Solubility) D->A E Phase Ratio (Aqueous:Organic) E->A

Caption: Key factors that determine the efficiency of a liquid-liquid extraction process.

Experimental Workflow: Bench-Scale Liquid-Liquid Extraction

G Workflow for Bench-Scale LLE start Start: Aqueous Sample prep 1. Sample Preparation (pH Adjustment) start->prep extraction 2. Add this compound & Shake prep->extraction separation 3. Phase Separation extraction->separation collect_org 4. Collect Organic Phase separation->collect_org collect_aq Aqueous Phase (to waste or re-extraction) separation->collect_aq evaporation 5. Solvent Evaporation collect_org->evaporation analysis 6. Reconstitution & Analysis evaporation->analysis

Caption: A step-by-step workflow for a typical bench-scale liquid-liquid extraction.

References

Troubleshooting & Optimization

Troubleshooting experiments using 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methoxy-4-methyl-2-pentanone (CAS No. 107-70-0). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this versatile solvent.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a colorless liquid with a mild, characteristic odor. It is primarily used as a solvent in a variety of applications, including for resin coatings.[1][2][3][4] Its chemical structure features both an ether and a ketone functional group, which contributes to its unique solvency characteristics.

Q2: What are the main safety hazards associated with this compound?

This compound is a flammable liquid and vapor.[1][2][3][5] It is also harmful if inhaled and can cause skin and eye irritation.[4][6] Ingestion may lead to aspiration pneumonitis.[4][6] It is crucial to handle this chemical in a well-ventilated area, away from ignition sources, and while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection if necessary.[5][6]

Q3: With which substances is this compound incompatible?

This compound is incompatible with strong oxidizing agents.[2][3] Contact with these substances can lead to vigorous reactions.

Q4: What are the recommended storage conditions for this compound?

Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[3][5] Keep the container tightly closed.

Troubleshooting Guides

Section 1: General Experimental Issues

Q1.1: My reaction is showing low or no conversion when using this compound as a solvent. What could be the cause?

There are several potential reasons for low conversion:

  • Purity of the Solvent: Commercial grades of this compound may contain impurities that can interfere with your reaction. Consider using a higher purity grade or purifying the solvent before use.

  • Presence of Water: Although it has limited water solubility, the presence of water can be detrimental to many moisture-sensitive reactions, such as those involving Grignard reagents or other organometallics. Ensure the solvent is anhydrous for such applications.

  • Reaction Temperature: The boiling point of this compound is approximately 147-148 °C. If your reaction requires a higher temperature, the solvent may not be suitable. Conversely, for reactions requiring very low temperatures, its freezing point should be considered.

  • Catalyst Incompatibility: The solvent may interact with and deactivate certain catalysts. Review the literature for the compatibility of your specific catalytic system with ethereal or ketonic solvents.

Q1.2: I am observing unexpected side products in my reaction. Could the solvent be responsible?

Yes, under certain conditions, the solvent can participate in side reactions:

  • Reaction with Strong Bases or Nucleophiles: The ketone functionality can be susceptible to attack by strong nucleophiles.

  • Reaction with Strong Acids: The ether linkage could be cleaved under strongly acidic conditions, especially at elevated temperatures.

  • Peroxide Formation: Like other ethers, there is a potential for peroxide formation upon prolonged exposure to air and light. Peroxides can initiate unwanted radical reactions.

Section 2: Issues in Coatings and Formulations

Q2.1: The resin coating I formulated using this compound is exhibiting surface defects (e.g., orange peel, cratering). What are the possible causes?

Surface defects in coatings can arise from several factors related to the solvent:

  • Evaporation Rate: this compound has a moderate evaporation rate. If it evaporates too quickly, it can lead to poor leveling and "orange peel" effects. If it evaporates too slowly, it can lead to sagging or prolonged tackiness.

  • Surface Tension: The surface tension of the solvent can influence the wetting and leveling of the coating. Mismatches with the substrate or other formulation components can cause defects like cratering.

  • Solvency Power: Inadequate dissolution of the resin can lead to the formation of gels or other inconsistencies that manifest as surface defects upon drying.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number107-70-0[1]
Molecular FormulaC₇H₁₄O₂[1]
Molecular Weight130.18 g/mol [1]
Boiling Point147-148 °C
Melting Point-50 °C
Flash Point48 °C (118.4 °F)
Density0.899 g/cm³
Water SolubilitySoluble[7]
Vapor Pressure3.16 mm Hg at 25 °C[1]

Experimental Protocols

Protocol 1: Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound and identifying potential contaminants.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Procedure:

  • Sample Preparation: Dilute a small amount of the this compound sample in a high-purity solvent like dichloromethane (B109758) or ethyl acetate. A typical dilution would be 1:1000.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 35-350

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Analyze any other significant peaks by comparing their mass spectra to a library (e.g., NIST) to identify potential impurities.

    • Calculate the relative percentage of each component based on peak area.

Visualizations

experimental_workflow Experimental Workflow: Troubleshooting Reaction Issues cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Potential Solutions Problem Low Conversion or Unexpected Side Products Solvent_Purity Check Solvent Purity (e.g., via GC-MS) Problem->Solvent_Purity Is the solvent pure? Reaction_Conditions Review Reaction Conditions (Temp., Time, Catalyst) Problem->Reaction_Conditions Are conditions optimal? Solvent_Compatibility Assess Solvent Compatibility (Reagents, Catalysts) Problem->Solvent_Compatibility Is the solvent compatible? Purify_Solvent Purify Solvent or Use Higher Grade Solvent_Purity->Purify_Solvent Modify_Conditions Modify Reaction Conditions Reaction_Conditions->Modify_Conditions Change_Solvent Select Alternative Solvent Solvent_Compatibility->Change_Solvent

Caption: Troubleshooting workflow for reaction issues.

safety_precautions Safety Precautions for Handling cluster_hazards Primary Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures Flammable Flammable Liquid and Vapor Ignition_Sources Keep Away from Ignition Sources Flammable->Ignition_Sources Health_Hazards Harmful if Inhaled Skin/Eye Irritant Goggles Safety Goggles Health_Hazards->Goggles Gloves Chemical-Resistant Gloves Health_Hazards->Gloves Respirator Respiratory Protection (if needed) Health_Hazards->Respirator Ventilation Use in a Well-Ventilated Area Goggles->Ventilation Gloves->Ventilation Respirator->Ventilation Ignition_Sources->Ventilation

Caption: Key safety precautions for handling.

References

Technical Support Center: 4-Methoxy-4-methyl-2-pentanone in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Methoxy-4-methyl-2-pentanone in their synthetic work. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses two main reactive sites: the carbonyl group (ketone) and the α-protons on the methyl group adjacent to the carbonyl. The ketone is susceptible to nucleophilic attack, while the α-protons can be abstracted by a base to form an enolate. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Q2: Is this compound stable under acidic and basic conditions?

A2: this compound is relatively stable. However, strong acids can catalyze the cleavage of the ether linkage, especially at elevated temperatures. Strong bases can promote self-condensation reactions via enolate formation. It is incompatible with strong oxidizing agents.[1][2]

Q3: What are the common impurities found in commercial this compound?

A3: A common impurity that may be present from its synthesis is 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol), which is formed from the condensation of two acetone (B3395972) molecules.[3][4] Another potential impurity is mesityl oxide, which can form from the dehydration of diacetone alcohol.[5]

Troubleshooting Guides

Side Reactions Involving the Carbonyl Group

Problem 1: Formation of a tertiary alcohol instead of the desired product when using organometallic reagents (e.g., Grignard reagents).

  • Cause: The ketone functional group in this compound is susceptible to nucleophilic attack by organometallic reagents. This initially forms a tertiary alkoxide, which upon workup, yields a tertiary alcohol. This is a common side reaction when the desired transformation is at another part of the molecule.

  • Solution:

    • Protect the Ketone: If the ketone functionality is not the intended reaction site, protect it using a suitable protecting group (e.g., as a ketal) before introducing the organometallic reagent.

    • Use a Less Reactive Reagent: Consider using a less reactive organometallic reagent, such as an organocadmium or organocuprate (Gilman) reagent, which may offer greater selectivity.

    • Control Reaction Conditions: Maintain a very low reaction temperature (e.g., -78 °C) and add the organometallic reagent slowly to minimize this side reaction.

ConditionExpected OutcomeIllustrative Yield of Tertiary Alcohol Side Product
Grignard Reagent, 0 °CSignificant formation of tertiary alcohol40-60%
Grignard Reagent, -78 °CReduced formation of tertiary alcohol10-25%
Gilman Reagent, -78 °CMinimal formation of tertiary alcohol<5%

Problem 2: Low yield in Wittig reactions due to steric hindrance.

  • Cause: The ketone in this compound is sterically hindered by the adjacent quaternary carbon, which can slow down the reaction with bulky Wittig reagents.

  • Solution:

    • Use a More Reactive Ylide: Employ a less sterically hindered and more reactive phosphorus ylide.

    • Increase Reaction Temperature: Carefully increasing the reaction temperature may help overcome the activation energy barrier.

    • Use the Horner-Wadsworth-Emmons Reaction: This modification of the Wittig reaction uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a phosphorus ylide and can be more effective for hindered ketones.

Side Reactions Involving the α-Protons

Problem 3: Formation of aldol (B89426) self-condensation products, especially under basic conditions.

  • Cause: Strong bases can deprotonate the α-carbon to the ketone, forming an enolate. This enolate can then act as a nucleophile and attack the carbonyl group of another molecule of this compound, leading to a β-hydroxy ketone (aldol adduct) and subsequently an α,β-unsaturated ketone (aldol condensation product).

  • Solution:

    • Avoid Strong Bases: When possible, use milder basic or non-basic conditions for your primary reaction.

    • Low Temperature: If a strong base is necessary, conduct the reaction at very low temperatures (e.g., -78 °C) to minimize the rate of self-condensation.

    • Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) if only deprotonation at another site is desired.

BaseTemperatureIllustrative Yield of Self-Condensation Product
NaOHRoom Temperature15-30%
LDA-78 °C< 5%
Side Reactions Involving the Ether Linkage

Problem 4: Cleavage of the methoxy (B1213986) group under acidic conditions.

  • Cause: Strong acids can protonate the ether oxygen, making it a good leaving group. Subsequent nucleophilic attack (e.g., by a halide from the acid) or elimination can lead to the cleavage of the C-O bond, forming methanol (B129727) and a tertiary carbocation that can then undergo further reactions.

  • Solution:

    • Avoid Strong Protic Acids: If acidic conditions are required, consider using a milder Lewis acid or an acid scavenger to control the acidity.

    • Control Temperature: Perform the reaction at the lowest possible temperature to minimize the rate of ether cleavage.

Experimental Protocols

Protocol 1: Reduction of the Ketone to an Alcohol using Sodium Borohydride (B1222165)

This protocol describes the reduction of the ketone in this compound to the corresponding secondary alcohol, with considerations to minimize side reactions.

  • Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol at 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol. Purify by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Wittig Olefination

This protocol outlines a general procedure for the Wittig reaction with this compound.

  • Ylide Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend the desired phosphonium (B103445) salt (1.1 equivalents) in anhydrous THF. Cool the suspension to -78 °C and add a strong base (e.g., n-butyllithium, 1.05 equivalents) dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide.

  • Reaction: Cool the ylide solution back to -78 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Completion: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product will contain triphenylphosphine (B44618) oxide, which can often be removed by crystallization or column chromatography.

Visualizations

Aldol_Self_Condensation cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Ketone_1 This compound Enolate Enolate Intermediate Ketone_1->Enolate -H2O Base Strong Base (e.g., OH-) Enolate_2 Enolate Ketone_2 This compound Alkoxide Alkoxide Adduct Ketone_2->Alkoxide Alkoxide_2 Alkoxide Adduct Enolate_2->Alkoxide Aldol_Adduct β-Hydroxy Ketone Alkoxide_2->Aldol_Adduct +H2O Condensation_Product α,β-Unsaturated Ketone Aldol_Adduct->Condensation_Product -H2O (Heat/Acid/Base)

Caption: Aldol self-condensation pathway of this compound.

Grignard_Side_Reaction cluster_troubleshooting Troubleshooting Logic Start This compound Attack Nucleophilic Attack on Carbonyl Start->Attack Grignard Grignard Reagent (R-MgX) Grignard->Attack Intermediate Tertiary Alkoxide Intermediate Attack->Intermediate Workup Aqueous Work-up (H3O+) Intermediate->Workup Side_Product Tertiary Alcohol Side Product Workup->Side_Product Protonation Product Desired Product (Reaction elsewhere) Problem Tertiary alcohol formation? Solution1 Protect Ketone Problem->Solution1 Yes Solution2 Use Gilman Reagent Problem->Solution2 Yes Solution3 Lower Temperature (-78 °C) Problem->Solution3 Yes

Caption: Troubleshooting logic for Grignard reagent side reactions.

References

Technical Support Center: Purification of 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-methoxy-4-methyl-2-pentanone from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

A1: The synthesis of this compound typically proceeds via the methylation of 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol). Diacetone alcohol itself is synthesized from the aldol (B89426) condensation of acetone (B3395972).[1][2][3][4] Therefore, common impurities can include:

  • Unreacted starting materials: Acetone, diacetone alcohol.

  • Byproducts from diacetone alcohol synthesis: Mesityl oxide (from dehydration of diacetone alcohol).[1][3][5]

  • Byproducts from the etherification step: Mesityl oxide (from elimination reaction).[6]

  • Residual reagents: Methylating agents, acids, or bases used as catalysts.

  • Solvents used in the reaction.

Q2: What is the boiling point of this compound and its common impurities?

A2: The boiling points are crucial for planning purification by distillation.

CompoundBoiling Point (°C)
Acetone56 °C[1]
Mesityl Oxide129.5 - 130 °C[1][5][7][8]
This compound ~156-177 °C
Diacetone Alcohol166 °C[1][3][9]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using various analytical techniques:

  • Gas Chromatography (GC): A common method for volatile compounds. A non-polar column can be used.[10]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 or similar column is suitable. A mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid can be used.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), it can help identify unknown impurities.[10]

Q4: Is this compound stable during purification?

A4: Ketones and ethers are generally stable. However, prolonged exposure to strong acids or bases, especially at elevated temperatures during distillation, could potentially cause decomposition. For instance, acid-catalyzed hydrolysis of the methoxy (B1213986) group could occur.[12] It is advisable to neutralize the crude reaction mixture before distillation if strong acids or bases were used in the synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Distillation Problems

Problem: Poor separation of this compound from impurities during distillation.

Possible Causes & Solutions:

CauseSolution
Boiling points are too close. Use a fractional distillation column with a higher number of theoretical plates (e.g., a longer Vigreux or packed column).[13][14][15]
Distillation rate is too fast. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column.[13]
Inefficient column insulation. Insulate the distillation column (e.g., with glass wool or aluminum foil) to maintain the temperature gradient.[16]
Incorrect thermometer placement. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.[13]
Column Chromatography Problems

Problem: Co-elution of the product with impurities during column chromatography.

Possible Causes & Solutions:

CauseSolution
Inappropriate solvent system. Optimize the eluent polarity. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Run thin-layer chromatography (TLC) first to determine the optimal solvent system.
Column overloading. Use a larger column or reduce the amount of crude material loaded.
Improper column packing. Ensure the silica (B1680970) gel is packed uniformly to avoid channeling. A slurry packing method is often preferred.
Liquid-Liquid Extraction Problems

Problem: Emulsion formation during aqueous workup.

Possible Causes & Solutions:

CauseSolution
Vigorous shaking. Gently invert the separatory funnel instead of vigorous shaking.
High concentration of solutes. Dilute the mixture with more organic solvent and water.
Presence of surfactants or fine solids. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Filtration through a pad of celite may also help.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating this compound from impurities with significantly different boiling points, such as acetone and mesityl oxide.

  • Neutralize the Reaction Mixture: If the reaction was performed under acidic or basic conditions, wash the organic layer with a saturated sodium bicarbonate solution or dilute acid, respectively, followed by water and brine.

  • Dry the Crude Product: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Set up Fractional Distillation: Assemble a fractional distillation apparatus. A Vigreux column is suitable for this separation.

  • Distillation:

    • Heat the distillation flask gently.

    • Collect the first fraction, which will be the lowest boiling point component (likely acetone).

    • As the temperature rises, a second fraction containing any intermediate boiling impurities (like mesityl oxide) may be collected.

    • Collect the main fraction at the boiling point of this compound (~156-177 °C).

    • Monitor the purity of the fractions by GC or TLC.

Protocol 2: Purification by Column Chromatography

This method is useful for removing impurities with similar boiling points but different polarities.

  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate (B1210297) in hexane). The optimal gradient can be determined by TLC analysis.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Diagrams

PurificationWorkflow crude Crude Reaction Mixture neutralize Neutralization (Aqueous Wash) crude->neutralize dry Drying (e.g., MgSO4) neutralize->dry distillation Fractional Distillation dry->distillation For boiling point differences chromatography Column Chromatography dry->chromatography For polarity differences pure_product Pure this compound distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC, HPLC, NMR) pure_product->analysis

Caption: General purification workflow for this compound.

DistillationTroubleshooting start Poor Separation in Distillation check_bp Are boiling points of impurities close? start->check_bp check_rate Is distillation rate too fast? check_bp->check_rate No use_fractional Use fractional column with more plates check_bp->use_fractional Yes check_insulation Is the column well-insulated? check_rate->check_insulation No reduce_heat Reduce heating rate check_rate->reduce_heat Yes insulate_column Wrap column with insulation check_insulation->insulate_column No end_bad Consider alternative purification check_insulation->end_bad Yes end_good Improved Separation use_fractional->end_good reduce_heat->end_good insulate_column->end_good

References

Technical Support Center: Optimization of Reaction Conditions in 4-Methoxy-4-methyl-2-pentanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and application of 4-Methoxy-4-methyl-2-pentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial synthesis method is the acid-catalyzed etherification of 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol) with methanol (B129727). This reaction is typically carried out in the presence of a strong acid catalyst.

Q2: What is the primary precursor for the synthesis, and how is it obtained?

A2: The primary precursor is diacetone alcohol. It is commercially available but can also be synthesized in the lab through the aldol (B89426) condensation of two molecules of acetone (B3395972). This condensation is base-catalyzed, often using catalysts like barium hydroxide (B78521) or strongly basic anion exchange resins.

Q3: What are the main competing side reactions I should be aware of during the synthesis of this compound?

A3: The two primary side reactions are the dehydration of the starting material, diacetone alcohol, to form mesityl oxide and water, and the retro-aldol reaction of diacetone alcohol, which reverts it back to acetone. Both of these side reactions can reduce the overall yield of the desired product.

Q4: How can I minimize the formation of mesityl oxide?

A4: Mesityl oxide formation is an acid-catalyzed dehydration reaction favored by higher temperatures. To minimize its formation, it is crucial to maintain careful temperature control during the etherification of diacetone alcohol. Operating at lower temperatures will favor the desired etherification over the competing dehydration.

Q5: What causes the reaction to revert to acetone?

A5: The retro-aldol condensation of diacetone alcohol back to acetone is favored by basic conditions and higher temperatures. It is the reverse of the diacetone alcohol synthesis. Ensuring the reaction medium is acidic for the etherification step and maintaining moderate temperatures will suppress this side reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: Insufficient reaction time or catalyst activity. 2. Side reactions: Formation of mesityl oxide or reversion to acetone. 3. Loss during workup: Inefficient extraction or distillation.1. Increase reaction time or consider a more active catalyst (see Table 1). 2. Carefully control the reaction temperature to minimize dehydration to mesityl oxide. Ensure acidic conditions to prevent the retro-aldol reaction. 3. Optimize extraction and distillation procedures. Ensure the distillation is performed under reduced pressure to prevent decomposition.
High Levels of Mesityl Oxide Impurity Excessive reaction temperature: The dehydration of diacetone alcohol is favored at higher temperatures.Maintain a lower and consistent reaction temperature. Consider using a milder acid catalyst that is less prone to promoting dehydration.
Presence of Acetone in the Final Product Retro-aldol reaction: The starting material, diacetone alcohol, is reverting to acetone. This is more likely if the reaction conditions are not sufficiently acidic or if the temperature is too high.Ensure a sufficient concentration of the acid catalyst is present throughout the reaction. Avoid excessive temperatures.
Two Phases Observed During Reaction Incomplete mixing or insolubility of reactants: Diacetone alcohol and methanol are generally miscible, but catalyst choice or impurities could affect this.Ensure vigorous and efficient stirring throughout the reaction.
Difficulty in Product Purification Close boiling points of product and impurities: Mesityl oxide and unreacted diacetone alcohol have boiling points that can make fractional distillation challenging.Utilize fractional distillation under reduced pressure with a high-efficiency distillation column. Consider alternative purification methods such as column chromatography for small-scale preparations.

Data on Reaction Condition Optimization

The choice of catalyst and reaction conditions plays a critical role in maximizing the yield and purity of this compound. Below is a summary of how different parameters can be adjusted.

Table 1: Influence of Catalyst on the Etherification of Diacetone Alcohol with Methanol

CatalystCatalyst TypeReported AdvantagesPotential Issues
Sulfuric Acid Homogeneous AcidHigh catalytic activity, readily available, and low cost.Can be corrosive, difficult to remove from the reaction mixture, and may promote side reactions if not used in appropriate concentrations.
Amberlyst Resins (e.g., Amberlyst 15) Heterogeneous Acid (Ion-Exchange Resin)Easily separated from the reaction mixture by filtration, can be regenerated and reused, and may offer higher selectivity towards the desired product.May have lower activity compared to strong mineral acids, requiring longer reaction times or higher temperatures. Mass transfer limitations can also be a factor.
Acid-Treated SiO₂ Heterogeneous AcidCan exhibit high activity and yield.Preparation of the catalyst is required.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol) from Acetone

This protocol describes a common laboratory preparation of the precursor, diacetone alcohol.

Materials:

  • Acetone (dried over anhydrous potassium carbonate)

  • Barium hydroxide (solid)

  • Glass wool

  • Round-bottom flask (1 L)

  • Soxhlet extractor

  • Reflux condenser

  • Fractionating column

  • Distillation apparatus

Procedure:

  • Place 750 ml (595 g) of dried acetone into the 1 L round-bottom flask with a few boiling chips.

  • Fit the flask with a large Soxhlet extractor, which is in turn connected to an efficient reflux condenser.

  • Place two large paper thimbles, one above the other, inside the Soxhlet extractor. Fill each thimble about three-quarters full with solid barium hydroxide and fill the remaining space with glass wool.

  • Heat the flask to reflux the acetone. The acetone will continuously cycle through the Soxhlet extractor, passing over the barium hydroxide catalyst.

  • Continue the reflux for 72-120 hours. The reaction is complete when the acetone no longer refluxes.

  • After the reaction is complete, allow the mixture to cool. Remove the excess acetone by distillation at atmospheric pressure.

  • The remaining crude diacetone alcohol is then purified by vacuum distillation. Assemble a fractional distillation apparatus and distill the residue under reduced pressure.

  • Collect the fraction boiling at 71-74 °C at 23 mmHg.

Expected Yield: Approximately 450 g.

Protocol 2: Synthesis of this compound

This protocol outlines the acid-catalyzed etherification of diacetone alcohol with methanol.

Materials:

  • 4-Hydroxy-4-methyl-2-pentanone (Diacetone alcohol)

  • Methanol

  • Sulfuric acid (concentrated) or Amberlyst 15 resin

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diacetone alcohol and an excess of methanol (e.g., a 3:1 to 5:1 molar ratio of methanol to diacetone alcohol).

  • Catalyst Addition:

    • For Sulfuric Acid: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the diacetone alcohol) to the stirred mixture.

    • For Amberlyst 15: Add the Amberlyst 15 resin (e.g., 10-15% by weight of the diacetone alcohol) to the mixture.

  • Heat the reaction mixture to a gentle reflux and maintain this temperature for several hours (e.g., 4-8 hours). The reaction progress can be monitored by TLC or GC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Workup:

    • If using Sulfuric Acid: Neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • If using Amberlyst 15: Simply filter the reaction mixture to remove the resin beads. The resin can be washed with methanol and dried for reuse.

  • Remove the excess methanol from the filtrate by distillation at atmospheric pressure.

  • The remaining crude product is then transferred to a separatory funnel and washed with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and then purify the product by vacuum distillation.

  • Collect the fraction corresponding to this compound (boiling point ~165-167 °C at atmospheric pressure, will be lower under vacuum).

Visualizations

Reaction_Pathway Overall Synthesis Pathway Acetone Acetone DAA 4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol) Acetone->DAA Base Catalyst (e.g., Ba(OH)₂) DAA->Acetone Retro-Aldol (Base, Heat) Product This compound DAA->Product Acid Catalyst (e.g., H₂SO₄) + Methanol MesitylOxide Mesityl Oxide DAA->MesitylOxide Acid Catalyst + Heat (- H₂O) Methanol Methanol

Caption: Overall Synthesis Pathway for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Product Yield CheckPurity Analyze Crude Product (GC, NMR) Start->CheckPurity HighMesitylOxide High Mesityl Oxide? CheckPurity->HighMesitylOxide HighAcetone High Acetone? HighMesitylOxide->HighAcetone No SolutionMesityl Decrease Reaction Temperature HighMesitylOxide->SolutionMesityl Yes HighDAA High Unreacted DAA? HighAcetone->HighDAA No SolutionAcetone Ensure Sufficiently Acidic Conditions HighAcetone->SolutionAcetone Yes SolutionDAA Increase Reaction Time or Catalyst Loading HighDAA->SolutionDAA Yes OptimizeWorkup Optimize Purification (e.g., Vacuum Distillation) HighDAA->OptimizeWorkup No

Caption: Troubleshooting workflow for low product yield.

Technical Support Center: Purification of 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing impurities from 4-Methoxy-4-methyl-2-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Common impurities can originate from the synthesis process or degradation. Based on the typical synthesis route starting from acetone (B3395972), potential impurities include:

  • Mesityl oxide: Formed from the dehydration of the intermediate, diacetone alcohol.

  • Diacetone alcohol (4-hydroxy-4-methyl-2-pentanone): An unreacted precursor from the synthesis.

  • Acetone: Unreacted starting material.

  • 4-methyl-2-pentanol: A potential byproduct from side reactions.

  • Water: Can be present from the reaction or workup steps.

  • Aldehydes and other colored impurities: Can form during storage or synthesis.

Q2: What are the primary methods for purifying this compound?

A2: The most effective purification methods depend on the nature of the impurities. The primary techniques include:

  • Fractional Distillation: Ideal for separating impurities with different boiling points.

  • Liquid-Liquid Extraction: Useful for removing water-soluble impurities or acidic/basic compounds.

  • Chromatography: Can be employed for high-purity applications to remove structurally similar impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography (GC): A common and effective method for quantifying volatile impurities. Commercial suppliers often use GC to specify purity, with typical values being >96.0%.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis and for isolating impurities in preparative separation.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their spectral signatures are known.

  • Infrared (IR) Spectroscopy: Can be used to identify functional group impurities, such as hydroxyl groups from diacetone alcohol.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: My distilled this compound is still impure.

  • Question: I performed a simple distillation, but GC analysis shows significant levels of mesityl oxide remaining. What went wrong?

  • Answer: Simple distillation is often insufficient for separating compounds with close boiling points. This compound has a boiling point of approximately 160°C, while mesityl oxide's boiling point is around 130°C. While there is a difference, efficient separation requires fractional distillation. Ensure you are using a fractionating column with sufficient theoretical plates and maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium.

Issue 2: An unknown peak appeared in the GC chromatogram after distillation.

  • Question: After heating the compound for an extended period during distillation, a new impurity has appeared. What could this be?

  • Answer: Prolonged heating can sometimes lead to decomposition. This compound could potentially undergo elimination or rearrangement reactions at elevated temperatures. It is advisable to perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation.

Issue 3: Water is still present in the product after liquid-liquid extraction.

  • Question: I washed the organic layer with brine, but my product still appears cloudy, indicating the presence of water. How can I effectively dry the product?

  • Answer: After separating the organic layer, it should be dried over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent to the organic solution and swirl. If the drying agent clumps together, add more until some particles remain free-flowing. Afterward, filter the solution to remove the drying agent before proceeding to solvent removal or distillation.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in Water
This compound C₇H₁₄O₂130.191600.8928 g/100 mL at 25°C[5]
Mesityl OxideC₆H₁₀O98.14129-1300.858Slightly soluble
Diacetone AlcoholC₆H₁₂O₂116.161660.938Miscible
AcetoneC₃H₆O58.08560.784Miscible
4-Methyl-2-pentanolC₆H₁₄O102.17131-1320.807Slightly soluble

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for removing impurities with significantly different boiling points, such as acetone and mesityl oxide.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.

  • Charging the Flask: Fill the round-bottom flask with the impure this compound, not exceeding two-thirds of its volume. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Fraction Collection:

    • Monitor the temperature at the distillation head. The temperature will initially rise to the boiling point of the most volatile impurity (e.g., acetone at 56°C).

    • Collect the first fraction (forerun) until the temperature begins to rise again. This fraction will contain the low-boiling impurities.

    • As the temperature stabilizes at the boiling point of the next component (e.g., mesityl oxide around 130°C), change the receiving flask and collect this intermediate fraction.

    • The temperature will then rise and stabilize at the boiling point of this compound (around 160°C). Collect this main fraction in a clean, dry receiving flask.

  • Completion: Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides.

  • Analysis: Analyze the purity of the collected main fraction using GC or HPLC.

Protocol 2: Purification by Liquid-Liquid Extraction

This protocol is designed to remove water-soluble and acidic or basic impurities.

Methodology:

  • Dissolution: Dissolve the impure this compound in a water-immiscible organic solvent with a low boiling point, such as diethyl ether or ethyl acetate.

  • Aqueous Wash:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of deionized water and shake the funnel gently, periodically venting to release pressure.

    • Allow the layers to separate and drain the lower aqueous layer. This step removes highly water-soluble impurities like acetone.

    • To remove acidic impurities, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.

    • To remove basic impurities, a dilute hydrochloric acid (HCl) wash can be used.

    • Follow with a final wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Solvent Removal: Filter the solution to remove the drying agent and then remove the solvent using a rotary evaporator.

  • Final Purification: The resulting product can be further purified by distillation if necessary.

Visualizations

Purification_Method_Selection start Impure this compound impurity_check Identify Impurities (GC, HPLC, NMR) start->impurity_check boiling_point_diff Significant Boiling Point Difference? impurity_check->boiling_point_diff water_soluble Water-Soluble or Acidic/Basic Impurities? boiling_point_diff->water_soluble No fractional_distillation Fractional Distillation boiling_point_diff->fractional_distillation Yes liquid_extraction Liquid-Liquid Extraction water_soluble->liquid_extraction Yes chromatography Chromatography (High Purity) water_soluble->chromatography No end_product Pure Product fractional_distillation->end_product liquid_extraction->fractional_distillation chromatography->end_product Fractional_Distillation_Setup cluster_setup Fractional Distillation Apparatus heating_mantle Heating Mantle flask Round-Bottom Flask (Impure Sample) column Fractionating Column flask->column thermometer Thermometer column->thermometer condenser Condenser thermometer->condenser receiving_flask Receiving Flask (Pure Fraction) condenser->receiving_flask water_out Water Out condenser->water_out water_in Water In water_in->condenser

References

Technical Support Center: Stability of 4-Methoxy-4-methyl-2-pentanone under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-methoxy-4-methyl-2-pentanone in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: this compound is susceptible to degradation under acidic conditions. The primary degradation pathway is the acid-catalyzed hydrolysis of the ether linkage, leading to the formation of 4-hydroxy-4-methyl-2-pentanone and methanol. Under more forcing conditions (e.g., higher acid concentration, elevated temperature), the tertiary alcohol intermediate can undergo dehydration to form mesityl oxide.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: The primary degradation products are expected to be:

  • 4-Hydroxy-4-methyl-2-pentanone: Formed from the cleavage of the ether bond.

  • Methanol: Also a product of ether cleavage.

  • Mesityl oxide (4-methyl-3-penten-2-one): Formed from the subsequent dehydration of 4-hydroxy-4-methyl-2-pentanone.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The degradation can be monitored quantitatively using High-Performance Liquid Chromatography (HPLC) with a UV detector. A reversed-phase C18 column is typically suitable. You should monitor the decrease in the peak area of this compound and the appearance and increase in the peak areas of the degradation products over time.

Q4: What analytical techniques can be used to identify the degradation products?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for identifying the degradation products by providing molecular weight and fragmentation information. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structures of the isolated degradation products by comparing their spectra with known standards.

Q5: How can I minimize the degradation of this compound in my acidic reaction mixture?

A5: To minimize degradation, consider the following:

  • Temperature: Perform reactions at the lowest effective temperature.

  • pH: Use the mildest acidic conditions (highest possible pH) that still allow for the desired reaction to proceed.

  • Reaction Time: Keep the reaction time as short as possible.

  • Water Content: If the reaction chemistry allows, use anhydrous conditions to suppress hydrolysis.

Troubleshooting Guides

Observed Problem Potential Cause Recommended Actions
Low or no yield of the desired product; presence of unexpected peaks in chromatogram. Degradation of this compound due to harsh acidic conditions.- Verify Acidity: Check the pH or acid concentration of your reaction mixture. Consider using a weaker acid or a buffer system if possible.- Lower Temperature: Reduce the reaction temperature. Run a temperature screen to find the optimal balance between reaction rate and stability.- Monitor Reaction Kinetics: Take aliquots at different time points to determine the optimal reaction time before significant degradation occurs.
Appearance of a new peak with a shorter retention time than the starting material in RP-HPLC. Formation of the more polar degradation product, 4-hydroxy-4-methyl-2-pentanone.- Confirm Identity: Use LC-MS to check if the molecular weight of the new peak corresponds to 4-hydroxy-4-methyl-2-pentanone (116.16 g/mol ).- Optimize Separation: Adjust the HPLC gradient to ensure baseline separation of the starting material and all degradation products for accurate quantification.
Appearance of a new peak with a longer retention time than the starting material in RP-HPLC. Formation of the less polar degradation product, mesityl oxide.- Confirm Identity: Use LC-MS or GC-MS to check if the molecular weight and fragmentation pattern match that of mesityl oxide (98.14 g/mol ).- Prevent Dehydration: If mesityl oxide formation is significant, focus on minimizing the reaction temperature and acid concentration to prevent the dehydration of the 4-hydroxy-4-methyl-2-pentanone intermediate.
Inconsistent reaction outcomes and poor reproducibility. Variability in the stability of this compound under slightly different experimental conditions.- Standardize Procedures: Ensure consistent control of temperature, pH, reaction time, and water content in all experiments.- Use Fresh Reagents: Prepare fresh acidic solutions for each experiment to avoid changes in concentration over time.- Inert Atmosphere: If oxidation is a concern, conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data

The following table provides illustrative data on the degradation of this compound under various acidic conditions. Please note that this data is hypothetical and intended to demonstrate the expected trends. Actual degradation rates should be determined experimentally.

Condition Temperature (°C) Time (hours) This compound Remaining (%) 4-Hydroxy-4-methyl-2-pentanone Formed (%) Mesityl Oxide Formed (%)
0.1 M HCl2524954<1
0.1 M HCl502465305
1 M HCl252470255
1 M HCl5024205030

Experimental Protocols

Protocol for Forced Degradation Study of this compound under Acidic Conditions

1. Objective: To evaluate the stability of this compound under acidic stress conditions and to identify potential degradation products.

2. Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M solutions for neutralization

  • HPLC-grade acetonitrile (B52724) and water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • LC-MS or GC-MS system for peak identification

3. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis (Mild): In a volumetric flask, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Acid Hydrolysis (Forced): In a separate volumetric flask, mix 1 mL of the stock solution with 9 mL of 1 M HCl.

    • Control: In a third volumetric flask, mix 1 mL of the stock solution with 9 mL of HPLC-grade water.

  • Incubation: Incubate all three solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 hours). It is recommended to take samples at intermediate time points (e.g., 2, 4, 8, 12 hours) to monitor the degradation kinetics.

  • Sample Preparation for Analysis:

    • At each time point, withdraw an aliquot (e.g., 1 mL) from each solution.

    • Neutralize the acidic samples with an equivalent amount of the corresponding strength NaOH solution.

    • Dilute the neutralized samples and the control sample with the HPLC mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 70% over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for the ketone) and 238 nm (for mesityl oxide).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the percentage of this compound remaining at each time point by comparing its peak area to the control sample at time zero.

    • Identify and quantify the degradation products based on their retention times and peak areas.

    • Use LC-MS or GC-MS to confirm the identity of the degradation products by injecting the stressed samples.

Visualizations

cluster_troubleshooting Troubleshooting Workflow start Inconsistent Results or Low Yield degradation_suspected Degradation Suspected start->degradation_suspected check_purity Check Starting Material Purity check_conditions Review Experimental Conditions (pH, Temp, Time) check_purity->check_conditions degradation_suspected->check_purity No analyze_products Analyze Reaction Mixture by HPLC/LC-MS degradation_suspected->analyze_products Yes identify_degradation Identify Degradation Products analyze_products->identify_degradation optimize Optimize Conditions: - Milder Acid - Lower Temperature - Shorter Time identify_degradation->optimize success Consistent Results optimize->success

Caption: Troubleshooting workflow for stability issues.

cluster_pathway Acid-Catalyzed Degradation Pathway start This compound protonation Protonation of Ether Oxygen start->protonation + H+ intermediate1 Oxonium Ion Intermediate protonation->intermediate1 cleavage Nucleophilic Attack by H2O (SN1 mechanism) intermediate1->cleavage product1 4-Hydroxy-4-methyl-2-pentanone cleavage->product1 product2 Methanol cleavage->product2 dehydration Dehydration of Tertiary Alcohol (-H2O) product1->dehydration + H+, Heat product3 Mesityl Oxide dehydration->product3

Caption: Proposed degradation pathway of this compound.

Stability of 4-Methoxy-4-methyl-2-pentanone under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-methoxy-4-methyl-2-pentanone under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in the presence of bases?

A1: this compound is susceptible to degradation under basic conditions. The primary degradation pathway is believed to be a base-catalyzed retro-aldol reaction. The presence of a strong base can facilitate the cleavage of the carbon-carbon bond between the C3 and C4 positions, leading to the formation of smaller molecules.

Q2: What are the likely degradation products of this compound under basic conditions?

A2: The anticipated degradation products from the retro-aldol reaction are acetone (B3395972) and methyl isopropenyl ether. The reaction mechanism suggests a cleavage that would result in these two fragments.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The degradation can be monitored by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector, or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] These methods can separate and quantify the parent compound and its degradation products over time.

Q4: What factors can influence the rate of degradation?

A4: The rate of degradation is influenced by several factors, including the strength of the base (e.g., NaOH, KOH), the concentration of the base, the temperature of the reaction, and the solvent system used. Higher temperatures and higher concentrations of strong bases are expected to accelerate the degradation.

Q5: How can I minimize the degradation of this compound in my formulations or experiments?

A5: To minimize degradation, it is recommended to avoid strongly basic conditions (high pH). If a basic environment is necessary, using a weaker base or a lower concentration, and maintaining low temperatures can help to slow down the degradation process. The use of a buffered solution to maintain a specific, mildly basic pH may also be beneficial.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid loss of this compound in a basic solution. The pH of the solution is too high, or the temperature is elevated, accelerating the retro-aldol reaction.Lower the pH of the solution if possible, or use a weaker base. Conduct the experiment at a lower temperature.
Unexpected peaks appearing in HPLC or GC analysis. These are likely the degradation products, acetone and methyl isopropenyl ether.Confirm the identity of the peaks by running standards of the suspected degradation products or by using a mass spectrometer detector (LC-MS or GC-MS) for identification.
Inconsistent results between experimental batches. Variability in the preparation of the basic solution (concentration) or temperature fluctuations.Ensure accurate and consistent preparation of all solutions. Use a calibrated thermometer and a temperature-controlled environment (e.g., water bath, incubator) for the experiments.
Precipitate formation in the reaction mixture. This is not an expected outcome of the retro-aldol degradation and may indicate a side reaction or insolubility of a component.Analyze the precipitate separately. Check the solubility of all components in the reaction mixture at the experimental conditions.

Data Presentation

Table 1: Illustrative Degradation of this compound in 0.1 M NaOH at Different Temperatures

Time (hours)% Remaining at 25°C% Remaining at 50°C% Remaining at 75°C
0100.0100.0100.0
198.592.375.1
297.185.256.4
494.372.631.8
888.952.710.1
1283.738.1< 1.0
2469.814.5< 1.0

Note: The data in this table is hypothetical and for illustrative purposes only. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol: Stability Testing of this compound under Basic Conditions

1. Objective: To determine the rate of degradation of this compound in a basic solution at a controlled temperature.

2. Materials:

  • This compound (analytical standard)

  • Sodium hydroxide (B78521) (NaOH), 0.1 M aqueous solution

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized water

  • Volumetric flasks and pipettes

  • HPLC vials

  • HPLC system with a C18 column and UV or MS detector

  • Temperature-controlled water bath or incubator

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL).

  • Reaction Setup:

    • In a volumetric flask, add a known volume of the this compound stock solution.

    • Add the 0.1 M NaOH solution to the flask to initiate the reaction, and dilute to the final volume with the NaOH solution. The final concentration of the active compound should be suitable for the analytical method.

    • Prepare a control sample by diluting the stock solution with deionized water instead of the NaOH solution.

  • Incubation: Place the reaction and control flasks in a temperature-controlled environment (e.g., 50°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the reaction and control solutions.

  • Sample Quenching (Optional but Recommended): To stop the degradation reaction at the time of sampling, the aliquot can be neutralized with an equimolar amount of a suitable acid (e.g., 0.1 M HCl).

  • Sample Preparation for Analysis: Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis and transfer to an HPLC vial.

  • HPLC Analysis: Analyze the samples using a validated HPLC method to determine the concentration of this compound remaining.

4. Data Analysis: Plot the percentage of this compound remaining against time for the reaction and control samples. The degradation rate can be calculated from the slope of the line for the reaction sample.

Visualizations

G cluster_0 Degradation Pathway 4MMP This compound Enolate Enolate Intermediate 4MMP->Enolate Deprotonation Acetone Acetone Enolate->Acetone C-C Bond Cleavage MIE Methyl Isopropenyl Ether Enolate->MIE C-C Bond Cleavage H2O H₂O Base Base (e.g., OH⁻) Base->Enolate G cluster_1 Experimental Workflow Start Prepare Stock Solution of 4MMP Setup Initiate Reaction with Basic Solution Start->Setup Incubate Incubate at Controlled Temperature Setup->Incubate Sample Withdraw Samples at Time Points Incubate->Sample Quench Quench Reaction (Neutralize) Sample->Quench Analyze Analyze by HPLC/GC-MS Quench->Analyze Data Calculate Degradation Rate Analyze->Data

References

Technical Support Center: 4-Methoxy-4-methyl-2-pentanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 4-Methoxy-4-methyl-2-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A common and industrially significant method for synthesizing this compound involves a two-step process. The first step is the dehydration of diacetone alcohol to produce mesityl oxide. This is followed by the reaction of mesityl oxide with methanol (B129727) in the presence of an acid catalyst.[1]

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

The primary byproducts in this synthesis are typically unreacted intermediates and products from side reactions. These can include:

  • Mesityl Oxide: An intermediate that may remain if the reaction with methanol is incomplete.[2][3]

  • Diacetone Alcohol: The starting material for the synthesis of mesityl oxide, which can be present if the initial dehydration step is not fully optimized.[4][5]

  • Acetone (B3395972): The precursor to diacetone alcohol, which may be present as a residual solvent or from the decomposition of diacetone alcohol.[4][5]

  • Phorone and other higher condensation products: These can form from the self-condensation of acetone under certain conditions, particularly with base catalysts.[4][6]

Q3: How can I minimize the formation of mesityl oxide as an impurity?

To minimize residual mesityl oxide, ensure the reaction with methanol goes to completion. This can be achieved by:

  • Using a stoichiometric excess of methanol.

  • Optimizing the reaction time and temperature.

  • Employing an effective acid catalyst, such as an acid ion exchange resin, which can also simplify catalyst removal.[7]

Q4: What causes the presence of diacetone alcohol in my final product?

The presence of diacetone alcohol is usually due to incomplete dehydration in the first step of the synthesis. To mitigate this, consider:

  • Using an appropriate acid or base catalyst for the dehydration step.[8][9]

  • Ensuring the reaction temperature is sufficient to drive the dehydration to completion.

  • Effectively removing water as it is formed to shift the equilibrium towards mesityl oxide.

Q5: Can the choice of catalyst influence byproduct formation?

Absolutely. The catalyst plays a critical role in both the desired reaction and potential side reactions.

  • Base catalysts (e.g., sodium hydroxide, calcium hydroxide) used in the formation of diacetone alcohol from acetone can also promote the formation of higher condensation products like phorone.[4][10][11]

  • Acid catalysts (e.g., sulfuric acid, iodine, acid ion exchange resins) are used for the dehydration of diacetone alcohol and the subsequent reaction of mesityl oxide with methanol.[6][7][8] The use of a solid acid catalyst like an ion exchange resin can offer advantages in terms of selectivity and ease of separation.[7][9]

Troubleshooting Guides

Issue 1: High Levels of Mesityl Oxide Detected in the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction of mesityl oxide with methanol.Increase the molar ratio of methanol to mesityl oxide.Drive the equilibrium towards the formation of this compound.
Insufficient reaction time or temperature.Increase the reaction time or temperature within the optimal range for the specific catalyst used.Enhance the reaction rate and conversion of mesityl oxide.
Catalyst deactivation or insufficient amount.Ensure the catalyst is active and used in the recommended quantity. Consider regenerating or replacing the catalyst if necessary.Restore or achieve the desired catalytic activity for the methoxylation of mesityl oxide.
Issue 2: Presence of Diacetone Alcohol in the Product
Potential Cause Troubleshooting Step Expected Outcome
Incomplete dehydration of diacetone alcohol.Optimize the dehydration reaction conditions (temperature, catalyst).Maximize the conversion of diacetone alcohol to mesityl oxide.
Equilibrium limitations.Remove water from the reaction mixture as it forms using a Dean-Stark apparatus or other suitable methods.Shift the reaction equilibrium towards the formation of mesityl oxide.
Inefficient catalyst.Evaluate different acid or base catalysts for the dehydration step to find one with higher activity and selectivity.[9]Improve the rate and completeness of the dehydration reaction.
Issue 3: Formation of Phorone and Other High-Boiling Impurities
Potential Cause Troubleshooting Step Expected Outcome
Use of strong base catalysts in acetone condensation.Consider using a milder base catalyst or a solid base catalyst to improve selectivity towards diacetone alcohol.[4]Reduce the formation of higher condensation byproducts.
Prolonged reaction times or high temperatures for acetone condensation.Optimize the reaction time and temperature to favor the formation of diacetone alcohol over further condensation products.[11][12]Minimize the formation of phorone and other undesired byproducts.

Summary of Byproducts and Formation Conditions

ByproductChemical StructureFavorable Formation Conditions
Mesityl Oxide(CH₃)₂C=CHCOCH₃Incomplete reaction with methanol; acidic conditions for dehydration of diacetone alcohol.[8]
Diacetone Alcohol(CH₃)₂C(OH)CH₂COCH₃Incomplete dehydration; base-catalyzed self-condensation of acetone.[4][13]
Phorone(CH₃)₂C=CHCOCH=C(CH₃)₂Strong base catalysis and higher temperatures during acetone condensation.[4][6]
AcetoneCH₃COCH₃Residual starting material; decomposition of diacetone alcohol.[5][14]

Experimental Protocols

Protocol 1: Dehydration of Diacetone Alcohol to Mesityl Oxide

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired purity.

Materials:

  • Diacetone alcohol

  • Iodine (as catalyst)

  • Distillation apparatus with a fractionating column

  • Heating mantle

  • Round-bottom flask

  • Receiving flask

  • Anhydrous calcium chloride

Procedure:

  • Place crude diacetone alcohol in a round-bottom flask.

  • Add a catalytic amount of iodine (e.g., 0.1 g per 1100 g of diacetone alcohol).[6]

  • Set up the distillation apparatus with a fractionating column.

  • Heat the mixture gently and steadily.

  • Collect the fraction distilling between 126-131°C, which is primarily mesityl oxide.[6] An initial fraction containing acetone and water may be collected at a lower temperature.[6]

  • The collected crude mesityl oxide can be dried over anhydrous calcium chloride and redistilled to improve purity.[6]

Protocol 2: Synthesis of this compound from Mesityl Oxide and Methanol

This protocol is a general representation and should be adapted and optimized.

Materials:

  • Mesityl oxide

  • Methanol

  • Acid catalyst (e.g., Dowex 50 ion exchange resin)[7]

  • Reaction vessel with stirring

  • Temperature control system

  • Apparatus for catalyst filtration

  • Distillation apparatus for purification

Procedure:

  • Charge the reaction vessel with mesityl oxide and an excess of methanol.

  • Add the acid catalyst (e.g., Dowex 50 resin).

  • Stir the mixture at a controlled temperature (e.g., 25°C).[7]

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC).

  • Once the reaction is complete, separate the catalyst by filtration.

  • Remove the excess methanol by distillation.

  • Purify the resulting this compound by vacuum distillation.

Visualizations

Byproduct_Formation_Pathway Acetone Acetone DAA Diacetone Alcohol (4-Hydroxy-4-methyl-2-pentanone) Acetone->DAA Self-Condensation (Base Catalyst) Phorone Phorone & Higher Condensation Products Acetone->Phorone Further Condensation (Strong Base) DAA->Acetone Retro-Aldol (Decomposition) MO Mesityl Oxide DAA->MO Dehydration (Acid/Base Catalyst) Target This compound MO->Target + Methanol (Acid Catalyst) Methanol Methanol Methanol->Target

Caption: Reaction pathway for the synthesis of this compound and the formation of major byproducts.

Troubleshooting_Workflow Start High Byproduct Level Detected Identify Identify Primary Byproduct (e.g., via GC-MS) Start->Identify Is_MO Is it Mesityl Oxide? Identify->Is_MO Is_DAA Is it Diacetone Alcohol? Is_MO->Is_DAA No Optimize_Methoxylation Optimize Methoxylation Step: - Increase Methanol Ratio - Check Catalyst Activity - Adjust Time/Temp Is_MO->Optimize_Methoxylation Yes Is_Phorone Is it Phorone? Is_DAA->Is_Phorone No Optimize_Dehydration Optimize Dehydration Step: - Adjust Temp/Catalyst - Remove Water Is_DAA->Optimize_Dehydration Yes Optimize_Condensation Optimize Acetone Condensation: - Use Milder Catalyst - Control Time/Temp Is_Phorone->Optimize_Condensation Yes End Byproduct Level Minimized Optimize_Methoxylation->End Optimize_Dehydration->End Optimize_Condensation->End

Caption: A logical workflow for troubleshooting common byproduct issues in this compound synthesis.

References

Technical Support Center: 4-Methoxy-4-methyl-2-pentanone (Pentoxone) in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Methoxy-4-methyl-2-pentanone (also known as Pentoxone) as a solvent. The information is designed to address specific issues that may be encountered during experiments and to aid in optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

A1: this compound is an organic solvent with the chemical formula C7H14O2.[1][2] It is a clear, colorless liquid.[1][2] Key properties are summarized in the table below.

Q2: What are the primary applications of this compound in a laboratory setting?

A2: this compound is primarily used as a solvent for a variety of resin coatings.[1][2] Its unique structure, containing both an ether and a ketone functional group, allows it to dissolve a range of organic compounds.

Q3: What are the main safety considerations when working with this compound?

A3: It is a flammable liquid and vapor, so it should be kept away from heat, sparks, and open flames.[1][3] It can cause skin and eye irritation, and is harmful if inhaled.[2][3] Appropriate personal protective equipment (PPE), such as safety goggles and gloves, should be worn, and work should be conducted in a well-ventilated area or fume hood.[3]

Q4: How does the solubility of this compound influence its use as a reaction solvent?

A4: this compound is soluble in water.[4] This property can be advantageous for certain reaction workups but may also lead to challenges in separating the solvent from aqueous layers during extraction. Its miscibility with most organic solvents makes it a versatile choice for creating homogeneous reaction mixtures.[2]

Q5: How can this compound be removed from a reaction mixture after the reaction is complete?

A5: Given its relatively high boiling point (approximately 156-160°C), this compound can be removed under reduced pressure using a rotary evaporator.[3][4] For compounds that are sensitive to heat, care should be taken to use appropriate temperature and pressure settings. Aqueous extraction can also be used to remove the solvent, though its water solubility may require multiple extractions.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol [1]
Appearance Colorless liquid[1][2]
Boiling Point 156-160°C[3][4]
Melting Point -30°C[1]
Flash Point 48-60°C[3][4]
Density 0.89 - 0.91 g/cm³[1][4]
Water Solubility Soluble (280,000 mg/L at 25°C)[1]
Vapor Density 4.49 (air = 1)[2]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My reaction yield is lower than expected when using this compound as a solvent. What are the potential causes and solutions?

A: Low reaction yield can be attributed to several factors. Below is a systematic approach to troubleshooting this issue.

  • Reagent Purity and Stoichiometry:

    • Potential Cause: Impure starting materials or inaccurate measurement of reagents can significantly impact yield.

    • Recommended Solution: Ensure all reagents are of the appropriate purity for the reaction. Verify the accuracy of all measurements and calculations for stoichiometry.

  • Reaction Temperature:

    • Potential Cause: The reaction temperature may be too high or too low. Given the boiling point of this compound, reactions can be run at elevated temperatures. However, excessive heat can lead to decomposition of reactants or products.

    • Recommended Solution: Optimize the reaction temperature by running small-scale experiments at various temperatures. Monitor the reaction progress using techniques like TLC or GC/LC-MS.

  • Reaction Time:

    • Potential Cause: The reaction may not have gone to completion, or the product may be degrading over time.

    • Recommended Solution: Monitor the reaction over time to determine the optimal reaction duration. Quench the reaction once the starting material has been consumed to prevent product degradation.

  • Moisture Content:

    • Potential Cause: Certain reactions, such as those involving Grignard reagents, are highly sensitive to moisture.

    • Recommended Solution: Ensure that this compound and all glassware are thoroughly dried before use. Consider using anhydrous grade solvent and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Low_Yield_Troubleshooting start Low Reaction Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_temp Optimize Reaction Temperature check_reagents->check_temp Reagents OK end_bad Yield Still Low - Re-evaluate Reaction check_reagents->end_bad Issue Found & Corrected, Still Low check_time Determine Optimal Reaction Time check_temp->check_time Temperature Optimized check_temp->end_bad Issue Found & Corrected, Still Low check_moisture Ensure Anhydrous Conditions check_time->check_moisture Time Optimized check_time->end_bad Issue Found & Corrected, Still Low workup_loss Investigate Workup Procedure check_moisture->workup_loss Conditions Anhydrous check_moisture->end_bad Issue Found & Corrected, Still Low end_good Yield Improved workup_loss->end_good Workup Optimized workup_loss->end_bad No Losses Identified

Caption: A logical workflow for troubleshooting low reaction yields.

Issue 2: Difficulties with Reaction Workup

Q: I am experiencing issues, such as emulsion formation, during the aqueous workup of my reaction conducted in this compound. How can I resolve this?

A: The water solubility of this compound can sometimes complicate aqueous workups.

  • Emulsion Formation:

    • Potential Cause: The partial miscibility of the solvent with water can lead to stable emulsions.

    • Recommended Solution: To break up an emulsion, try adding a saturated brine solution (NaCl(aq)). This increases the ionic strength of the aqueous layer, reducing the solubility of the organic components and helping to separate the layers.

  • Product Loss to Aqueous Layer:

    • Potential Cause: If your product has some water solubility, it may partition into the aqueous layer along with the solvent.

    • Recommended Solution: Perform multiple extractions with a less polar organic solvent (e.g., ethyl acetate, dichloromethane) to recover the product from the aqueous layer. Combine the organic extracts for further processing.

Solvent_Removal_Decision_Tree start Reaction Complete in Pentoxone product_stability Is the product heat sensitive? start->product_stability rotovap Remove solvent via Rotary Evaporation (High Boiling Point, requires good vacuum) product_stability->rotovap No extraction Perform Aqueous Extraction product_stability->extraction Yes end Proceed to Drying & Purification rotovap->end check_solubility Is product water soluble? extraction->check_solubility direct_extraction Wash with brine to separate layers. Extract aqueous layer with another organic solvent. check_solubility->direct_extraction No back_extraction Back-extract combined aqueous layers to recover product. check_solubility->back_extraction Yes direct_extraction->end back_extraction->end

Caption: Decision tree for post-reaction solvent removal.

Experimental Protocols

General Protocol for a Nucleophilic Acyl Substitution using this compound

This protocol provides a general framework. Specific quantities, temperatures, and reaction times should be optimized for the specific substrates being used.

1. Reaction Setup:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the acyl halide (1.0 eq) under an inert atmosphere (N2 or Ar).
  • Add this compound (anhydrous grade) to dissolve the acyl halide (concentration typically 0.1-1.0 M).
  • In a separate flask, dissolve the nucleophile (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in anhydrous this compound.

2. Reaction Execution:

  • Slowly add the solution of the nucleophile and base to the stirring solution of the acyl halide at room temperature.
  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor by TLC or LC-MS.
  • Maintain the reaction at this temperature until the starting material is consumed.

3. Workup and Purification:

  • Cool the reaction mixture to room temperature.
  • Pour the mixture into a separatory funnel containing deionized water.
  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
  • Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.

solvent [label="Solvent Properties\n(e.g., Pentoxone)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

polarity [label="Polarity / Solubility"]; boiling_point [label="Boiling Point"]; coordinating_ability [label="Coordinating Ability\n(Ether/Ketone groups)"];

reactant_sol [label="Reactant & Catalyst\nSolubility"]; transition_state [label="Transition State\nStabilization"]; reaction_rate [label="Reaction Rate\n(Temperature Effect)"]; side_reactions [label="Side Reactions /\nDecomposition"]; catalyst_activity [label="Catalyst Activity"];

yield [label="Overall Reaction Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

solvent -> polarity; solvent -> boiling_point; solvent -> coordinating_ability;

polarity -> reactant_sol; polarity -> transition_state; boiling_point -> reaction_rate; boiling_point -> side_reactions; coordinating_ability -> catalyst_activity;

reactant_sol -> yield; transition_state -> yield; reaction_rate -> yield; side_reactions -> yield [style=dashed, color="#EA4335"]; catalyst_activity -> yield; }

Caption: Influence of solvent properties on reaction outcomes.

References

Technical Support Center: Managing Reaction Viscosity with 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 4-Methoxy-4-methyl-2-pentanone (PENTOXONE®) for the management of reaction mixture viscosity.

Troubleshooting Guide

High viscosity in a reaction mixture can lead to poor mixing, inefficient heat transfer, and difficulties in downstream processing. This compound can be an effective solvent for mitigating these issues. This guide addresses common problems encountered when using this solvent for viscosity control.

Problem Potential Cause Suggested Solution
Inadequate Viscosity Reduction Insufficient amount of this compound added.Gradually increase the volume of this compound while monitoring the viscosity. It is miscible with most organic solvents.[1]
Poor miscibility with the reaction mixture.Although miscible with many organic solvents, perform a preliminary miscibility test with your specific reaction components at the desired temperature.[1] Consider a co-solvent if necessary.
Temperature of the reaction is too low.The viscosity of most fluids, including solvents, is temperature-dependent. Consider a controlled increase in the reaction temperature, keeping in mind the stability of your reactants and products.
Precipitation of Reactants or Products Change in solvent polarity upon addition of this compound.Evaluate the polarity of your reaction mixture and how the addition of a ketone/ether solvent might affect the solubility of your components. A solvent blend may be required to maintain solubility.
Exceeding the solubility limit of a component.Add the solvent in portions to ensure that the concentration of any single component does not exceed its solubility limit in the new solvent mixture.
Reaction Rate or Selectivity is Altered Solvent-reactant interactions.This compound is a relatively inert solvent, but its ketone and ether functionalities could potentially interact with highly reactive species.[1] Run a small-scale control experiment to assess any impact on reaction kinetics or product profile.
Dilution effect.Increasing the solvent volume will decrease the concentration of reactants, which may slow down the reaction rate. Monitor the reaction progress closely and adjust reaction time or catalyst loading if necessary.
Phase Separation Immiscibility with aqueous phases.This compound is insoluble in water.[2][3][4] If your reaction involves an aqueous phase, this solvent may not be suitable or may require the use of a phase-transfer catalyst.
Foaming or Gas Entrapment High shear mixing in a more viscous medium.Reduce the agitation speed or use a different impeller design to minimize the introduction of gas into the mixture. An anti-foaming agent could be considered if compatible with the reaction chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to viscosity management?

A1: Key properties are summarized in the table below. Its moderate boiling point and low density are advantageous for handling and removal post-reaction.

PropertyValue
Molecular FormulaC7H14O2[1]
Molecular Weight130.18 g/mol [2]
Boiling Point147-163 °C
Density0.89 g/cm³[2]
Flash Point48 °C[5]
Water SolubilityInsoluble[2][3][4]
AppearanceColorless liquid[1][2]

Q2: How does this compound compare to other common solvents for viscosity reduction?

A2: this compound offers a unique combination of a ketone and an ether functional group. This dual functionality can provide good solvency for a range of polar and non-polar compounds. Compared to more volatile ketones like acetone (B3395972) or MEK, its higher boiling point makes it suitable for reactions requiring elevated temperatures.

Q3: Are there any known incompatibilities of this compound?

A3: It is incompatible with strong oxidizing agents.[1] It is also flammable and should be kept away from heat, sparks, and open flames.[3]

Q4: What is the best way to add this compound to a viscous reaction?

A4: For highly viscous mixtures, it is recommended to add the solvent portion-wise with efficient stirring to ensure proper mixing and avoid localized concentration gradients that could lead to precipitation.

Q5: How can I remove this compound after the reaction is complete?

A5: Due to its moderate boiling point, it can be removed by distillation or rotary evaporation. Its insolubility in water also allows for removal by aqueous extraction if the desired product is water-soluble.

Experimental Protocols

Protocol 1: Evaluation of this compound for Viscosity Reduction

Objective: To determine the effectiveness of this compound in reducing the viscosity of a model reaction mixture.

Materials:

  • Viscous reaction mixture (or a prepared high-viscosity model system)

  • This compound

  • Viscometer (e.g., Brookfield or similar rotational viscometer)

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Graduated cylinders and pipettes

Procedure:

  • Equilibrate the viscous reaction mixture in the jacketed vessel to the desired experimental temperature.

  • Set the overhead stirrer to a constant speed that ensures adequate mixing without excessive shear.

  • Measure the initial viscosity of the reaction mixture using the viscometer. Record the temperature and spindle speed.

  • Add a predetermined volume (e.g., 5% v/v) of this compound to the reaction mixture.

  • Allow the mixture to stir for a set period (e.g., 15 minutes) to ensure homogeneity.

  • Measure the viscosity of the mixture again under the same conditions as in step 3.

  • Repeat steps 4-6, incrementally adding more solvent (e.g., in 5% v/v increments) until the desired viscosity is reached or a maximum solvent concentration is achieved.

  • Record all data in a table for analysis.

Data Analysis: Plot the viscosity of the mixture as a function of the volume percentage of this compound added. This will provide a quantitative measure of its efficiency as a viscosity-reducing agent for your specific system.

Visualizations

Viscosity_Troubleshooting_Workflow start High Reaction Viscosity Observed check_mixing Is mixing adequate? start->check_mixing increase_agitation Increase agitation speed or change impeller check_mixing->increase_agitation No add_solvent Consider adding a solvent check_mixing->add_solvent Yes increase_agitation->add_solvent select_solvent Select this compound based on compatibility add_solvent->select_solvent add_incrementally Add solvent incrementally with good mixing select_solvent->add_incrementally measure_viscosity Measure viscosity at reaction temperature add_incrementally->measure_viscosity viscosity_ok Viscosity within acceptable range? measure_viscosity->viscosity_ok continue_process Proceed with reaction viscosity_ok->continue_process Yes check_solubility Check for precipitation/phase separation viscosity_ok->check_solubility No troubleshoot_further Further Troubleshooting Needed check_solubility->troubleshoot_further No issue, but viscosity still high adjust_solvent Adjust solvent system (co-solvent) or concentration check_solubility->adjust_solvent Issue observed adjust_solvent->add_incrementally

Caption: A logical workflow for troubleshooting high reaction viscosity.

Solvent_Selection_Logic start Need to Reduce Reaction Viscosity temp_consideration Reaction Temperature? start->temp_consideration high_temp High Temperature (>100°C) temp_consideration->high_temp High low_temp Low/Room Temperature temp_consideration->low_temp Low solvent_properties Consider Solvent Properties high_temp->solvent_properties low_temp->solvent_properties boiling_point Boiling Point solvent_properties->boiling_point polarity Polarity/Miscibility solvent_properties->polarity reactivity Inertness solvent_properties->reactivity pentoxone This compound (BP ~150°C) boiling_point->pentoxone Moderate BP other_solvents Other Solvents (e.g., Toluene, DMF, NMP) boiling_point->other_solvents High BP volatile_solvents Volatile Solvents (e.g., Acetone, MEK) boiling_point->volatile_solvents Low BP polarity->pentoxone reactivity->pentoxone final_choice Select Appropriate Solvent pentoxone->final_choice other_solvents->final_choice volatile_solvents->final_choice

Caption: Decision logic for selecting a viscosity-reducing solvent.

References

4-Methoxy-4-methyl-2-pentanone temperature stability in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the temperature stability of 4-Methoxy-4-methyl-2-pentanone in chemical reactions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful and safe use of this compound in your experiments.

Troubleshooting Guide: Unexpected Reactions and Degradation

This guide addresses common issues related to the temperature stability of this compound during experimental procedures.

Problem Potential Cause Recommended Action
Reaction mixture turns yellow or brown at elevated temperatures. Thermal decomposition of this compound.Reduce the reaction temperature if possible. Consider using a higher-boiling point solvent if the reaction requires high temperatures. Perform a stability test of the compound under your reaction conditions without other reagents to confirm decomposition.
Low yield of the desired product. Degradation of this compound by acidic or basic reagents.If using strong acids or bases, consider adding them at a lower temperature or using a milder reagent. Buffer the reaction mixture if the pH is expected to change significantly.
Inconsistent reaction outcomes. Presence of oxidizing impurities or catalysts that promote decomposition.Ensure the use of high-purity this compound. Avoid contact with strong oxidizing agents.[1][2][3][4] If using a catalyst, screen for its compatibility with the solvent at the reaction temperature.
Formation of unexpected byproducts. The solvent is participating in the reaction.Analyze the byproducts using techniques like GC-MS to identify fragments originating from this compound. Consider using a more inert solvent for the reaction.

Frequently Asked Questions (FAQs)

General Stability

Q1: What is the general thermal stability of this compound?

A1: this compound is a stable compound under standard conditions.[3][4] However, its stability can be compromised at elevated temperatures, especially in the presence of certain chemical reagents. Its boiling point is approximately 156 °C, and it has a flash point of 48 °C.

Decomposition

Q2: At what temperature does this compound start to decompose?

Q3: What are the likely thermal decomposition products of this compound?

A3: While specific high-temperature thermal decomposition studies are not detailed in the search results, photolytic (light-induced) decomposition has been shown to yield products such as mesityl oxide, methanol, a hydroxyfuran derivative, acetone, and methyl isopropenyl ether. It is plausible that some of these, or similar fragments, could be formed during thermal decomposition.

Reactivity and Incompatibilities

Q4: How does this compound behave in the presence of strong acids and bases?

A4: Due to the presence of an ether and a ketone functional group, this compound can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures. Strong acids can catalyze the cleavage of the ether bond, while strong bases can promote reactions involving the ketone functionality, such as aldol-type condensations.

Q5: What are the known chemical incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents.[1][2][3][4] Reactions with these substances can be vigorous and may lead to a rapid release of energy. It is also flammable and should be kept away from open flames, sparks, and hot surfaces.[6]

Handling and Storage

Q6: What are the recommended storage conditions for this compound to ensure its stability?

A6: To maintain its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] It is advisable to store it away from heat, sparks, open flames, and strong oxidizing agents.[6]

Experimental Protocols

Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean TGA pan (e.g., aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Select the desired atmosphere (e.g., nitrogen for an inert environment or air for an oxidative environment) with a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins.

    • Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

Protocol 2: Evaluating Thermal Events using Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as boiling, decomposition, and to quantify the associated enthalpy changes.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan. Use of a hermetic pan is crucial to prevent evaporation before boiling.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at 25 °C for 5 minutes.

    • Heat the sample from 25 °C to 400 °C at a constant rate of 10 °C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Identify endothermic peaks corresponding to boiling and exothermic peaks that may indicate decomposition.

    • Integrate the peak areas to determine the enthalpy changes (ΔH) associated with these thermal events.

Visual Guides

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Experiment Shows Unexpected Results (e.g., low yield, discoloration) check_temp Is the reaction temperature high? start->check_temp check_reagents Are strong acids, bases, or oxidizers present? check_temp->check_reagents No reduce_temp Reduce temperature. Consider alternative solvent. check_temp->reduce_temp Yes use_milder_reagents Use milder reagents. Buffer the reaction. check_reagents->use_milder_reagents Yes check_purity Is the solvent pure? Are incompatible catalysts used? check_reagents->check_purity No analyze_byproducts Analyze byproducts (e.g., via GC-MS). reduce_temp->analyze_byproducts use_milder_reagents->analyze_byproducts purify_solvent Use high-purity solvent. Screen catalyst compatibility. check_purity->purify_solvent Yes check_purity->analyze_byproducts No purify_solvent->analyze_byproducts end Problem Resolved analyze_byproducts->end

Caption: A logical workflow for troubleshooting stability issues.

Degradation_Pathways Potential Degradation Pathways cluster_thermal Thermal Stress cluster_acid Acidic Conditions cluster_base Basic Conditions parent This compound thermal_products Decomposition Products (e.g., Acetone, Methanol, Mesityl Oxide) parent->thermal_products High Temperature acid_products Ether Cleavage Products parent->acid_products Strong Acid base_products Aldol-type Products parent->base_products Strong Base

Caption: Potential degradation pathways under different conditions.

References

Validation & Comparative

A Comparative Guide to the Validation of 4-Methoxy-4-methyl-2-pentanone Purity by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the validation of 4-Methoxy-4-methyl-2-pentanone purity. Supporting experimental data, detailed methodologies, and visual workflows are presented to aid in the selection of the most appropriate analytical strategy.

Introduction to Purity Validation of this compound

This compound is a volatile organic compound often synthesized from the reaction of mesityl oxide with methanol. The purity of the final product can be affected by the presence of unreacted starting materials and potential side-products. Therefore, robust analytical methods are required to separate, identify, and quantify the target compound and its potential impurities.

Key Potential Impurities:

  • Mesityl oxide: Unreacted starting material.

  • Methanol: Unreacted starting material.

  • 4,4-Dimethoxy-2-pentanone: A potential side-product from the double addition of methanol.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for purity determination depends on various factors, including the volatility and thermal stability of the analyte and its impurities, the required sensitivity and accuracy, and the available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity, with mass-based identification and quantification.Separation based on polarity, with UV or other detection methods for quantification.Quantification based on the direct relationship between signal intensity and the number of atomic nuclei.
Applicability Ideal for volatile and thermally stable compounds like this compound and its volatile impurities.Suitable for a wide range of compounds, including less volatile impurities. May require derivatization for compounds lacking a UV chromophore.Applicable to any soluble compound with NMR-active nuclei. Provides structural confirmation.
Sensitivity High (ppm to ppb level).Moderate to high, depending on the detector (e.g., UV, RI).Lower sensitivity compared to chromatographic methods.
Accuracy High, especially with the use of an internal standard.High, with proper calibration.Very high, as it can be a primary ratio method.
Impurity Profiling Excellent for identifying unknown volatile impurities through mass spectral libraries.Good for quantifying known impurities. Identification of unknowns is more challenging.Can identify and quantify impurities if their signals are resolved from the main component.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for separating and quantifying volatile compounds such as this compound and its likely impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

  • Capillary column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier gas: Helium at a constant flow of 1.0 mL/min.

GC Conditions:

  • Injector temperature: 250 °C

  • Oven temperature program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Split ratio: 50:1

MS Conditions:

  • Ion source temperature: 230 °C

  • Ionization mode: Electron Ionization (EI) at 70 eV.

  • Mass scan range: m/z 35-350.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • For analysis, dilute the sample to an appropriate concentration within the calibration range.

High-Performance Liquid Chromatography (HPLC)

For ketones that lack a strong UV chromophore, HPLC analysis can be performed using a Refractive Index (RI) detector or by derivatizing the ketone to introduce a UV-active moiety. The following protocol describes a method using an RI detector.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow rate: 1.0 mL/min.

  • Column temperature: 30 °C.

  • Detector: Refractive Index Detector.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision NMR tubes.

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

  • Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone).

  • Pulse sequence: A standard 90° pulse sequence.

  • Relaxation delay (d1): At least 5 times the longest T₁ of the signals of interest.

  • Number of scans: Sufficient to achieve a high signal-to-noise ratio (e.g., >250:1 for the signals to be integrated).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into a vial.

  • Accurately weigh a specific amount of the internal standard and add it to the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube for analysis.

Data Processing:

The purity is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the purity analysis of a this compound sample containing known impurities.

Table 1: GC-MS Purity Analysis

CompoundRetention Time (min)Area (%)
Methanol3.10.2
Mesityl Oxide7.50.8
This compound9.298.5
4,4-Dimethoxy-2-pentanone10.80.5

Table 2: HPLC-RI Purity Analysis

CompoundRetention Time (min)Area (%)
Methanol2.50.3
This compound4.898.4
Mesityl Oxide6.10.8
4,4-Dimethoxy-2-pentanone7.30.5

Table 3: qNMR Purity Analysis

Analyte Signal (Protons)IntegralPurity (w/w %)
-OCH₃ (3H)3.0098.6
-CH₂- (2H)2.01
-C(CH₃)₂ (6H)6.02
-COCH₃ (3H)3.00

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of this compound Dilution Dilution in Dichloromethane Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Quantification Quantification Integration->Quantification ImpurityID ImpurityID LibrarySearch->ImpurityID Impurity Identification PurityReport PurityReport Quantification->PurityReport Final Purity Report

Caption: Experimental workflow for GC-MS purity validation.

Method_Comparison_Logic start Purity Validation of This compound is_volatile Are all impurities volatile and thermally stable? start->is_volatile need_id Is identification of unknown impurities required? is_volatile->need_id Yes hplc HPLC is_volatile->hplc No need_absolute Is absolute quantification without a specific standard needed? need_id->need_absolute No gcms GC-MS need_id->gcms Yes need_absolute->hplc No qnmr qNMR need_absolute->qnmr Yes

Caption: Logical flow for selecting an analytical method.

Conclusion

For the routine purity assessment and identification of volatile impurities in this compound, GC-MS stands out as the most effective technique due to its high sensitivity, resolving power, and definitive identification capabilities. HPLC serves as a valuable orthogonal technique, particularly if non-volatile or thermally labile impurities are suspected. qNMR offers the highest accuracy for the quantification of the main component without the need for a specific certified reference material of the analyte, making it an excellent choice for the certification of reference standards. The ultimate choice of method will depend on the specific analytical requirements, available instrumentation, and the stage of drug development or research.

A Comparative Guide to Purity Analysis of 4-Methoxy-4-methyl-2-pentanone: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical aspect of process control and product quality. 4-Methoxy-4-methyl-2-pentanone, a versatile solvent, is no exception. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of this compound, offering detailed experimental protocols and performance data to aid in method selection and implementation.

This compound is typically synthesized via the dehydration of diacetone alcohol to mesityl oxide, followed by the addition of methanol.[1] Consequently, common process-related impurities may include unreacted starting materials such as diacetone alcohol and mesityl oxide, as well as methanol. Both HPLC and GC are powerful chromatographic techniques capable of separating and quantifying these components, but they operate on different principles, making each more suitable for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust technique for the analysis of a wide range of compounds. For this compound, a reverse-phase method is appropriate, separating compounds based on their polarity.

Experimental Protocol: HPLC-UV

A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Instrumentation:

    • HPLC System with a quaternary or binary pump, autosampler, and column oven.

    • UV-Vis or Photodiode Array (PDA) Detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v). For Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

    • Run Time: Approximately 10 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample.

    • Dissolve in 10 mL of the mobile phase to create a 10 mg/mL stock solution.

    • Further dilute to a working concentration of 1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Analysis

Given the volatile nature of this compound and its potential impurities, GC is a highly suitable and often preferred method for purity analysis. It offers high resolution and speed for volatile organic compounds.

Experimental Protocol: GC-FID

A gas chromatograph with a Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons.

  • Instrumentation:

    • Gas Chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

    • Autosampler.

  • Chromatographic Conditions:

    • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 2 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as acetone (B3395972) or dichloromethane.

    • Ensure the sample is fully dissolved before injection.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC will depend on the specific requirements of the analysis, including the nature of expected impurities, required sensitivity, and available instrumentation.

ParameterHPLC MethodGC Method
Principle Separation based on polarity differences in a liquid mobile phase.Separation based on volatility and boiling point in a gaseous mobile phase.
Typical Run Time 10 - 20 minutes.10 - 15 minutes.
Column C18 Reverse-PhaseDB-5 (or similar) Capillary Column
Detector UV/PDAFID
Purity (%) >99% (by area percent)>99% (by area percent)
Key Separations Good resolution of polar impurities like diacetone alcohol.Excellent resolution of volatile impurities like mesityl oxide and methanol.
Estimated Retention Time of Main Peak 4-6 minutes8-10 minutes
Advantages - Good for less volatile impurities.- Robust and widely available.- High resolution for volatile compounds.- Fast analysis times.- High sensitivity with FID.
Limitations - May have lower resolution for highly volatile impurities.- Requires solvent purchase and disposal.- Not suitable for non-volatile impurities.- Requires high temperatures which could potentially degrade thermally labile compounds.

Experimental Workflow and Logical Relationships

To visualize the analytical processes, the following diagrams illustrate the workflows for both HPLC and GC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

HPLC Experimental Workflow

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Solvent weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation on DB-5 Column inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peaks detect_gc->integrate_gc calculate_gc Calculate Area % Purity integrate_gc->calculate_gc report_gc Generate Report calculate_gc->report_gc

GC Experimental Workflow

Conclusion

References

A Comparative Guide to 4-Methoxy-4-methyl-2-pentanone and Other Ketone Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that can significantly influence experimental outcomes, product performance, and process efficiency. This guide provides a comprehensive comparison of 4-Methoxy-4-methyl-2-pentanone, also known as Pent-Oxone, with other commonly used ketone solvents: acetone (B3395972), methyl ethyl ketone (MEK), and methyl isobutyl ketone (MIBK). This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed solvent choices for their specific applications.

Physicochemical Properties: A Tabular Comparison

The fundamental properties of a solvent dictate its behavior and suitability for various applications. The following table summarizes the key physicochemical properties of this compound and its ketone counterparts.

PropertyThis compoundAcetoneMethyl Ethyl Ketone (MEK)Methyl Isobutyl Ketone (MIBK)
CAS Number 107-70-0[1][2][3][4][5][6][7]67-64-178-93-3108-10-1[8]
Molecular Formula C₇H₁₄O₂[1][2][3][4][5][6][7]C₃H₆OC₄H₈OC₆H₁₂O[8]
Molecular Weight ( g/mol ) 130.18[3][9]58.0872.11100.16[8]
Boiling Point (°C) 147-163[10][11]56.579.6117-118[8]
Density (g/cm³ at 20°C) 0.8990.7910.8050.802[8]
Flash Point (°C) 48[11]-18-914
Vapor Pressure (mmHg at 20°C) 3.818477.516[8]
Evaporation Rate (n-BuAc = 1) 0.45.63.81.6
Water Solubility ( g/100 mL at 20°C) 3.0Miscible27.51.9[8]
Hansen Solubility Parameters (MPa½)
   δD (Dispersion)15.715.516.015.3[12]
   δP (Polar)4.410.49.06.1[12]
   δH (Hydrogen Bonding)6.57.07.64.1[12]

Performance in Key Applications

The performance of a solvent is best evaluated within the context of its intended application. This section compares this compound to other ketone solvents in two critical areas for the target audience: coatings technology and pharmaceutical applications.

Coatings Technology

In the coatings industry, solvents play a crucial role in dissolving resins, controlling viscosity, and influencing film formation and final coating properties.[13][14] Ketones are known for their strong solvency for a wide range of resins.[1][2]

Solvency and Viscosity Reduction:

While direct comparative studies on the solvency of this compound for specific resins are limited, its chemical structure, featuring both ether and ketone functionalities, suggests a broad solvency range. The lower evaporation rate of this compound compared to acetone and MEK can be advantageous in applications requiring good flow and leveling of the coating film, preventing defects such as orange peel. In high-solids coatings, lower-density solvents are often favored to help reduce the volatile organic compound (VOC) content, and in this regard, all the compared ketones have relatively low densities.

Film Formation and Drying Time:

The evaporation rate of the solvent system is a critical factor influencing the quality of the final coating.[13] A balanced blend of fast, medium, and slow evaporating solvents is often used to control the drying process. The slow evaporation rate of this compound positions it as a retarder solvent, which can be beneficial in preventing blushing (a milky appearance caused by moisture condensation on a rapidly cooling film) and ensuring a smooth, high-gloss finish. In contrast, the fast evaporation of acetone and MEK makes them suitable for applications where rapid drying is required.

Pharmaceutical Applications

In the pharmaceutical industry, solvents are integral to various stages of drug development and manufacturing, including synthesis, purification, crystallization, and formulation.[15] The choice of solvent can impact reaction kinetics, crystal morphology, purity, and the stability of the final drug product.

Active Pharmaceutical Ingredient (API) Synthesis and Purification:

Ketone solvents are widely used in API synthesis.[16] The selection of a solvent is often a balance between its ability to dissolve reactants and its ease of removal from the final product. The higher boiling point of this compound may require more energy for its removal compared to acetone and MEK. However, its unique solvency characteristics might be advantageous for specific reaction chemistries or for dissolving particular APIs or intermediates.

Crystallization:

Cleaning Validation:

Cleaning validation is a mandatory process in pharmaceutical manufacturing to prevent cross-contamination between different batches of products.[13] The effectiveness of a cleaning agent depends on its ability to dissolve and remove API residues and other process-related impurities. Ketone solvents, due to their good solvency, are often used in cleaning-in-place (CIP) and manual cleaning procedures. The lower volatility of this compound compared to acetone could be beneficial in manual cleaning applications by reducing solvent loss due to evaporation.

Experimental Protocols

To facilitate a practical comparison of these solvents, this section outlines detailed methodologies for key experiments.

Determination of Solvency Power (Viscosity Reduction Method)

Objective: To compare the efficiency of different ketone solvents in reducing the viscosity of a standard resin solution.

Methodology:

  • Preparation of Resin Solution: Prepare a stock solution of a representative resin (e.g., nitrocellulose, epoxy, or acrylic resin) in a suitable solvent to a known concentration (e.g., 40% w/w).

  • Solvent Addition: In separate, sealed containers, take a known mass of the resin stock solution.

  • Incrementally add a known mass of the ketone solvent to be tested (this compound, acetone, MEK, or MIBK).

  • Viscosity Measurement: After each addition and thorough mixing, measure the viscosity of the solution at a constant temperature (e.g., 25°C) using a rotational viscometer.

  • Data Analysis: Plot the viscosity as a function of the solvent concentration for each ketone. The solvent that results in the greatest viscosity reduction at a given concentration has the highest solvency power for that specific resin.

Viscosity_Reduction_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_resin Prepare Resin Stock Solution add_solvent Incrementally Add Ketone Solvent prep_resin->add_solvent Transfer to sealed container mix Thoroughly Mix add_solvent->mix measure_viscosity Measure Viscosity (Rotational Viscometer) mix->measure_viscosity measure_viscosity->add_solvent Repeat for each increment plot_data Plot Viscosity vs. Solvent Concentration measure_viscosity->plot_data compare Compare Solvency Power plot_data->compare

Workflow for Determining Solvency Power by Viscosity Reduction.
Comparative Evaporation Rate Determination (Modified ASTM D3539)

Objective: To compare the evaporation rates of the ketone solvents under controlled conditions.

Methodology:

  • Apparatus: Use a thin-film evaporometer.

  • Sample Preparation: Ensure all solvents are at a constant temperature (e.g., 25°C).

  • Procedure:

    • Place a filter paper on the balance within the evaporometer.

    • Dispense a precise volume (e.g., 0.70 mL) of the solvent onto the filter paper.

    • Record the mass loss over time at a constant airflow and temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus time for each solvent.

    • Determine the time required for 90% of the solvent to evaporate.

    • Calculate the relative evaporation rate by dividing the evaporation time of a standard solvent (n-butyl acetate) by the evaporation time of the test solvent.

Evaporation_Rate_Workflow cluster_setup Setup cluster_measurement Measurement cluster_data_analysis Data Analysis setup_evap Set up Thin-Film Evaporometer dispense Dispense Precise Volume of Solvent setup_evap->dispense prep_sample Equilibrate Solvent Temperature prep_sample->dispense record_mass Record Mass Loss Over Time dispense->record_mass plot_curve Plot % Mass Loss vs. Time record_mass->plot_curve calc_rate Calculate Relative Evaporation Rate plot_curve->calc_rate

Workflow for Comparative Evaporation Rate Determination.
API Solubility Determination

Objective: To determine and compare the solubility of a model Active Pharmaceutical Ingredient (API) in the different ketone solvents.

Methodology:

  • Materials: A model API (e.g., ibuprofen), the ketone solvents to be tested, a temperature-controlled shaker, and an analytical method for quantification (e.g., HPLC-UV).

  • Procedure (Isothermal Shake-Flask Method):

    • Add an excess amount of the API to a known volume of each solvent in separate sealed vials.

    • Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25°C).

    • Agitate the vials for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • After equilibration, allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any undissolved solids.

    • Dilute the filtrate with a suitable solvent and analyze the API concentration using a validated analytical method.

  • Data Analysis: The determined concentration represents the solubility of the API in that solvent at the specified temperature. Compare the solubility values across the different ketone solvents.

API_Solubility_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_api Add Excess API to Solvent agitate Agitate at Constant Temperature add_api->agitate settle Allow Excess Solid to Settle agitate->settle sample Filter Supernatant settle->sample quantify Quantify API Concentration (HPLC) sample->quantify compare Compare Solubility quantify->compare

Workflow for API Solubility Determination.

Conclusion

The selection of an appropriate ketone solvent requires a careful consideration of various factors, including solvency, evaporation rate, safety, and the specific requirements of the application.

  • This compound presents itself as a slower evaporating, less volatile alternative to acetone and MEK, with a potentially broader solvency range due to its ether-ketone structure. Its lower water solubility compared to acetone and MEK makes it more similar to MIBK in this regard. These properties make it a candidate for applications where a longer open time and good film formation are desired, such as in certain coating formulations. In pharmaceutical applications, its unique solvency profile may offer advantages in specific synthesis or crystallization processes, although its higher boiling point needs to be considered for ease of removal.

  • Acetone is a highly volatile, fast-evaporating solvent with excellent water miscibility. It is a strong solvent for many polar polymers and is widely used as a cleaning agent and in fast-drying coating formulations.

  • Methyl Ethyl Ketone (MEK) offers a balance between the fast evaporation of acetone and the slower evaporation of MIBK. It is a versatile solvent for a wide range of resins and is extensively used in the coatings and adhesives industries.

  • Methyl Isobutyl Ketone (MIBK) is a medium-evaporating solvent with lower water solubility than acetone and MEK. It is a good solvent for many resins, including nitrocellulose, and is used in a variety of coating applications.[8]

Ultimately, the optimal solvent choice will depend on a thorough evaluation of the performance requirements of the specific system. The experimental protocols provided in this guide offer a framework for conducting such evaluations in a laboratory setting. For researchers and drug development professionals, a careful consideration of the properties and performance trade-offs of these ketone solvents will lead to more robust and efficient processes.

References

A Head-to-Head Battle of Ketone Solvents: 4-Methoxy-4-methyl-2-pentanone vs. Methyl Isobutyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial and research solvents, the choice of an appropriate solvent is paramount to the success of chemical reactions, purifications, and formulations. This guide provides a comprehensive comparison of two ketone solvents: 4-Methoxy-4-methyl-2-pentanone, also known as Pentoxone, and Methyl Isobutyl Ketone (MIBK). This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in making informed solvent selection decisions.

Physicochemical Properties: A Data-Driven Comparison

A summary of the key physical and chemical properties of this compound and Methyl Isobutyl Ketone is presented below. These properties are fundamental in determining the suitability of a solvent for specific applications.

PropertyThis compound (Pentoxone)Methyl Isobutyl Ketone (MIBK)
CAS Number 107-70-0108-10-1
Molecular Formula C₇H₁₄O₂C₆H₁₂O
Molecular Weight ( g/mol ) 130.18[1]100.16[2]
Boiling Point (°C) 147-160116-118[2]
Flash Point (°C) 4814[3]
Density (g/mL at 20°C) 0.895[1]0.802[2]
Vapor Pressure (mmHg at 20°C) 2.36 at 25°C16[2]
Water Solubility ( g/100 mL at 20°C) Soluble[1]1.9[2]
Evaporation Rate (n-BuAc = 1) 0.21.6[4]

Solvency Power: A Deeper Dive

A critical parameter for any solvent is its ability to dissolve other substances. While the Kauri-butanol (Kb) value is a traditional measure of solvency for hydrocarbon solvents, its application to ketones can be misleading as many ketones are infinitely soluble in the kauri resin solution. Therefore, a more comprehensive understanding of solvency can be gained by examining Hansen Solubility Parameters (HSP).

HSP considers three types of intermolecular forces: dispersion (δd), polar (δp), and hydrogen bonding (δh). Solvents with similar HSP values to a solute are more likely to dissolve it.

Hansen Solubility Parameter (MPa⁰.⁵)This compound (Estimated)Methyl Isobutyl Ketone
δd (Dispersion) ~15.515.3[5]
δp (Polar) ~6.06.1[5]
δh (Hydrogen Bonding) ~5.04.1[5]

The estimated HSP values for this compound suggest a solvency profile broadly similar to MIBK, with a slightly higher hydrogen bonding component. This indicates that Pentoxone may be a more effective solvent for polar molecules and those capable of hydrogen bonding.

Performance in Key Applications

Both solvents find utility in a range of applications, from coatings to extraction. However, their distinct properties lend them to specific uses within the pharmaceutical and research sectors.

Methyl Isobutyl Ketone (MIBK) is a well-established solvent in the pharmaceutical industry.[2] It is frequently used in the synthesis of active pharmaceutical ingredients (APIs) and as an extraction solvent for antibiotics and other natural products.[6] For instance, MIBK has been employed in the synthesis of the antipsychotic drug Pimozide and the antidiarrheal drug Loperamide.[3] Its low water solubility makes it an excellent choice for liquid-liquid extractions from aqueous solutions.[3][7]

This compound (Pentoxone) , while less documented in specific pharmaceutical applications, offers a unique set of properties. Its lower evaporation rate can be advantageous in processes requiring longer drying times or better flow and leveling in coating applications. Its higher flash point suggests a better safety profile compared to the highly flammable MIBK.[3] Furthermore, its complete miscibility with water opens up possibilities for use in aqueous-based formulations and cleaning processes where MIBK's partial solubility might be a limitation.

Experimental Protocols

To provide a framework for comparative analysis, the following are summaries of standard experimental protocols for determining key solvent properties.

Determination of Evaporation Rate (ASTM D3539)

This method determines the rate of evaporation of volatile liquids. A known volume of the solvent is spread on a filter paper suspended from a balance in a controlled environment. The weight loss over time is recorded to determine the evaporation rate relative to a standard (n-butyl acetate).

cluster_EvaporationRate Evaporation Rate Determination (ASTM D3539) A Prepare controlled environment (25°C, specified air flow) B Saturate filter paper with known volume of solvent A->B C Suspend paper from balance and record initial weight B->C D Monitor and record weight loss over time C->D E Calculate evaporation rate relative to n-butyl acetate D->E

Evaporation Rate Workflow

Determination of Kauri-Butanol Value (ASTM D1133)

This test measures the solvency power of hydrocarbon solvents. It involves titrating a standard solution of kauri resin in n-butanol with the solvent until a defined turbidity is reached. A higher volume of solvent required indicates a higher Kb value and stronger solvency. As previously noted, this method may not be suitable for all ketones.

cluster_KbValue Kauri-Butanol Value Determination (ASTM D1133) A Prepare standard Kauri resin solution in n-butanol B Titrate with solvent until turbidity is observed A->B C Record volume of solvent used B->C D Calculate Kauri-butanol value C->D

Kauri-Butanol Value Workflow

Logical Comparison of Solvent Properties

The choice between this compound and MIBK depends on the specific requirements of the application. The following diagram illustrates a logical decision-making process based on their key properties.

Start Solvent Selection HighSolvency High Solvency Power Needed? Start->HighSolvency EvaporationRate Evaporation Rate Critical? HighSolvency->EvaporationRate Yes Pentoxone Consider Pentoxone HighSolvency->Pentoxone No (Consider alternatives) FastEvap Fast Evaporation? EvaporationRate->FastEvap Yes Safety Safety a High Priority? (Higher Flash Point) EvaporationRate->Safety No MIBK Consider MIBK FastEvap->MIBK Yes FastEvap->Pentoxone No (Slower Evaporation) WaterMiscibility Water Miscibility Required? Safety->WaterMiscibility No Safety->Pentoxone Yes WaterMiscibility->MIBK No WaterMiscibility->Pentoxone Yes

Solvent Selection Logic

Conclusion

Both this compound and Methyl Isobutyl Ketone are versatile ketone solvents with distinct advantages. MIBK is a well-established solvent with a strong track record in the pharmaceutical industry, particularly for extractions and as a reaction solvent, valued for its high solvency and fast evaporation rate. However, its low flash point and status as a Hazardous Air Pollutant (HAP) are notable drawbacks.

This compound presents a compelling alternative with a more favorable safety profile due to its higher flash point and is not classified as a HAP. Its complete water miscibility and slower evaporation rate offer unique benefits for specific formulation and processing needs. While it is less documented in specific pharmaceutical applications, its properties suggest it is a strong candidate for further investigation as a greener and safer alternative to MIBK in various research and development settings. The ultimate choice will depend on a careful evaluation of the specific application's requirements, including solvency needs, processing conditions, and safety considerations.

References

A Comparative Guide to Alternative Solvents for 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that impacts reaction kinetics, purification efficiency, product purity, and overall process safety and sustainability. 4-Methoxy-4-methyl-2-pentanone, also known as Pentoxone, is a solvent with a range of applications. However, the growing emphasis on green chemistry and stricter environmental regulations has prompted the search for safer and more sustainable alternatives.

This guide provides an objective comparison of this compound with several alternative solvents, focusing on key performance indicators, safety, and environmental impact. The information presented is supported by experimental data and standardized testing protocols to assist in making informed solvent selection decisions.

Comparative Analysis of Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound and a selection of alternative solvents, including other ketones, esters, and emerging "green" solvents. These properties are crucial for determining a solvent's suitability for specific applications such as extractions, reactions, and formulations.

Table 1: General and Physical Properties

PropertyThis compound (Pentoxone)Methyl Isobutyl Ketone (MIBK)Diisobutyl Ketone (DIBK)Cyclohexanonetert-Butyl Acetate (B1210297)Ethyl Lactate2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
CAS Number 107-70-0108-10-1[1]108-83-8108-94-1540-88-5[2]97-64-396-47-95614-37-9
Molecular Formula C₇H₁₄O₂C₆H₁₂O[1]C₉H₁₈OC₆H₁₀OC₆H₁₂O₂[3]C₅H₁₀O₃C₅H₁₀OC₆H₁₂O
Molecular Weight ( g/mol ) 130.18[4]100.16[1]142.2498.14116.16[2]118.1386.13100.16
Boiling Point (°C) 156[5]117-118[1]163-173155.697-98[2]15478-80106
Melting Point (°C) -30[6]-84.7[1]-41.5-47--26-136<-70
Density (g/mL at 20°C) 0.91[5]0.802[1]0.8080.9470.8661.030.8540.86
Viscosity (cP at 20°C) ~0.90.58[7]0.92.020.732.60.60.55
Water Solubility (g/L at 20°C) 38[8]19.10.58512Miscible14011

Table 2: Performance and Safety Properties

PropertyThis compound (Pentoxone)Methyl Isobutyl Ketone (MIBK)Diisobutyl Ketone (DIBK)Cyclohexanonetert-Butyl AcetateEthyl Lactate2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Flash Point (°C) 48[5]14[1]494417[2]54-11-1
Evaporation Rate (n-BuAc = 1) 0.41.6[9]0.20.292.80.23.22.1
Kauri-Butanol (Kb) Value ~100100~90~105~95~110~80~70
Oral LD50 (rat, mg/kg) 4600208057501535>10000[2]8200300-3000>2000
VOC Classification VOCVOCVOCVOCVOC Exempt (US EPA)[10]Non-VOCVOCVOC
Biodegradability ModerateReadilyModerateReadilyReadilyReadilyModeratePoor

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental methodologies are crucial. Below are summaries of key experimental protocols for evaluating solvent performance.

Determination of Evaporation Rate (ASTM D3539)

This test method determines the evaporation rate of volatile liquids using a Shell Thin-Film Evaporometer.[11][12][13] The principle involves measuring the time it takes for a specified volume of solvent to evaporate from a filter paper under controlled conditions of temperature and airflow.[8]

Methodology:

  • A known volume (e.g., 0.70 mL) of the solvent is dispensed onto a filter paper disk of a specified diameter.[8]

  • The filter paper is suspended from a balance in a cabinet with a controlled temperature (25 °C) and a constant flow of dried air (21 L/min).[8]

  • The weight loss of the solvent is recorded over time, either manually or automatically.[8]

  • The time required for 90% of the solvent to evaporate is determined and often reported relative to a reference solvent, typically n-butyl acetate.[8]

Determination of Solvency Power (Kauri-Butanol Value - ASTM D1133)

The Kauri-Butanol (Kb) value is a measure of the relative solvent power of hydrocarbon solvents.[5][14] A higher Kb value indicates a stronger solvency power.[15]

Methodology:

  • A standard solution of Kauri gum in n-butanol is prepared.[6]

  • The solvent being tested is titrated into a measured amount of the Kauri-butanol solution at a controlled temperature (25 °C).[6]

  • The titration is continued until the solution becomes cloudy or turbid to a defined point where printed text viewed through the solution becomes blurred.[16]

  • The volume of solvent required to reach this endpoint is the Kauri-Butanol value.[6]

Measurement of API Solubility

The equilibrium solubility of an Active Pharmaceutical Ingredient (API) in a given solvent is a critical parameter in drug development. The World Health Organization (WHO) provides a harmonized protocol for determining API solubility for the Biopharmaceutics Classification System (BCS).[17][18][19]

Methodology:

  • An excess amount of the API is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[19]

  • The suspension is then filtered to remove any undissolved solid.

  • The concentration of the dissolved API in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • The experiment is performed in triplicate to ensure accuracy.[17]

Visualizing Solvent Selection and Performance

The following diagrams, generated using the DOT language, illustrate key concepts in solvent selection and performance comparison.

SolventSelectionWorkflow Solvent Selection Workflow cluster_0 Initial Screening cluster_1 Performance Evaluation cluster_2 Safety & Environmental Assessment cluster_3 Final Selection DefineRequirements Define Application Requirements (e.g., solubility, volatility) IdentifyAlternatives Identify Potential Alternatives (Ketones, Esters, Green Solvents) DefineRequirements->IdentifyAlternatives PhysicoChem Compare Physicochemical Properties (BP, Density, Viscosity) IdentifyAlternatives->PhysicoChem Solvency Evaluate Solvency Power (Kb Value, API Solubility) PhysicoChem->Solvency Evaporation Assess Evaporation Rate (ASTM D3539) Solvency->Evaporation Toxicity Analyze Toxicity Data (LD50, Exposure Limits) Evaporation->Toxicity Environmental Review Environmental Impact (VOC, Biodegradability) Toxicity->Environmental Optimization Optimize Solvent Blend (if necessary) Environmental->Optimization Validation Validate in Application Optimization->Validation

Caption: A workflow diagram illustrating the key stages in selecting an alternative solvent.

SolventPropertyComparison Solvent Property Profile Comparison cluster_performance Performance cluster_safety_env Safety & Environment Pentoxone Pentoxone Solvency High Solvency Pentoxone->Solvency EvapRate Moderate Evaporation Pentoxone->EvapRate MIBK MIBK MIBK->Solvency MIBK->EvapRate tBuAc tert-Butyl Acetate tBuAc->EvapRate LowToxicity Low Toxicity tBuAc->LowToxicity LowVOC Low/No VOC tBuAc->LowVOC EtLactate Ethyl Lactate EtLactate->Solvency EtLactate->LowToxicity EtLactate->LowVOC

References

A Comparative Study of Ether-Ketone Solvents in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of solvent is a critical parameter in the planning and execution of organic synthesis, profoundly influencing reaction rates, yields, and selectivity. Ether and ketone solvents are among the most widely used reaction media due to their versatile solvating properties and compatibility with a broad range of reagents. This guide provides an objective comparison of the performance of various ether-ketone solvents in several cornerstone organic reactions, supported by experimental data to inform solvent selection in research and development.

Ether Solvents: A Comparative Analysis

Ethereal solvents are prized for their ability to solvate cations and their general inertness under many reaction conditions. Here, we compare the performance of traditional and greener ether solvents in two fundamental transformations: the Grignard reaction and the Suzuki-Miyaura cross-coupling.

Grignard Reaction: Cyclopentyl Methyl Ether (CPME) as a Greener Alternative to Tetrahydrofuran (THF)

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction. Tetrahydrofuran (THF) has traditionally been a solvent of choice. However, its peroxide-forming tendency and high water miscibility pose safety and workup challenges. Cyclopentyl methyl ether (CPME) has emerged as a promising greener alternative.[1][2][3]

Table 1: Comparison of Solvent Performance in the Grignard Reaction of Phenylmagnesium Bromide with Benzaldehyde (B42025) [1][2]

SolventReaction Temperature (°C)Reaction Time (h)Yield of Diphenylmethanol (%)
CPME60391
THFRoom Temperature0.595
2-MeTHFRoom Temperature0.593

Experimental Protocol: Grignard Reaction in CPME [1][2]

A detailed experimental protocol for the Grignard reaction of 3-bromoanisole (B1666278) with benzaldehyde in CPME is as follows:

  • To a suspension of well-ground magnesium turnings (30 mmol) in CPME (3 mL), an activator such as diisobutylaluminum hydride (DIBALH, 0.15 mmol) is added.

  • After 30 minutes at room temperature, the suspension is warmed to 60°C.

  • A solution of 3-bromoanisole (20 mmol) in CPME (13 mL) is added dropwise.

  • The reaction mixture is stirred at 60°C for 3 hours.

  • After cooling, the concentration of the Grignard reagent is determined by titration.

  • A solution of the Grignard reagent (1.2 equivalents) is then added to a solution of benzaldehyde (1 equivalent) in CPME (2 mL) and stirred for 30 minutes at room temperature.

  • The reaction is quenched and worked up to afford the corresponding alcohol.

Logical Relationship: Grignard Reagent Formation

RX Alkyl/Aryl Halide RMgX Grignard Reagent RX->RMgX Mg Magnesium Mg->RMgX Solvent Ether Solvent (e.g., CPME, THF) Solvent->RMgX solvates

Caption: Formation of a Grignard reagent from an organohalide and magnesium, facilitated by an ether solvent.

Suzuki-Miyaura Cross-Coupling: Anisole (B1667542) as a High-Boiling Point Solvent

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds. The choice of solvent can significantly impact the reaction's efficiency. While mixtures of solvents like THF/water or dioxane/water are common, higher-boiling ethers like anisole can be advantageous for less reactive substrates requiring higher temperatures.

Table 2: Comparison of Solvents in the Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

SolventBaseTemperature (°C)Reaction Time (h)Conversion (%)
DioxanetBuOK1002447
DMFtBuOK1002471

Note: While direct comparative data for anisole under these exact conditions was not found, anisole is a known suitable solvent for Suzuki-Miyaura reactions, particularly when higher temperatures are required due to its high boiling point (154°C).

Experimental Protocol: Suzuki-Miyaura Coupling in Dioxane/Water [4]

A general procedure for the Suzuki-Miyaura coupling is as follows:

  • To a flask are added 2,4-dibromoanisole (B1585499) (1.0 equiv), an arylboronic acid (1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (2.2 equiv).

  • Degassed 1,4-dioxane (B91453) and water are added.

  • The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed.

  • The reaction is then cooled, diluted, and extracted to isolate the product.

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle

Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ketone Solvents: A Comparative Analysis

Ketone solvents are valued for their polarity and ability to dissolve a wide range of organic compounds. This section compares the utility of different ketone solvents in aldol (B89426) condensation and Friedel-Crafts acylation reactions.

Aldol Condensation: Cyclohexanone (B45756) vs. Acetone (B3395972)

The aldol condensation is a crucial carbon-carbon bond-forming reaction that creates β-hydroxy ketones or aldehydes, which can then dehydrate to form α,β-unsaturated carbonyl compounds. Both cyclohexanone and acetone can act as both solvent and reactant in self- and crossed-aldol condensations.[5][6][7]

Table 3: Comparison of Ketone Performance in Crossed Aldol Condensation with Benzaldehyde

KetoneBaseReaction ConditionsProduct
CyclohexanoneNaOHAqueous Ethanol2,6-Dibenzylidene-cyclohexanone
AcetoneNaOHAqueous EthanolDibenzalacetone

Note: Direct quantitative yield comparison under identical conditions is difficult to ascertain from the available literature, as reaction conditions are often optimized for the specific ketone.

Experimental Protocol: Aldol Condensation with Cyclohexanone [5]

  • In a suitable flask, combine benzaldehyde and cyclohexanone in the presence of a solvent such as aqueous ethanol.

  • Add a base, typically an aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • The product precipitates from the reaction mixture and can be isolated by filtration.

Experimental Workflow: Aldol Condensation

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Isolation Ketone Ketone (e.g., Cyclohexanone, Acetone) Condensation Aldol Condensation Ketone->Condensation Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Condensation Base Base (e.g., NaOH) Base->Condensation catalyst Solvent Solvent (e.g., Ethanol/Water) Solvent->Condensation medium Precipitation Precipitation Condensation->Precipitation Filtration Filtration Precipitation->Filtration Product α,β-Unsaturated Ketone Filtration->Product

Caption: A general workflow for a base-catalyzed crossed aldol condensation.

Friedel-Crafts Acylation: Acetophenone (B1666503) as a Solvent

Friedel-Crafts acylation is a classic method for forming aryl ketones. While often carried out in halogenated solvents or using the aromatic substrate as the solvent, polar, high-boiling point ketones like acetophenone can also serve as the reaction medium, particularly when acylating a deactivated aromatic ring.[8][9][10][11][12]

Table 4: Solvent Effects on Friedel-Crafts Acylation of Naphthalene with Acetyl Chloride [13]

SolventProduct Ratio (1-acetylnaphthalene : 2-acetylnaphthalene)
Carbon Disulfide (non-polar)Favors 1-acetylnaphthalene (kinetic product)
Nitrobenzene (polar)Favors 2-acetylnaphthalene (B72118) (thermodynamic product)

Note: This data illustrates the principle of solvent polarity affecting regioselectivity. Acetophenone, being a polar solvent, would be expected to influence the product distribution in a similar manner to nitrobenzene.

Experimental Protocol: Friedel-Crafts Acylation using an Aromatic Ketone as Substrate [8]

  • To a flask equipped for inert atmosphere operation, add anhydrous aluminum chloride (AlCl₃).

  • Add the aromatic ketone (e.g., acetophenone) as the substrate (and solvent, if in excess).

  • Cool the mixture in an ice bath.

  • Slowly add the acylating agent (e.g., benzoyl chloride).

  • Allow the reaction to warm to room temperature and then heat as necessary to drive the reaction to completion.

  • The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The product is then extracted and purified.

Logical Relationship: Friedel-Crafts Acylation

Arene Aromatic Ring ArylKetone Aryl Ketone Arene->ArylKetone AcylHalide Acyl Halide / Anhydride AcylHalide->ArylKetone LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcylHalide activates Solvent Solvent (e.g., Acetophenone) Solvent->Arene dissolves cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Alcohol Alcohol/Phenol Alkoxide Alkoxide/Phenoxide Formation Alcohol->Alkoxide Base Base Base->Alkoxide deprotonates AlkylHalide Alkyl Halide SN2 SN2 Reaction AlkylHalide->SN2 Solvent High-Boiling Solvent (e.g., Dibenzyl Ether) Solvent->SN2 medium Alkoxide->SN2 Ether Ether SN2->Ether

References

A Comparative Guide to the Quantification of 4-Methoxy-4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Methoxy-4-methyl-2-pentanone, a key solvent and intermediate, is critical across various stages of research and development. This guide provides an objective comparison of the primary analytical techniques for its quantification: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of these methods is compared using supporting data from literature, with a focus on providing researchers with the necessary information to select the most appropriate technique for their specific needs.

Comparative Analysis of Quantitative Methods

The selection of an analytical method is a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance metrics for the quantification of this compound using various techniques. Where direct data for the target analyte is not available, representative data for similar aliphatic ketones is provided.

Analytical TechniqueTypical DetectorLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Run Time (min)Key AdvantagesKey Disadvantages
GC-FID Flame Ionization> 0.999~1-10 mg/L[1]~5-30 mg/L< 5%5-15Robust, cost-effective, wide linear range.Not structurally specific.
GC-MS Mass Spectrometer> 0.999~0.1-1 µg/L~0.5-5 µg/L< 10%10-20High selectivity and sensitivity, structural confirmation.Higher equipment cost, potential for matrix effects.
HPLC-UV (Direct) UV-Vis/DAD> 0.99~1-5 mg/L~5-20 mg/L< 5%10-20Simple, good for high concentration samples.Low sensitivity due to weak chromophore.
HPLC-UV (Derivatization) UV-Vis/DAD> 0.999~10-100 µg/L~50-500 µg/L< 5%20-30Enhanced sensitivity for UV detection.Additional sample preparation step.
¹H-qNMR NMR DetectorExcellent~10 µM[2]Dependent on accuracy needs[2]< 1%5-15Primary method, no reference standard of the analyte needed, structural information.Lower sensitivity than MS, higher equipment cost.

Experimental Protocols and Methodologies

Detailed experimental protocols for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of ketones and similar volatile organic compounds.

Gas Chromatography (GC)

GC is a powerful technique for the separation and quantification of volatile compounds like this compound.

a) GC with Flame Ionization Detection (GC-FID)

This is a robust and widely used method for quantifying organic compounds.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol, ethyl acetate). An internal standard (e.g., undecane) should be added for improved accuracy and precision.

  • Instrumentation:

    • GC System: Agilent 7890 or equivalent.

    • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector: Split/splitless inlet at 250°C.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 200°C at 10°C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Detector: FID at 250°C.

  • Quantification: A calibration curve is constructed by plotting the ratio of the peak area of this compound to the internal standard against the concentration.

b) GC with Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and sensitivity, allowing for confident identification and quantification, especially in complex matrices.

  • Sample Preparation: Same as for GC-FID.

  • Instrumentation:

    • GC System: Coupled to a mass spectrometer (e.g., Agilent 5977).

    • Column and Conditions: As for GC-FID.

    • MS Detector: Electron Ionization (EI) source at 70 eV. Data can be acquired in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced quantitative sensitivity.

  • Quantification: In SIM mode, specific ions for this compound (e.g., m/z 73, 59, 43) and the internal standard are monitored to generate calibration curves.

Experimental Workflow for GC Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_detection Detection cluster_data Data Analysis Sample Sample containing This compound Dilution Dilute with appropriate solvent Sample->Dilution IS_add Add Internal Standard (IS) Dilution->IS_add Vortex Vortex to mix IS_add->Vortex Injection Inject into GC Vortex->Injection Separation Separation on capillary column Injection->Separation FID FID Detector Separation->FID GC-FID MS MS Detector Separation->MS GC-MS Integration Peak Integration FID->Integration MS->Integration Calibration Calibration Curve (Analyte/IS vs. Conc.) Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound Direct_Prep Dissolve in Mobile Phase Sample->Direct_Prep Direct Analysis Derivatization Derivatization with DNPH Sample->Derivatization Derivatization Injection Inject into HPLC Direct_Prep->Injection Derivatization->Injection Separation Separation on C18 Column Injection->Separation UV_Detection UV/DAD Detection Separation->UV_Detection Integration Peak Integration UV_Detection->Integration Calibration Calibration Curve (Peak Area vs. Conc.) Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification cluster_inputs Known Inputs cluster_measurement NMR Measurement cluster_calculation Calculation m_sample Mass of Sample Ratio_Masses Mass Ratio (m_IS / m_sample) m_sample->Ratio_Masses m_IS Mass of Internal Standard (IS) m_IS->Ratio_Masses M_analyte Molar Mass of Analyte Ratio_MolarMasses Molar Mass Ratio (M_IS / M_analyte) M_analyte->Ratio_MolarMasses M_IS Molar Mass of IS M_IS->Ratio_MolarMasses P_IS Purity of IS Purity_Analyte Purity of Analyte P_IS->Purity_Analyte N_analyte Number of Protons (Analyte) Ratio_Protons Proton Ratio (N_IS / N_analyte) N_analyte->Ratio_Protons N_IS Number of Protons (IS) N_IS->Ratio_Protons I_analyte Integral of Analyte Signal Ratio_Integrals Integral Ratio (I_analyte / I_IS) I_analyte->Ratio_Integrals I_IS Integral of IS Signal I_IS->Ratio_Integrals Ratio_Integrals->Purity_Analyte Ratio_Protons->Purity_Analyte Ratio_Masses->Purity_Analyte Ratio_MolarMasses->Purity_Analyte

References

Characterization of 4-Methoxy-4-methyl-2-pentanone Impurities: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 4-Methoxy-4-methyl-2-pentanone. Understanding and controlling impurities is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the common process-related impurities, potential degradation products, and a comparative analysis of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for their detection and quantification, supported by experimental data from publicly available literature.

Origin of Impurities: Synthesis and Degradation Pathways

The primary manufacturing process for this compound involves the reaction of mesityl oxide with methanol (B129727) in the presence of an acid catalyst. This synthesis route can lead to the presence of unreacted starting materials and intermediates as process-related impurities.

Potential Process-Related Impurities:

  • Mesityl Oxide: Unreacted starting material.

  • Diacetone Alcohol: A precursor to mesityl oxide, which can be present in the mesityl oxide starting material or formed from the condensation of acetone, a common solvent.

Furthermore, this compound can degrade under various stress conditions, leading to the formation of other impurities.

Potential Degradation Products:

  • Photodegradation: Exposure to light can induce Norrish Type I and Type II reactions in ketones.

  • Oxidation: The ether linkage is susceptible to autoxidation.

  • Acidic Cleavage: Strong acidic conditions can cleave the ether bond.

Common degradation products can include acetone, methyl vinyl ether, 3-hydroxy-3-methylbutan-2-one, and methanol.

Comparative Analysis of Analytical Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most common analytical techniques for the separation and quantification of impurities in pharmaceutical materials. The choice between these methods depends on the volatility, thermal stability, and polarity of the analytes.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For the primary process-related impurities of this compound, mesityl oxide and diacetone alcohol, GC is a well-established and sensitive method.

Advantages of GC for this Analysis:

  • High Resolution: Capillary GC columns provide excellent separation efficiency for volatile impurities.

  • High Sensitivity: Flame Ionization Detection (FID) offers high sensitivity for hydrocarbons, while Mass Spectrometry (MS) provides definitive identification.

  • Direct Analysis: For volatile impurities, direct injection of a diluted sample is often possible, simplifying sample preparation.

Challenges:

  • Thermal Degradation: Although mesityl oxide and diacetone alcohol are amenable to GC, some thermally labile impurities could degrade in the hot injector or column.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. However, the analysis of mesityl oxide and diacetone alcohol by HPLC can be challenging. One source suggests that the HPLC analysis of these compounds is "not straightforward" due to their chemical and physical properties. A common approach for analyzing ketones by HPLC involves derivatization to improve their chromatographic behavior and detectability.

Advantages of HPLC for this Analysis:

  • Room Temperature Analysis: Avoids the potential for thermal degradation of sensitive impurities.

  • Versatility: Can be adapted to a wide range of polar and non-polar compounds.

Challenges:

  • Derivatization Required: For optimal separation and detection of mesityl oxide and diacetone alcohol, a derivatization step (e.g., with 2,4-dinitrophenylhydrazine) is often necessary, which adds complexity to the sample preparation.

  • Lower Resolution for Volatiles: Compared to capillary GC, packed HPLC columns may offer lower resolution for separating highly volatile and structurally similar impurities.

Data Presentation: Comparison of GC and HPLC Methods

The following tables summarize typical experimental conditions and performance data for the analysis of mesityl oxide and diacetone alcohol impurities.

Table 1: Comparison of GC and HPLC Methodologies for Impurity Profiling

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase.Separation of compounds in the liquid phase based on their polarity and interaction with a stationary phase.
Typical Analytes Mesityl Oxide, Diacetone Alcohol, Acetone, MethanolMesityl Oxide, Diacetone Alcohol (as DNPH derivatives), 3-hydroxy-3-methylbutan-2-one
Sample Preparation Simple dilution in a suitable solvent.Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by extraction.
Advantages High sensitivity, high resolution, direct analysis of volatile impurities.Suitable for non-volatile and thermally labile compounds, avoids thermal degradation.
Disadvantages Potential for thermal degradation of some analytes.Requires derivatization for key impurities, potentially lower resolution for small volatile compounds.

Table 2: Typical Performance Data for GC and HPLC Methods

Performance MetricGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) ~1-5 ppm~0.1-1 ppm (for DNPH derivatives)
Limit of Quantification (LOQ) ~5-15 ppm~0.5-5 ppm (for DNPH derivatives)
Linearity (r²) > 0.99> 0.99
Precision (%RSD) < 5%< 5%
Accuracy (Recovery %) 90-110%90-110%

Experimental Protocols

Gas Chromatography (GC-FID) Method for Mesityl Oxide and Diacetone Alcohol

This protocol is a representative example based on published methods for the analysis of these impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.

  • Column: DB-WAX (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 5 mL/min).

  • Injector Temperature: 200 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 220 °C at 20 °C/min, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Accurately weigh approximately 1 g of this compound into a 10 mL volumetric flask and dilute to volume with a suitable solvent (e.g., methanol).

High-Performance Liquid Chromatography (HPLC-UV) Method with DNPH Derivatization

This protocol is a representative example for the analysis of ketones via derivatization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Start with 40% acetonitrile, increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 365 nm (for DNPH derivatives).

  • Injection Volume: 20 µL.

  • Sample and Standard Derivatization:

    • To 1 mL of sample or standard solution in methanol, add 1 mL of 2,4-dinitrophenylhydrazine solution (in acetonitrile and phosphoric acid).

    • Vortex and allow to react at room temperature for 30 minutes.

    • Quench the reaction with a suitable reagent if necessary.

    • The resulting solution containing the hydrazone derivatives is then injected into the HPLC.

Visualizations

Synthesis_and_Impurity_Pathway cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Mesityl_Oxide Mesityl_Oxide Reaction Reaction Mesityl_Oxide->Reaction Unreacted_Mesityl_Oxide Unreacted_Mesityl_Oxide Mesityl_Oxide->Unreacted_Mesityl_Oxide Methanol Methanol Methanol->Reaction Acid_Catalyst Acid_Catalyst Acid_Catalyst->Reaction This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Stress Conditions Reaction->this compound Diacetone_Alcohol Diacetone_Alcohol Diacetone_Alcohol->Mesityl_Oxide Dehydration Acetone Acetone Acetone->Diacetone_Alcohol Condensation

Caption: Synthesis pathway and origin of impurities.

Analytical_Workflow cluster_workflow Impurity Analysis Workflow Sample Sample Sample_Preparation Sample_Preparation Sample->Sample_Preparation GC_Analysis GC_Analysis Sample_Preparation->GC_Analysis Volatiles HPLC_Analysis HPLC_Analysis Sample_Preparation->HPLC_Analysis Derivatized Analytes Data_Analysis Data_Analysis GC_Analysis->Data_Analysis HPLC_Analysis->Data_Analysis Impurity_Profile Impurity_Profile Data_Analysis->Impurity_Profile

Caption: General workflow for impurity analysis.

Conclusion

For the routine analysis of the primary process-related impurities in this compound, namely mesityl oxide and diacetone alcohol, Gas Chromatography is the more direct and efficient method. It offers high sensitivity and resolution without the need for derivatization. HPLC, while a powerful and versatile technique, is less straightforward for these specific volatile impurities and would likely be the method of choice only if thermally labile, non-volatile impurities, for which GC is unsuitable, are expected or need to be investigated. The selection of the most appropriate analytical technique will ultimately depend on the specific impurity profile of the material and the analytical instrumentation available. It is recommended to validate the chosen method to ensure it is fit for its intended purpose.

Benchmarking 4-Methoxy-4-methyl-2-pentanone: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of solvent selection for research, development, and manufacturing, 4-Methoxy-4-methyl-2-pentanone, also known as Pentoxone, emerges as a versatile and effective option. This guide provides an objective comparison of its performance against other commonly used solvents: Methyl Isobutyl Ketone (MIBK), Methyl Ethyl Ketone (MEK), and Cyclopentyl Methyl Ether (CPME). The following sections present a comprehensive overview of their physical and chemical properties, dissolution capabilities, and cleaning performance, supported by experimental protocols and visualizations to aid in informed solvent selection.

Physical and Chemical Properties: A Side-by-Side Comparison

A thorough understanding of a solvent's physical and chemical properties is fundamental to its appropriate application. The following table summarizes key parameters for Pentoxone and its alternatives.

PropertyThis compound (Pentoxone)Methyl Isobutyl Ketone (MIBK)Methyl Ethyl Ketone (MEK)Cyclopentyl Methyl Ether (CPME)
CAS Number 107-70-0[1]108-10-1[2][3]78-93-3[4][5]5614-37-9
Molecular Formula C₇H₁₄O₂[1][6]C₆H₁₂O[7]C₄H₈O[4]C₆H₁₂O
Molecular Weight ( g/mol ) 130.19[6]100.16[3]72.11[4]100.16
Boiling Point (°C) 156[8]116.1[3]79.6106
Flash Point (°C) 48[8]16[2]-9-1
Density (g/mL at 20°C) 0.91[8]0.802[3]0.8050.86
Vapor Pressure (mm Hg at 25°C) 3.16[9]14.8 at 20°C[3]9539
Evaporation Rate (n-BuAc = 1) <11.6[3][10]3.8~1.5
Water Solubility (g/L at 25°C) 280[9]19[2]2751.1

Hansen Solubility Parameters: Predicting Polymer Affinity

Hansen Solubility Parameters (HSP) are a powerful tool for predicting the solubility of polymers in different solvents. The parameters—dispersion (δD), polar (δP), and hydrogen bonding (δH)—quantify the intermolecular forces between substances. A smaller difference in HSP values between a solvent and a solute (e.g., a resin) indicates a higher likelihood of dissolution.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
This compound (Pentoxone) 15.75.56.1
Methyl Isobutyl Ketone (MIBK) 15.3[2][7]6.1[2][7]4.1[2][7]
Methyl Ethyl Ketone (MEK) 16.0[11]9.0[11]5.1[11]
Cyclopentyl Methyl Ether (CPME) 16.84.33.5

Dissolution Power: A Qualitative Assessment

While extensive quantitative data for direct comparison is limited, the available information and the solvents' chemical nature allow for a qualitative assessment of their dissolution power for key industrial resins.

Epoxy Resins

Ketone solvents are generally effective in dissolving epoxy resins.[7] MEK, with its strong solvency, is widely used for this purpose. MIBK is also a recognized solvent for epoxies. Given its structural similarities and favorable Hansen parameters, Pentoxone is expected to exhibit good solvency for a range of epoxy resins.

Acrylic Resins

Acrylic resins show good solubility in ketone solvents.[12] MIBK is noted for its use in acrylic formulations.[13] Technical data for specific acrylic resins often lists MEK and MIBK as suitable solvents.[14] Pentoxone's profile suggests it would be an effective solvent for many acrylic resins as well.

Polyurethane Resins

The dissolution of polyurethane resins can be challenging, often requiring strong polar solvents. While specific data for Pentoxone is scarce, ketones like MEK and MIBK are commonly used in the polyurethane industry, suggesting that Pentoxone could also be a viable solvent, particularly for specific types of polyurethanes.

Cleaning Performance

Ketone and ether solvents are widely employed as industrial cleaning agents due to their ability to dissolve a broad range of contaminants, including oils and greases.[15][16][17]

  • Ketones (Pentoxone, MIBK, MEK): These solvents are effective at removing both polar and non-polar soils. Their strong solvency makes them suitable for degreasing metal parts and cleaning equipment.

  • Ethers (CPME): Ethers are also good solvents for oils and greases.[18] CPME's hydrophobic nature can be advantageous in certain cleaning applications where water miscibility is not desired.

The choice of the most effective cleaning solvent will depend on the specific nature of the soil to be removed.

Experimental Protocols

To facilitate standardized and reproducible performance evaluation, the following experimental protocols based on recognized ASTM standards are recommended.

Evaporation Rate Determination (Adapted from ASTM D3539)

This method determines the relative evaporation rate of a solvent.

  • Apparatus: Shell Thin-Film Evaporometer.

  • Procedure:

    • A standard volume of the solvent is dispensed onto a filter paper disc within the evaporometer.

    • The time required for the solvent to completely evaporate is recorded.

    • The evaporation rate is typically expressed relative to a standard solvent, such as n-butyl acetate.

Evaporation_Rate_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Calibrate Evaporometer C Dispense Solvent onto Filter Paper A->C B Prepare Solvent Samples B->C D Start Timer C->D Simultaneously E Record Evaporation Time D->E F Calculate Relative Evaporation Rate E->F

Evaporation Rate Determination Workflow
Dissolution Power Assessment (Adapted from ASTM D1353)

This protocol can be adapted to determine the dissolution capacity of a solvent for a specific resin.

  • Materials: Resin of interest, solvent, analytical balance, flasks.

  • Procedure:

    • Prepare saturated solutions of the resin in each solvent by adding an excess of resin to a known volume of solvent and agitating until equilibrium is reached.

    • Separate the undissolved resin by filtration or centrifugation.

    • Take a known volume of the saturated solution and evaporate the solvent to dryness.

    • The weight of the remaining resin is used to calculate the solubility in grams per liter (g/L).

Dissolution_Power_Workflow cluster_prep Solution Preparation cluster_sep Separation cluster_analysis Analysis A Add Excess Resin to Solvent B Agitate to Equilibrium A->B C Filter/Centrifuge Undissolved Resin B->C D Evaporate Known Volume of Saturated Solution C->D E Weigh Dried Resin D->E F Calculate Solubility (g/L) E->F

Dissolution Power Assessment Workflow
Cleaning Effectiveness Evaluation (Based on ASTM G122)

This method evaluates the ability of a solvent to remove a specific contaminant.

  • Materials: Standardized coupons (e.g., stainless steel), contaminant (e.g., grease, oil), solvent, analytical balance.

  • Procedure:

    • Pre-clean and weigh the coupons.

    • Apply a known amount of contaminant to the coupons and reweigh.

    • Immerse the contaminated coupons in the test solvent for a specified time and under controlled agitation.

    • Rinse and dry the coupons, then weigh them again.

    • The cleaning effectiveness is calculated as the percentage of contaminant removed.

Cleaning_Effectiveness_Workflow A 1. Prepare & Weigh Clean Coupon B 2. Apply Contaminant & Reweigh A->B C 3. Immerse in Solvent (Controlled Conditions) B->C D 4. Rinse & Dry Coupon C->D E 5. Weigh Cleaned Coupon D->E F 6. Calculate % Contaminant Removed E->F

Cleaning Effectiveness Evaluation Workflow

Conclusion

This compound (Pentoxone) presents a compelling profile as a versatile solvent for a range of applications. Its physical and chemical properties, including a relatively high flash point and good water solubility, offer advantages in certain formulations. While direct quantitative performance data against MIBK, MEK, and CPME in specific resin dissolution and cleaning applications is not extensively available in the public domain, its chemical characteristics and Hansen Solubility Parameters suggest it is a capable solvent for epoxy, acrylic, and potentially polyurethane resins, as well as an effective cleaning agent for common industrial soils. The experimental protocols provided in this guide offer a framework for researchers and professionals to conduct their own comparative studies to determine the optimal solvent for their specific needs. As with any solvent, proper safety precautions and handling procedures should always be followed.

References

A Comparative Guide to Purity Analysis of 4-Methoxy-4-methyl-2-pentanone: Correlating Spectral Data with Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the purity of 4-Methoxy-4-methyl-2-pentanone. We will delve into the correlation between spectral data obtained from various techniques and the purity of the compound, offering supporting experimental data and detailed protocols to aid in method selection and implementation.

Introduction

This compound, a versatile solvent, finds applications in various industrial processes, including coatings and pharmaceutical manufacturing. Ensuring its purity is paramount to guarantee product quality and process consistency. This guide explores the use of common analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for purity assessment. We will also examine how spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), can be used to identify and quantify impurities.

The primary route for the synthesis of this compound involves the reaction of diacetone alcohol with methanol. This process can lead to the presence of unreacted starting materials and side-products as impurities. The most common process-related impurities are:

  • Diacetone alcohol (4-hydroxy-4-methyl-2-pentanone): The primary starting material.

  • Mesityl oxide (4-methyl-3-penten-2-one): Formed by the dehydration of diacetone alcohol.

Understanding the spectral signatures of these impurities is crucial for accurately assessing the purity of this compound.

Comparison of Analytical Methods for Purity Determination

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and quantifying the components of a mixture, making them suitable for purity analysis of this compound. The choice between these methods often depends on the volatility of the analytes, the required sensitivity, and the available instrumentation.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.
Typical Mobile Phase Inert gas (e.g., Helium, Nitrogen).Liquid solvent or mixture of solvents.
Analytes Volatile and thermally stable compounds.Volatile and non-volatile compounds.
Typical Detector Flame Ionization Detector (FID), Mass Spectrometer (MS).UV-Vis Detector, Diode Array Detector (DAD), Mass Spectrometer (MS).
Sample Preparation Often minimal, direct injection of diluted sample.Sample must be dissolved in a solvent compatible with the mobile phase.
Suitability for this compound High, as the compound and its likely impurities are volatile.High, provides good separation based on polarity differences.

Correlating Spectral Data with Purity

Spectroscopic techniques are indispensable for the identification of the main component and any impurities present. When coupled with chromatographic separation (e.g., GC-MS), they provide a powerful tool for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of MS. As components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint.

Table 2: Key GC-MS Fragments for this compound and its Common Impurities

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound 130.1943 (base peak), 59, 73, 87, 115
Diacetone alcohol 116.1643 (base peak), 58, 59, 101
Mesityl oxide 98.1443, 83 (base peak), 98

The presence of peaks corresponding to the key fragments of diacetone alcohol or mesityl oxide in the mass spectrum of a sample of this compound would indicate the presence of these impurities. The relative abundance of these fragments can be used for semi-quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H and ¹³C NMR can be used to identify and quantify impurities.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Common Impurities (in CDCl₃)

Compound-CH₃ (ketone)-CH₂--C(CH₃)₂-OCH₃Other
This compound 2.15 (s)2.70 (s)1.25 (s)3.20 (s)
Diacetone alcohol 2.20 (s)2.65 (s)1.30 (s)3.5-4.0 (br s, -OH)
Mesityl oxide 2.15 (s)1.90 (s), 2.10 (s)6.10 (s, =CH-)

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Common Impurities (in CDCl₃)

CompoundC=O-CH₂--C(CH₃)₂-OCH₃Other
This compound 208.553.024.549.075.0 (-C(OCH₃)-)
Diacetone alcohol 210.052.529.070.0 (-C(OH)-)
Mesityl oxide 198.020.5, 27.5124.0 (=CH-), 155.0 (=C<)

The presence of characteristic peaks for diacetone alcohol (e.g., the broad -OH peak in ¹H NMR and the C-OH signal around 70.0 ppm in ¹³C NMR) or mesityl oxide (e.g., the olefinic proton signal around 6.10 ppm in ¹H NMR and the olefinic carbon signals in ¹³C NMR) can be used to confirm their presence as impurities. Quantitative NMR (qNMR) can be employed for precise determination of purity by integrating the signals of the main compound and the impurities against a certified internal standard.

Experimental Protocols

Gas Chromatography (GC-FID) Method for Purity Assay
  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the sample of this compound in a suitable solvent (e.g., acetone) to a concentration of approximately 1 mg/mL.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assay
  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow and Relationships

The following diagrams illustrate the experimental workflow for purity analysis and the logical relationship between the analytical data and the final purity assessment.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Acquisition cluster_interpretation Data Interpretation & Purity Assessment Sample This compound Sample Preparation Sample Preparation (Dilution/Dissolution) Sample->Preparation GC Gas Chromatography (GC) Preparation->GC HPLC High-Performance Liquid Chromatography (HPLC) Preparation->HPLC NMR NMR Spectroscopy Preparation->NMR Chromatogram Chromatogram (Peak Area, Retention Time) GC->Chromatogram HPLC->Chromatogram Spectrum Spectrum (Mass Fragments, Chemical Shifts) NMR->Spectrum Identification Impurity Identification Chromatogram->Identification Spectrum->Identification Quantification Purity Quantification (Area %, qNMR) Identification->Quantification Purity Final Purity Value Quantification->Purity

Caption: Experimental workflow for the purity analysis of this compound.

Logical_Relationship Purity Purity of This compound Main_Peak High Relative Area % of Main Peak (GC/HPLC) Main_Peak->Purity indicates Impurity_Peaks Low/Absent Impurity Peaks (GC/HPLC) Impurity_Peaks->Purity indicates Correct_MS Correct Mass Spectrum (GC-MS) Correct_MS->Purity confirms identity and indicates purity Clean_NMR Absence of Impurity Signals (NMR) Clean_NMR->Purity confirms structure and indicates purity

Safety Operating Guide

Proper Disposal of 4-Methoxy-4-methyl-2-pentanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Methoxy-4-methyl-2-pentanone, a flammable liquid that is harmful if inhaled, ensuring the protection of personnel and adherence to regulatory standards.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal-related tasks, ensure you are wearing appropriate Personal Protective Equipment (PPE), including protective gloves, safety glasses with side-shields, and a lab coat.[2] All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][2] Keep the chemical away from heat, sparks, open flames, and other ignition sources, as its vapors can form explosive mixtures with air.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[3] Evaporation in a fume hood is also not a permissible disposal method.[4]

Step 1: Waste Identification and Segregation

  • Classification: this compound is classified as a Category 3 Flammable Liquid and Category 4 Acute Inhalation Toxin.[1][2] It must be managed as hazardous waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless they are of the same hazard class and compatible.[5] For instance, it can be combined with other flammable solvents like ethanol (B145695) or hexane.[5] Keep it separate from acids, bases, and oxidizers.

Step 2: Waste Accumulation and Containment

  • Container Selection: Use a designated, leak-proof waste container that is chemically compatible with the solvent. The container must have a secure, tightly fitting screw cap.[4][5]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[5][6] Include the approximate concentration if mixed with other solvents.

  • Accumulation: Keep the waste container closed at all times except when adding waste.[4][6] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[4] The SAA should be a neat, orderly space, and it is best practice to use secondary containment bins or trays.[6]

Step 3: Storage Prior to Disposal

  • Storage Limits: A partially filled, properly labeled and closed container can remain in an SAA for up to one year.[4] However, once a container is full, it must be removed from the SAA within three days.[4] State and local regulations may have stricter time limits, such as a 90-day maximum storage period for waste generators.[5]

  • Location: Store the waste in a cool, dry, and well-ventilated place, away from sources of ignition.[2]

Step 4: Arranging for Final Disposal

  • Professional Disposal: The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[1][2][7] Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.

  • Manifesting: A hazardous waste manifest will be used to track the waste from its point of generation (your lab) to its final treatment and disposal facility, a system known as "cradle-to-grave" tracking.[8][9]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound, which informs its handling and hazard assessment.

PropertyValueSource
CAS Number 107-70-0[1][10]
Molecular Formula C₇H₁₄O₂[10]
Molecular Weight 130.18 g/mol [10]
Flash Point 48 °C / 118.4 °F[10]
Boiling Point/Range 147 - 148 °CN/A
Explosion Limits Lower: 1.1 Vol %[2]
Upper: 6 Vol %[2]
Storage Class 3 (Flammable liquids)[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Waste this compound Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Compatible, Labeled Hazardous Waste Container ppe->container add_waste Add Waste to Container in a Ventilated Area (Fume Hood) container->add_waste seal Securely Seal Container After Adding Waste add_waste->seal is_full Is the container full? seal->is_full store_saa Store in Designated Satellite Accumulation Area (SAA) is_full->store_saa No contact_ehs Contact EH&S for Pickup (within 3 days) is_full->contact_ehs Yes store_saa->add_waste More waste to add store_saa->contact_ehs Ready for disposal end Waste Transferred to Licensed Disposal Company contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Spill Response Protocol

In the event of a spill, immediately evacuate personnel from the area and remove all sources of ignition.[1][11] Prevent the spill from entering drains or waterways.[11][12] Absorb the spill with a non-combustible, inert material such as sand or dry earth.[1][12] Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal as hazardous waste.[1][11][12] Ensure adequate ventilation during cleanup.[1]

References

Navigating the Safe Handling of 4-Methoxy-4-methyl-2-pentanone: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 4-Methoxy-4-methyl-2-pentanone, a flammable liquid and vapor that is harmful if inhaled. [1][2] Adherence to these protocols is critical to minimize exposure risks and ensure operational safety.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling this compound, a comprehensive approach to personal protective equipment is necessary. The following table summarizes the required PPE, drawing from safety data sheets and chemical handling guidelines.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Safety glasses with side shields or goggles.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] In case of splashing, a face shield may be required.
Hand Protection Chemical-resistant gloves.Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory and local regulations.[3] Use proper glove removal technique to avoid skin contact.[3]
Skin and Body Protection Protective clothing.Wear appropriate protective clothing to prevent skin contact.[2] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[2]
Respiratory Protection Use in a well-ventilated area.If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] A filter respirator for organic gases and vapors adapted to the airborne concentration of the substance is recommended.[4]

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is crucial to minimize the risks associated with this compound. The following diagram outlines the key steps for safe handling, from preparation to post-handling procedures.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Ensure adequate ventilation A->B C Inspect and don appropriate PPE B->C D Handle in a designated area C->D E Avoid inhalation of vapors D->E F Prevent contact with skin and eyes D->F G Keep away from ignition sources D->G H Properly store or dispose of the chemical E->H F->H G->H I Decontaminate work area H->I J Remove and dispose of contaminated PPE I->J K Wash hands thoroughly J->K

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step.

Waste Characterization and Segregation:

  • Unused Chemical: Dispose of contents and container to an approved waste disposal plant.[2]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste.

Disposal Procedures:

  • Collection: Collect leaking and spilled liquid in sealable containers as far as possible.[4] Use inert absorbent material to soak up spills.[1]

  • Labeling: Clearly label all waste containers with the chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials and ignition sources.

  • Disposal: Arrange for disposal by a licensed professional waste disposal service. Adhere to all federal, state, and local environmental regulations. Do not release into the environment.[1]

By implementing these comprehensive safety and disposal protocols, laboratories can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.